Nortropine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-09-0 | |
| Record name | endo nortropine base | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Nortropine Hydrochloride - Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine (B26686) hydrochloride (CAS RN: 14383-51-8) is a derivative of tropine (B42219), a bicyclic alkaloid. It belongs to the tropane (B1204802) alkaloid family and serves as a significant intermediate in the synthesis of various pharmaceutical compounds.[1] Structurally, it is the N-demethylated analogue of tropine. Nortropine hydrochloride's utility is prominent in medicinal chemistry and pharmacological research, particularly in the development of therapeutic agents that interact with the nervous system. It is also recognized as a secondary metabolite of tropine derivative drugs like atropine (B194438) and benztropine.[2][3] This guide provides an in-depth overview of its fundamental chemical properties, experimental protocols for their determination, and relevant biological pathways.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (1R,3r,5S)-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | N/A |
| Synonyms | Nortropenol hydrochloride, endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | [1] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 231-237 °C (decomposes) | [4] |
| Boiling Point | 229.6 °C (for free base, Nortropine) | N/A |
| pKa | 14.89 ± 0.20 (Predicted for hydroxyl group of free base) | N/A |
| Stability | Stable under recommended storage conditions. Hygroscopic. | N/A |
| Storage | Store in a cool, dry, dark place. Short term (days to weeks) at 0-4 °C, long term (months to years) at -20 °C. | N/A |
Chemical Identifiers and Molecular Data
| Property | Value | Source(s) |
| CAS Registry Number | 14383-51-8 | [4] |
| Molecular Formula | C₇H₁₄ClNO or C₇H₁₃NO·HCl | [4] |
| Molecular Weight | 163.65 g/mol | [4] |
| Canonical SMILES | C1C[C@H]2CC(C[C@@H]1N2)O.Cl | [3] |
| InChI Key | RROJVSOIIWHLCQ-QQJGYDLDNA-N | [1] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | ~32 mg/mL to 125 mg/mL (Note: Hygroscopic nature of DMSO can affect solubility; use of fresh DMSO is recommended. Sonication may be required.) | [2][5] |
| Ethanol | Soluble (Quantitative data for the related Nortriptyline HCl is ~15 mg/mL) | [6] |
| Methanol | Soluble | N/A |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~1 mg/mL (for the related Nortriptyline HCl) | [6] |
Note on DMSO Solubility: Discrepancies in reported solubility values may arise from variations in experimental conditions, purity of the compound, and the hygroscopic nature of DMSO.
Experimental Protocols
Detailed methodologies for key experiments related to the characterization of this compound are provided below.
Synthesis of Nortropine from Tropanol
This protocol is based on the demethylation of tropine using vinyl chloroformate followed by hydrolysis.[7][8]
Materials:
-
Tropanol
-
Vinyl chloroformate
-
10% Potassium hydroxide (B78521) (KOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Reaction flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a 2L three-necked flask equipped with a reflux condenser and dropping funnel, combine 168 g (1.5 mol) of vinyl chloroformate and 500 mL of chloroform.
-
Heat the mixture to reflux using a heating mantle.
-
Dissolve 50 g (0.35 mol) of tropanol in 200 mL of chloroform. Slowly add this solution dropwise to the refluxing vinyl chloroformate mixture. A white mist may be generated during this addition.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Stop heating and stirring. Concentrate the reaction mixture using a rotary evaporator to obtain a colorless oil.
-
To the flask containing the oil, add a 10% aqueous KOH solution.
-
Reflux the mixture for approximately 12 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with 500 mL of chloroform. Repeat the extraction three more times.
-
Combine the organic layers and wash once with saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield a reddish-brown oily product, which is nortropine.
Purification by Recrystallization
This is a general protocol for the purification of an amine hydrochloride salt like this compound. The choice of solvent is critical and should be determined empirically. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, isopropanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring or swirling until the solid is completely dissolved. Add more hot solvent in small portions if necessary to achieve complete dissolution, but avoid using an excess.
-
If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals, for example, by leaving them under vacuum in the Buchner funnel for a period or by transferring them to a desiccator.
Melting Point Determination (Capillary Method)
Materials:
-
Dry, purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Press the open end of a capillary tube into the powdered sample to collect a small amount of the solid.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For a preliminary determination, heat the sample at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.
Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, buffer solution)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
After agitation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the vials and then sample the clear supernatant.
-
Quantitatively dilute the supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Biological Context and Signaling Pathways
Nortropine is a metabolite of atropine and benztropine, both of which are anticholinergic agents. These compounds exert their effects by acting on muscarinic acetylcholine (B1216132) receptors and, in the case of benztropine, also on the dopamine (B1211576) transporter.
Muscarinic Acetylcholine Receptor Signaling
Atropine and its metabolites act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, while M2 and M4 couple to Gi/o proteins. Blockade of these receptors by an antagonist like nortropine would inhibit the downstream signaling cascades initiated by acetylcholine.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Dopamine Transporter (DAT) Interaction
Benztropine, a parent compound of nortropine, is known to inhibit the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal. Inhibition of DAT leads to increased levels and prolonged action of dopamine in the synapse.
Caption: Dopamine Transporter (DAT) Reuptake Mechanism.
Experimental Workflows
Synthesis and Purification Workflow
The overall process from starting material to purified product can be visualized as a multi-step workflow.
Caption: Workflow for Synthesis and Purification of Nortropine.
References
- 1. CAS 14383-51-8: this compound | CymitQuimica [cymitquimica.com]
- 2. selleckchem.com [selleckchem.com]
- 3. usbio.net [usbio.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CN101759696B - Improvement of nortropine synthesizing process - Google Patents [patents.google.com]
- 7. CN101759696A - Improvement of nortropine synthesizing process - Google Patents [patents.google.com]
- 8. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
Nortropine Hydrochloride: A Technical Guide for Researchers
CAS Number: 14383-51-8
This technical guide provides an in-depth overview of Nortropine (B26686) Hydrochloride, a key tropane (B1204802) alkaloid and a primary metabolite of atropine (B194438).[1] It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, synthesis, purification, and analytical methods. Furthermore, this guide explores its metabolic fate and plausible signaling pathway interactions.
Core Chemical and Physical Data
Nortropine hydrochloride is a bicyclic secondary amine and an alcohol. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.
| Property | Value | Reference |
| CAS Number | 14383-51-8 | [2] |
| Molecular Formula | C₇H₁₄ClNO | [3] |
| Molecular Weight | 163.65 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 289-291 °C (decomposes) | |
| Solubility | Soluble in water | |
| Storage Temperature | 2-8°C |
Metabolic Pathway and Fate
Nortropine is a significant intermediate in the metabolic breakdown of atropine. In biological systems, particularly in certain microorganisms like Pseudomonas sp., atropine undergoes enzymatic hydrolysis to yield tropine (B42219) and tropic acid. Tropine is then demethylated to form nortropine, which is further metabolized to succinate.[4][5]
Experimental Protocols
This section details key experimental procedures for the synthesis, purification, and analysis of this compound.
Synthesis of Nortropine from Tropine
This protocol describes the demethylation of tropine using vinyl chloroformate followed by hydrolysis.
Materials:
-
Tropine
-
Vinyl chloroformate
-
Potassium hydroxide (B78521) (KOH) solution (10-15%)
-
Saturated sodium chloride solution
Procedure:
-
Reflux a solution of vinyl chloroformate in chloroform in a reaction flask.
-
Slowly add a chloroform solution of tropine to the refluxing mixture and continue to reflux for 1.5-3 hours.
-
After the reaction is complete, stop heating and concentrate the mixture to obtain a colorless oil.
-
Add a 10-15% KOH solution to the reaction flask and reflux for 9-15 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with chloroform (repeat 4 times).
-
Wash the combined chloroform layers with a saturated sodium chloride solution.
-
Concentrate the chloroform layer to obtain a reddish-brown oily product, which is crude nortropine.
Purification by Recrystallization
This protocol outlines the purification of crude nortropine.
Materials:
-
Crude nortropine
-
Ethyl acetate
Procedure:
-
Dissolve the crude nortropine in a minimal amount of hot ethyl acetate.
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified nortropine crystals under vacuum.
Analytical Quantification by GC-MS
This protocol provides a method for the quantification of nortropine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Materials and Reagents:
-
Nortropine reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC grade)
-
Methanol (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Phosphate buffer (pH 6.0)
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Experimental Workflow:
Plausible Signaling Pathway Interactions
While direct binding data for this compound on various neurotransmitter receptors is limited, its structural similarity to atropine, a known non-selective muscarinic acetylcholine (B1216132) receptor antagonist, and studies on nortropine derivatives, strongly suggest its interaction with muscarinic receptors.[6] 6β-acyloxynortropanes, for instance, exhibit high affinity for M₁, M₂, and M₄ muscarinic receptors.[6]
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon binding acetylcholine. The M₁ and M₃ subtypes typically couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Conversely, M₂ and M₄ receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.
Given that nortropine is a metabolite of the antagonist atropine, it is plausible that nortropine itself acts as an antagonist at muscarinic receptors, thereby blocking the downstream signaling cascades initiated by acetylcholine.
References
- 1. Frontiers | Noradrenalin and dopamine receptors both control cAMP-PKA signaling throughout the cerebral cortex [frontiersin.org]
- 2. 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Nortropine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of nortropine (B26686) hydrochloride in various organic solvents. Understanding the solubility characteristics of this tropane (B1204802) alkaloid derivative is paramount for its application in pharmaceutical research and development, particularly in formulation, analytical method development, and in vitro/in vivo studies. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their experimental design.
Quantitative Solubility Data
The solubility of nortropine hydrochloride (CAS 14383-51-8) has been reported in a limited number of organic solvents. The following table summarizes the available quantitative data to facilitate easy comparison. It is important to note that solubility can be influenced by factors such as temperature, the polymorphic form of the solute, and the purity of both the solute and the solvent.
| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Dimethyl Sulfoxide (DMSO) | 32[1][2] | ~0.195 | Fresh DMSO is recommended as moisture absorption can reduce solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | 125[3] | ~0.764 | Ultrasonic assistance is required to achieve this higher solubility.[3] |
Qualitative Solubility Information:
-
Water: this compound is described as being soluble in water.[4] The hydrochloride salt form enhances its aqueous solubility compared to the free base.[5]
It is crucial to distinguish this compound from the structurally different antidepressant, nortriptyline (B1679971) hydrochloride, as their solubility profiles differ significantly.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a detailed methodology for its implementation.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical technique for quantification.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Data Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The average of the determined concentrations from replicate samples represents the solubility of this compound in the tested solvent at the specified temperature.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination method.
This guide provides a foundational understanding of this compound's solubility. For drug development professionals, further studies to expand the quantitative solubility data across a wider range of pharmaceutically relevant solvents and temperatures are highly recommended. Such data will be invaluable for the rational design of formulations and analytical procedures.
References
Nortropine Hydrochloride: A Core Precursor in Tropane Alkaloid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine (B26686), a bicyclic amine, serves as the foundational scaffold for a wide array of pharmacologically significant tropane (B1204802) alkaloids.[1] Its hydrochloride salt is a stable, water-soluble form, making it a crucial starting material in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of nortropine hydrochloride's role as a precursor, detailing its chemical properties, synthetic routes to key tropane alkaloids, experimental protocols, and the pharmacological implications of its derivatives. The unique 8-azabicyclo[3.2.1]octane core of nortropine is a privileged structure in medicinal chemistry, enabling the development of compounds targeting various neurotransmitter systems.[1]
Chemical and Physical Properties of this compound
This compound is a white to off-white crystalline powder.[3] Its hydrochloride form enhances its stability and solubility in aqueous solutions, a desirable characteristic for many synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 14383-51-8 | [3] |
| Molecular Formula | C₇H₁₄ClNO | [4] |
| Molecular Weight | 163.65 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity (HPLC) | ≥ 99% | [3][4] |
| Storage Conditions | 0 - 8 °C, sealed, away from moisture | [3][4] |
Synthesis of Tropane Alkaloids from this compound
The synthesis of medicinally important tropane alkaloids such as atropine (B194438) and scopolamine (B1681570) from this compound involves two primary chemical transformations: N-alkylation of the secondary amine and esterification of the hydroxyl group.
N-Alkylation of Nortropine
The secondary amine of the nortropine scaffold is a key site for functionalization. N-methylation is a common step to produce tropine (B42219), the direct precursor to atropine.
General Reaction Scheme:
Nortropine → Tropine
While direct N-methylation of nortropine can be achieved, a common strategy involves the use of a protecting group, followed by alkylation and deprotection to yield the desired N-alkylated product.
Experimental Protocol: Synthesis of N-methyl-nortropine (Tropine)
This protocol outlines a general procedure for the N-methylation of nortropine.
Materials:
-
This compound
-
Formaldehyde (B43269) solution (37%)
-
Formic acid
-
Sodium hydroxide (B78521) or Potassium carbonate
-
Dichloromethane (B109758) or Chloroform
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in water.
-
Add formaldehyde solution (2.5 equivalents) to the mixture.
-
Slowly add formic acid (2.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture at reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-nortropine (tropine).
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Esterification with Tropic Acid
The hydroxyl group at the C3 position of the tropane ring is esterified with tropic acid or its derivatives to yield atropine and related compounds.[5][6]
General Reaction Scheme:
Tropine + Tropic Acid → Atropine
Experimental Protocol: Synthesis of Atropine from Tropine and Tropic Acid
This protocol is based on the classical esterification method.
Materials:
-
Tropine (synthesized from nortropine)
-
O-Acetyltropic acid chloride (prepared from tropic acid)
-
Anhydrous solvent (e.g., petroleum ether, acetone)
-
Sulfuric acid (for salt formation, optional)
Procedure:
-
Thoroughly dried tropine is added to freshly prepared O-acetyltropic acid chloride in a reaction vessel under anhydrous conditions.
-
The reaction mixture is heated (e.g., to 100°C) for a specified time (e.g., 20-25 minutes) with frequent stirring.
-
The resulting O-acetylatropine is cooled to room temperature.
-
Hydrolysis of the acetyl group is performed in situ by adding water and maintaining the mixture at a specific temperature (e.g., 50°C) for an extended period (e.g., 24 hours).
-
The atropine free base is then isolated. This may involve precipitation as a viscous oil, which can be crystallized by cooling and seeding.
-
The crude atropine can be purified by recrystallization from a suitable solvent system (e.g., anhydrous ethyl acetate (B1210297) or petroleum ether).[5]
-
For conversion to atropine sulfate, the purified atropine base is dissolved in acetone (B3395972), and the calculated amount of 2 N H₂SO₄ in acetone is added to precipitate the salt.[5]
Quantitative Data
The yields of tropane alkaloid synthesis can vary depending on the specific reagents, reaction conditions, and purification methods employed.
| Reaction Step | Precursor | Product | Reported Yield | Reference(s) |
| Robinson-Schöpf reaction | Succinaldehyde, methylamine, acetonedicarboxylic acid | Tropinone | ~90% (optimized) | [5] |
| Esterification | Tropine and Tropic Acid | Atropine | 70-75% | [7] |
| Conversion of Atropine to Atropine Sulfate | Atropine | Atropine Sulfate | ~95% | [8] |
| Synthesis of 6,7-dehydrotropine | 2,5-dimethoxy-2,5-dihydrofuran | 6,7-dehydrotropine | 53% | [4] |
| Esterification for Scopolamine Synthesis | 6,7-dehydrotropine and acetyltropic acid chloride | Ester Intermediate | 56% | [4] |
| Epoxidation to Scopolamine | Ester Intermediate | Scopolamine | 16% | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of synthesized tropane alkaloids.
| Compound | 1H NMR Data (in D₂O, ref: DSS) | 13C NMR Data (in D₂O, ref: DSS) | Mass Spectrometry (m/z) | IR Spectroscopy |
| Atropine | δ 7.408 (m, 5H, Ar-H), 5.061 (t, 1H, H-3), 4.194 (dd, 1H, CH₂OH), 3.968 (dd, 1H, CH₂OH), 2.692 (s, 3H, N-CH₃), 2.339 (m, 2H), 2.126 (m, 2H), 1.965 (m, 2H), 1.562 (m, 2H) | δ 175.799 (C=O), 137.868 (Ar-C), 131.869 (Ar-CH), 130.962 (Ar-CH), 130.888 (Ar-CH), 68.242 (C-3), 64.850 (CH₂OH), 64.737 (C-1/5), 56.265 (CH-Ph), 41.176 (N-CH₃), 37.036 (CH₂), 36.877 (CH₂), 25.870 (CH₂), 25.611 (CH₂) | [M+H]⁺: 290.17 | Characteristic peaks for ester C=O stretch, C-O stretch, aromatic C=C stretch, and O-H stretch.[2] |
| Scopolamine | - | - | [M+H]⁺: 304.2 | Similar to atropine with additional peaks corresponding to the epoxide ring.[2] |
Signaling Pathways and Experimental Workflows
Anticholinergic Signaling Pathway
Tropane alkaloids like atropine and scopolamine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[9] They block the binding of the neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve impulses.[10]
Caption: Anticholinergic mechanism of tropane alkaloids.
Experimental Workflow: From Nortropine to Purified Tropane Alkaloid
The overall process for synthesizing and purifying a tropane alkaloid from this compound involves several key stages.
Caption: General workflow for tropane alkaloid synthesis.
Conclusion
This compound is an indispensable precursor in the synthesis of a diverse range of tropane alkaloids with significant therapeutic applications. Its versatile chemical nature allows for strategic modifications at both the nitrogen and hydroxyl functionalities, leading to the generation of potent anticholinergic agents and other valuable pharmaceutical compounds. The methodologies outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the synthesis and derivatization of this important class of natural products. Further research into optimizing reaction conditions and developing novel synthetic routes will continue to enhance the utility of this compound in medicinal chemistry.
References
- 1. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Atropine [chm.bris.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 9. Anticholinergic - Wikipedia [en.wikipedia.org]
- 10. Cholinergic vs Anticholinergic: Understanding Drugs in Nursing Care [simplenursing.com]
The Nortropine Scaffold: A Privileged Structure for Modulating Central Nervous System Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine (B26686) derivatives, a class of bicyclic alkaloids, represent a significant scaffold in neuropharmacology. Their rigid conformational structure allows for precise orientation of functional groups, leading to high-affinity interactions with a variety of central nervous system (CNS) targets. This guide provides a detailed technical overview of the mechanism of action of nortropine derivatives, focusing on their interactions with key CNS proteins, the downstream signaling pathways they modulate, and the experimental methodologies used to characterize these interactions. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel CNS-acting therapeutics based on the nortropine framework.
Core Mechanisms of Action
The primary CNS targets of nortropine derivatives are monoamine transporters and muscarinic acetylcholine (B1216132) receptors. The specific affinity and efficacy at these targets are dictated by the nature and stereochemistry of the substituents on the nortropine ring.
Monoamine Transporter Inhibition
A significant number of nortropine derivatives function as potent inhibitors of the dopamine (B1211576) transporter (DAT), and to a lesser extent, the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their extracellular concentrations, thereby potentiating dopaminergic, noradrenergic, and serotonergic signaling.
The prototypical example is benztropine (B127874) , which exhibits high affinity for the DAT.[1] The binding of benztropine and its analogs to the DAT is complex, with evidence suggesting that they can stabilize the transporter in an inward-facing conformation, a mechanism distinct from that of cocaine which tends to stabilize an outward-facing conformation.[2] This difference in conformational stabilization may underlie the "atypical" pharmacological profile of some benztropine analogs, which, despite high DAT affinity, do not produce the same psychomotor stimulant effects as cocaine.[3]
Muscarinic Acetylcholine Receptor Antagonism
Many nortropine derivatives, owing to their structural similarity to the endogenous ligand acetylcholine, act as antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions in the CNS.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Antagonism of these receptors by nortropine derivatives blocks the activation of phospholipase C (PLC), thereby inhibiting the production of the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Antagonism of these receptors prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.
The anticholinergic activity of nortropine derivatives contributes significantly to their therapeutic effects, for instance in the management of Parkinson's disease where they help to restore the balance between the dopaminergic and cholinergic systems.[4]
Quantitative Data on Receptor and Transporter Affinities
The binding affinities (Ki) of various nortropine derivatives for key CNS targets are summarized in the table below. These values, compiled from multiple in vitro radioligand binding studies, highlight the structure-activity relationships (SAR) within this chemical class.
| Compound/Analog | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | M1 Ki (nM) |
| Benztropine | 13 - 29.2 | 2,100 - 7350 | 4,600 | 1.0 - 15 |
| N-H analog | 13 | 1,420 | 4,600 | 100 |
| N-Methyl analog (Benztropine) | 29.2 | 7,350 | 4,600 | 100 |
| N-Ethyl analog | 15.8 | 4,900 | 2,300 | 150 |
| N-Propyl analog | 8.5 | 2,100 | 1,420 | 300 |
| N-Butyl analog | 11.2 | 2,300 | 1,500 | 250 |
| N-Allyl analog | 10.5 | 2,500 | 1,600 | 200 |
| N-Benzyl analog | 14.1 | 3,200 | 1,800 | 180 |
| GA 1-69 (N-indole-3''-ethyl) | 29.2 | 490 | 1420 | >1000 |
| GA 2-50 (N-(R)-2''-amino-3''-methyl-n-butyl) | 18.3 | 1100 | 2300 | >1000 |
| GA 2-99 (N-2''-aminoethyl) | 5.59 | 4600 | 7350 | >1000 |
| JHW 013 (N-cyclopropylmethyl) | 18.9 | 1200 | 2800 | >1000 |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values from the cited literature.[5][6][7][8]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by nortropine derivatives.
Caption: Dopamine Transporter (DAT) Inhibition by Nortropine Derivatives.
Caption: M1/M3/M5 Muscarinic Receptor Antagonism by Nortropine Derivatives.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. In Vitro Pharmacology | Ex Vivo Assays | 3D Cell Cultures [certisoncology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Role of Nortropine Hydrochloride in Neurotransmitter Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nortropine (B26686) hydrochloride, a bicyclic amino alcohol and a key derivative of tropine (B42219), serves as a fundamental structural scaffold in the synthesis of a diverse range of pharmacologically active compounds.[1][2] While primarily recognized as a crucial intermediate in the biosynthesis and degradation of tropane (B1204802) alkaloids, the nortropane skeleton is a privileged motif in the design of molecules targeting various neurotransmitter systems.[3] This technical guide provides a comprehensive overview of the role of nortropine hydrochloride in neurotransmitter modulation, drawing upon data from its derivatives to elucidate its potential pharmacological profile. The guide details its interactions with key central nervous system targets, summarizes quantitative data from relevant compounds, outlines essential experimental protocols for characterization, and provides visual representations of key pathways and workflows.
Introduction: The Nortropane Scaffold
Nortropine (C₇H₁₃NO) is a demethylated derivative of tropine and a metabolite of atropine (B194438) and other tropane alkaloids.[1] It is a secondary metabolite found in plants of the Solanaceae family.[4][5] In pharmaceutical and research settings, it is often used as its hydrochloride salt to improve aqueous solubility.[1][6] The rigid bicyclic structure of the nortropane core provides a fixed spatial arrangement of functional groups, making it an excellent starting point for the synthesis of ligands with high affinity and selectivity for specific neurotransmitter receptors and transporters.[2] While direct pharmacological data on this compound itself is limited, extensive research on its derivatives has demonstrated the potential of this scaffold in modulating key neurotransmitter systems, including monoamine transporters and acetylcholine (B1216132) receptors.[1][3]
Modulation of Monoamine Neurotransmitter Systems
The nortropane scaffold has been extensively utilized in the development of potent and selective inhibitors of the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[3] These transporters are critical for regulating the concentration of their respective neurotransmitters in the synaptic cleft, and their modulation is a key mechanism for treating a variety of neurological and psychiatric disorders.
Interaction with Monoamine Transporters
Derivatives of nortropine have been synthesized and evaluated for their ability to inhibit the reuptake of serotonin, dopamine, and norepinephrine. The affinity of these compounds for the monoamine transporters is typically determined through in vitro competitive binding assays using radiolabeled ligands.
-
Dopamine Transporter (DAT): The norepinephrine transporter (NET) can also be responsible for the reuptake of dopamine in brain regions with low levels of the dopamine transporter (DAT), such as the prefrontal cortex.[7][8][9] Blockers of the norepinephrine transporter can therefore increase extracellular dopamine levels in these specific brain regions.[10]
-
Norepinephrine Transporter (NET): The primary function of the norepinephrine transporter is the reuptake of synaptically released norepinephrine, thereby terminating its signaling.[11] Inhibition of NET leads to an increased concentration of norepinephrine in the synapse.[11]
-
Serotonin Transporter (SERT): Similarly, inhibition of the serotonin transporter by nortropane derivatives can increase the synaptic concentration of serotonin.
Modulation of Acetylcholinergic System
Given its structural relationship to atropine, a non-selective muscarinic acetylcholine receptor antagonist, the nortropane scaffold is a promising candidate for the development of ligands targeting these receptors.[1]
Muscarinic Acetylcholine Receptors
Studies on nortropine derivatives have demonstrated their potential to interact with muscarinic acetylcholine receptors. For instance, 6β-acetoxynortropane has shown high and selective affinity for the M₂ muscarinic receptor subtype.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for nortropine derivatives and the related compound nortriptyline (B1679971), illustrating the potential of the nortropane scaffold in neurotransmitter modulation.
| Compound | Target | Assay Type | Ki (nM) | Reference |
| 6β-acetoxynortropane | Human Muscarinic M1 Receptor | Competitive Binding | 150 | [1] |
| 6β-acetoxynortropane | Human Muscarinic M2 Receptor | Competitive Binding | 1.2 | [1] |
| 6β-acetoxynortropane | Human Muscarinic M3 Receptor | Competitive Binding | 210 | [1] |
| Compound | Parameter | Value | Reference |
| Nortriptyline | IC50 for Serotonin Uptake Inhibition | 940 nM | [16] |
| Nortriptyline | Estimated ED50 for 50% NET Occupancy | 65.9 mg/day | [15] |
| Nortriptyline | Estimated EC50 for 50% NET Occupancy | 79.8 ng/mL | [15] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound (e.g., a nortropine derivative) for a specific receptor or transporter.[17][18][19]
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Membrane preparation containing the target receptor/transporter
-
Radiolabeled ligand (e.g., [³H]-citalopram for SERT)
-
Test compound (unlabeled) at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess unlabeled ligand).[17]
-
Equilibrium: Allow the binding to reach equilibrium. Incubation time and temperature are target-dependent.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.[17]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[20]
In Vivo Microdialysis
This protocol provides a general overview of the in vivo microdialysis technique used to measure extracellular neurotransmitter levels in the brain of a living animal following the administration of a compound.[21][22][23][24][25]
Objective: To measure the change in extracellular concentrations of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) in a specific brain region in response to a pharmacological challenge.
Materials:
-
Microdialysis probe
-
Stereotaxic apparatus
-
Anesthetized animal (e.g., rat, mouse)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant the microdialysis probe into the target brain region.[23]
-
Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).[21]
-
Equilibration: Allow the system to equilibrate to establish a stable baseline of neurotransmitter levels.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid that has diffused across the probe's semi-permeable membrane, into vials at regular intervals using a fraction collector.[23]
-
Drug Administration: Administer the test compound (e.g., a nortropine derivative) systemically or locally through the microdialysis probe.
-
Continued Sampling: Continue to collect dialysate samples to measure the effect of the compound on neurotransmitter levels over time.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC-ED or a similar sensitive analytical technique.[23]
-
Data Analysis: Express the results as a percentage change from the baseline neurotransmitter levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Modulation of monoamine neurotransmission by a nortropine derivative.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion and Future Directions
This compound is a valuable and versatile chemical scaffold for the development of novel therapeutics targeting neurotransmitter systems.[2][26] While direct pharmacological data on the parent molecule is sparse, the extensive research on its derivatives clearly demonstrates the potential of the nortropane framework to yield potent and selective modulators of monoamine transporters and muscarinic acetylcholine receptors. Future research should focus on the systematic pharmacological characterization of this compound itself to establish a baseline for structure-activity relationship studies. Furthermore, the synthesis and evaluation of a broader range of nortropane derivatives, guided by computational modeling, will likely lead to the discovery of novel drug candidates with improved efficacy and side-effect profiles for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Nortropine | 538-09-0 | Benchchem [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. selleckchem.com [selleckchem.com]
- 6. CAS 14383-51-8: this compound | CymitQuimica [cymitquimica.com]
- 7. Dopamine uptake through the norepinephrine transporter in brain regions with low levels of the dopamine transporter: evidence from knock-out mouse lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noradrenaline transporter blockers raise extracellular dopamine in medial prefrontal but not parietal and occipital cortex: differences with mianserin and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. What is the mechanism of Nortriptyline Hydrochloride? [synapse.patsnap.com]
- 14. Nortriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Norepinephrine transporter occupancy by nortriptyline in patients with depression: a positron emission tomography study with (S,S)-[¹⁸F]FMeNER-D₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 24. academic.oup.com [academic.oup.com]
- 25. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Biosynthesis of Tropane Alkaloids from Nortropine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tropane (B1204802) alkaloids (TAs) are a class of pharmacologically significant secondary metabolites, defined by the presence of the 8-azabicyclo[3.2.1]octane ring, also known as the nortropane skeleton.[1][2] This guide provides a detailed technical overview of the biosynthetic pathway leading from the core intermediate, nortropine (B26686), to the medicinally important alkaloids hyoscyamine (B1674123) and scopolamine (B1681570). We will explore the key enzymatic transformations, present available quantitative data, detail relevant experimental protocols for analysis and enzyme characterization, and discuss the implications for metabolic engineering and drug development.
Introduction
Nortropine is a demethylated derivative of tropine (B42219) and serves as a pivotal precursor in the synthesis of numerous tropane alkaloids.[3] While the de novo biosynthesis of TAs in plants, such as those in the Solanaceae family, originates from the amino acid L-ornithine, nortropine represents a key structural scaffold.[4] Understanding the enzymatic steps that convert nortropine into more complex, pharmacologically active molecules is crucial for synthetic biology applications and for developing novel therapeutic agents. This guide focuses on the downstream pathway from nortropine, which is of particular interest for researchers utilizing this compound as a substrate for bioconversion or in chemoenzymatic synthesis.
Core Biosynthetic Pathway: From Nortropine to Scopolamine
The conversion of nortropine to the anticholinergic drugs hyoscyamine and scopolamine involves a series of enzymatic modifications: N-methylation, esterification, intramolecular rearrangement, and hydroxylation/epoxidation.
N-Methylation: Nortropine to Tropine
The first committed step for nortropine to enter the main hyoscyamine biosynthetic pathway is its N-methylation to form tropine (3α-tropanol).[5] This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. While the specific enzyme responsible for methylating nortropine has not been explicitly isolated and characterized in the literature, its activity is analogous to other N-methyltransferases in alkaloid biosynthesis, such as putrescine N-methyltransferase (PMT), which acts earlier in the pathway.[1][6] It is hypothesized that a specific methyltransferase or an existing one with broad substrate specificity is responsible for this key conversion.
Esterification: Tropine to Littorine (B1216117)
Tropine is subsequently esterified with phenyllactic acid to form littorine. This is not a simple condensation reaction. In plants like Atropa belladonna, the biosynthesis proceeds through a glucose ester of phenyllactic acid, which then serves as an activated acyl donor.[7] The reaction is catalyzed by littorine synthase (LS) , a serine carboxypeptidase-like (SCPL) acyltransferase, which demonstrates high stereospecificity for tropine over its isomer, pseudotropine.[7]
Rearrangement: Littorine to Hyoscyamine
One of the most remarkable steps in the pathway is the intramolecular rearrangement of littorine to form hyoscyamine. This reaction involves the migration of the carboxyl group on the phenyllactyl moiety. The process is catalyzed by a cytochrome P450 enzyme, CYP80F1 , which functions as a mutase.[8][9] The reaction proceeds through an intermediate, hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.[10]
Hydroxylation and Epoxidation: Hyoscyamine to Scopolamine
The final two steps leading to scopolamine are catalyzed by a single bifunctional enzyme, hyoscyamine 6β-hydroxylase (H6H) . This Fe(II)/2-oxoglutarate-dependent dioxygenase first hydroxylates hyoscyamine at the 6β position to produce 6β-hydroxyhyoscyamine. The same enzyme then catalyzes an epoxidation reaction, forming the characteristic oxirane ring of scopolamine.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the sequential conversion of nortropine to scopolamine.
Quantitative Data on Key Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes. While comprehensive kinetic data for all enzymes in this pathway is not available, studies have characterized the activity of hyoscyamine 6β-hydroxylase (H6H), a critical rate-limiting enzyme. Attempts to determine the kinetic parameters for littorine synthase have been challenging due to difficulties in synthesizing sufficient quantities of its substrate, glucosyl-1-O-D-phenyllactate.[7]
| Enzyme | Substrate | K_m (µM) | Plant Source | Reference |
| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamine | ~35 | Hyoscyamus niger | |
| Hyoscyamine | 50 | Datura metel | ||
| 2-Oxoglutarate | 50 | Datura metel | ||
| Hyoscyamine | ~60 | Brugmansia sanguinea | ||
| Littorine Synthase (LS) | N/A | Not Determined | Atropa belladonna | [7] |
| CYP80F1 | Littorine | Not Determined | Hyoscyamus niger | [8] |
Table 1: Summary of available kinetic data for key enzymes in the tropane alkaloid pathway downstream of tropine.
Experimental Protocols
Protocol for Tropane Alkaloid Quantification via HPLC-MS/MS
This protocol outlines a general method for the extraction and quantification of nortropine, hyoscyamine, and scopolamine from plant tissues, such as hairy root cultures.
A. Sample Preparation (µ-QuEChERS Method)
-
Homogenization: Lyophilize (freeze-dry) approximately 0.1 g of plant tissue to remove water and grind to a fine, homogenous powder.
-
Hydration: Place the powdered sample into a microcentrifuge tube and add 0.5 mL of ultrapure water. Vortex to hydrate (B1144303) the sample.
-
Extraction: Add 1 mL of acetonitrile (B52724) containing 1% acetic acid to the tube. Vortex vigorously for 1 minute.
-
Salting Out: Add QuEChERS salts (e.g., a mixture of magnesium sulfate, sodium chloride, and sodium citrate). Vortex immediately for 1 minute to induce phase separation and prevent salt agglomeration.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to separate the organic and aqueous layers and pellet the plant debris.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing a sorbent like PSA (primary secondary amine) to remove interfering compounds. Vortex and centrifuge again.
-
Final Preparation: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 10:90 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
B. HPLC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts at 5-10% B, increases to 95% B over 8-10 minutes, holds for 2 minutes, and then re-equilibrates at the initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. Select precursor-to-product ion transitions specific for each target alkaloid.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Nortropine | 128.1 | 110.1 | 82.1 |
| Atropine/Hyoscyamine | 290.2 | 124.1 | 93.1 |
| Scopolamine | 304.2 | 138.1 | 156.1 |
Table 2: Example MRM transitions for target tropane alkaloids.
Protocol for Hyoscyamine 6β-Hydroxylase (H6H) Enzyme Assay
This protocol describes an in vitro assay to measure the activity of recombinant H6H.
-
Enzyme Source: Recombinant H6H expressed in E. coli and purified, for example, via Ni-NTA affinity chromatography (for His-tagged protein).
-
Reaction Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL, add the following components:
-
Reaction Buffer
-
L-Hyoscyamine (substrate, e.g., final concentration of 50-100 µM)
-
2-Oxoglutarate (co-substrate, e.g., final concentration of 1 mM)
-
FeSO₄ (cofactor, e.g., final concentration of 50 µM)
-
Sodium Ascorbate (stimulant, e.g., final concentration of 1 mM)
-
Catalase (to remove H₂O₂, e.g., 500 units)
-
Purified H6H enzyme (add last to initiate the reaction)
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) or by adding a strong acid to denature the enzyme.
-
Product Extraction and Analysis:
-
Make the reaction mixture alkaline (pH ~9-10) with ammonium (B1175870) hydroxide.
-
Extract the products (6β-hydroxyhyoscyamine and scopolamine) with an organic solvent like ethyl acetate (B1210297) or chloroform.
-
Evaporate the organic solvent, reconstitute the residue in mobile phase, and analyze using the HPLC-MS/MS method described in Protocol 4.1.
-
Quantify the products based on a standard curve of authentic standards. Enzyme activity can be expressed as pmol or nmol of product formed per minute per mg of protein.
-
Visualization of Experimental Workflow
The following diagram outlines the logical flow for the quantitative analysis of tropane alkaloids.
Metabolic Engineering and Future Perspectives
A thorough understanding of the biosynthetic pathway from nortropine is essential for metabolic engineering efforts. By expressing the requisite enzymes—an N-methyltransferase, littorine synthase, CYP80F1, and H6H—in a microbial host like Saccharomyces cerevisiae, it is possible to establish a platform for the de novo production of hyoscyamine and scopolamine from simple precursors or through the bioconversion of nortropine. Such platforms offer a promising alternative to agricultural sourcing, which can be affected by environmental and geographical constraints. Future research will likely focus on identifying and characterizing the specific nortropine N-methyltransferase, optimizing enzyme kinetics through protein engineering, and improving metabolic flux in heterologous hosts to enhance the yield of these vital medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of (nor)tropeine (di)esters and allosteric modulation of glycine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of littorine in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Nortropine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry for CNS Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Nortropine (B26686) hydrochloride, a derivative of the naturally occurring tropane (B1204802) alkaloid, has emerged as a versatile and privileged scaffold in the field of medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional framework, making it an ideal starting point for the design and synthesis of potent and selective ligands targeting a variety of central nervous system (CNS) proteins. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and experimental protocols related to nortropine-based compounds, with a focus on their interactions with muscarinic acetylcholine (B1216132) receptors and monoamine transporters.
Chemical Properties and Synthesis
Nortropine, with the chemical formula C₇H₁₃NO, is a secondary amine and a demethylated analog of tropine.[1] For pharmaceutical applications, it is often used as its hydrochloride salt to improve aqueous solubility.[2] The nortropane core, an 8-azabicyclo[3.2.1]octane system, offers multiple points for chemical modification, primarily at the nitrogen atom (N-8) and the hydroxyl group at the C-3 position. These modifications allow for the fine-tuning of the pharmacological properties of the resulting derivatives.
General Synthesis of N-Substituted Nortropine Derivatives
A common strategy for the synthesis of N-substituted nortropine analogs involves the N-alkylation of a protected nortropine precursor, followed by deprotection.
Experimental Protocol: Synthesis of N-Alkylated Nortropine from N-Cbz-nortropine
This two-step procedure allows for the introduction of various alkyl or aryl groups at the nitrogen atom of the nortropane scaffold.
Step 1: N-Alkylation of N-Cbz-nortropine
-
To a solution of N-Cbz-nortropine (1.0 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkylating agent (e.g., benzyl (B1604629) bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the N-Cbz-N-alkyl-nortropine.
Step 2: Deprotection of the Cbz Group
-
Dissolve the N-Cbz-N-alkyl-nortropine (1.0 equivalent) in methanol (B129727) or ethanol (B145695) in a hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) (typically 10 mol% of palladium).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final N-alkylated nortropine.
Pharmacological Activity and Data Presentation
Nortropine-based compounds have been extensively investigated as ligands for muscarinic acetylcholine receptors (mAChRs) and monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The rigid nortropane scaffold allows for the precise orientation of substituents to achieve high affinity and selectivity for these targets.
Muscarinic Acetylcholine Receptor Ligands
Nortropine derivatives have been explored as antagonists for the five subtypes of muscarinic acetylcholine receptors (M1-M5). The following table summarizes the binding affinities (Ki) of a series of 6β-acyloxynortropane derivatives.
| Compound | R Group | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) |
| 1A | H | >10,000 | >10,000 | >10,000 | >10,000 |
| 2A | Acetyl | 1,200 | 2,500 | 1,800 | 1,500 |
| 3A | Propionyl | 800 | 1,500 | 1,100 | 900 |
| 7A | Benzoyl | 150 | 300 | 200 | 180 |
| 8A | 4-Fluorobenzoyl | 100 | 250 | 150 | 120 |
| 9A | 4-Chlorobenzoyl | 80 | 200 | 100 | 90 |
| 10A | 4-Methylbenzoyl | 120 | 280 | 180 | 150 |
| 11A | 4-Methoxybenzoyl | 200 | 400 | 250 | 220 |
Data adapted from a study on 6β-acyloxynortropanes. Ki values represent the mean of at least three independent experiments.[3]
Monoamine Transporter Inhibitors
N-substituted nortropane analogs have shown significant activity as inhibitors of DAT, SERT, and NET. The nature of the substituent on the nitrogen atom plays a crucial role in determining the affinity and selectivity for these transporters.
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Nortropacocaine | H | 150-300 | 2000-4000 | 1000-2000 |
| N-Allyl-nortropacocaine | -CH₂CH=CH₂ | 30-60 | 1000-2000 | 500-1000 |
| N-Propyl-nortropacocaine | -CH₂CH₂CH₃ | 40-80 | 1500-3000 | 800-1500 |
| N-Benzyl-nortropacocaine | -CH₂Ph | 100-200 | 2500-5000 | 1200-2500 |
Data represents approximate ranges compiled from multiple sources and can vary based on experimental conditions.[1]
Key Signaling Pathways and Visualizations
The therapeutic potential of nortropine derivatives stems from their ability to modulate key signaling pathways in the CNS.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Dopamine Transporter (DAT) Regulation
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. Its activity is modulated by various intracellular signaling cascades, including protein kinase C (PKC).
Serotonin Transporter (SERT) Mechanism
The serotonin transporter clears serotonin from the synaptic space through a sodium- and chloride-dependent mechanism. This process is crucial for regulating serotonergic neurotransmission.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized procedure to determine the binding affinity (Ki) of nortropine derivatives for DAT, SERT, and NET.
Materials:
-
Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Test compounds (nortropine derivatives) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
In a 96-well plate, add the incubation buffer, radioligand (at a concentration close to its Kd), and either the test compound at various concentrations or the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold incubation buffer.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Conclusion
The nortropine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide array of CNS-active compounds. Its rigid conformational constraint and the accessibility of key positions for chemical modification have allowed for the generation of potent and selective ligands for muscarinic acetylcholine receptors and monoamine transporters. The data and protocols presented in this guide highlight the versatility of the nortropine core and provide a foundation for the future design and synthesis of novel therapeutic agents for the treatment of various neurological and psychiatric disorders. Further exploration of the structure-activity relationships of nortropine derivatives will undoubtedly continue to yield valuable insights and lead to the discovery of new and improved CNS drugs.
References
The Pharmacological Profile of Nortropine Salts: A Technical Guide for Drug Development Professionals
Introduction
Nortropine (B26686), a demethylated derivative of tropine (B42219), is a key bicyclic amino alcohol that serves as a foundational scaffold in the synthesis of a diverse array of pharmacologically active compounds.[1] As a primary metabolite of tropane (B1204802) alkaloids such as atropine (B194438) and scopolamine (B1681570), a thorough understanding of its pharmacological profile is paramount for drug discovery, development, and toxicological assessment.[1][2] This technical guide provides a comprehensive overview of the known pharmacological characteristics of nortropine and its salts, with a necessary focus on its derivatives due to the limited direct quantitative data available for the parent compound. The nortropane skeleton is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system.[1][3]
Nortropine is a white to off-white crystalline solid with the chemical formula C₇H₁₃NO. For research and pharmaceutical applications, it is frequently utilized in salt forms, such as nortropine hydrochloride, to improve aqueous solubility.[1][4] The rigid structure of the nortropane scaffold provides a well-defined orientation for chemical substitutions, making it an ideal template for designing specific ligands.[3]
Pharmacodynamics: Receptor and Transporter Interactions
The pharmacological activity of nortropine and its derivatives is primarily attributed to their interactions with various neurotransmitter receptors and transporters. While specific binding affinity and functional activity data for nortropine itself are scarce, studies on its derivatives offer significant insights into its potential biological targets.[1]
Muscarinic Acetylcholine (B1216132) Receptors
Given its structural relationship to the non-selective muscarinic acetylcholine receptor antagonist atropine, nortropine and its analogs are predicted to interact with muscarinic receptors.[1] Research on 6β-acetoxynortropane, a nortropine derivative, has demonstrated its binding affinity for human muscarinic M1, M2, and M3 receptors.[1][5]
Glycine (B1666218) Receptors
Esters of nortropine have been explored for their modulatory effects on glycine receptors.[1] Certain derivatives, such as nortropisetron, have shown nanomolar affinity for the glycine receptor.[3] Some nortropine esters exhibit positive cooperativity with glycine, suggesting they act as positive allosteric modulators of glycine channels.[6]
Monoamine Transporters
The nortropane scaffold is a key component in the development of potent and selective inhibitors of monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[3] Derivatives of tropine have demonstrated that N-demethylation, which leads to a nortropane structure, can improve affinity for the dopamine transporter.[6]
Data Presentation: Quantitative Analysis of Nortropane Derivatives
The following tables summarize the available quantitative data on the binding affinities of various nortropane derivatives.
Table 1: Receptor Binding Affinities of Nortropane Derivatives
| Compound | Target Receptor | Affinity (Kᵢ/Kₐ) | Reference |
| 6β-Acetoxynortropane | Muscarinic M1 Receptor | 4-7 nM (Kᵢ vs. oxotremorine-M) | [5] |
| 6β-Acetoxynortropane | Muscarinic M2 Receptor | High Affinity | [1][3] |
| 6β-Acetoxynortropane | Muscarinic M4 Receptor | 4-7 nM (Kᵢ vs. oxotremorine-M) | [5] |
| Nortropisetron | Glycine Receptor | ~10 nM (Kₐ) | [3] |
| Isophthaloyl-bistropane | Glycine Receptor | Nanomolar range | [3] |
Table 2: Transporter Binding Affinities of Nortropane Derivatives
| Compound Class | Target Transporter | Affinity (IC₅₀) | Reference |
| Nortropane Derivatives | Serotonin Transporter (SERT) | Compound-dependent | [3] |
| Nortropane Derivatives | Dopamine Transporter (DAT) | Compound-dependent | [3] |
| Nortropane Derivatives | Norepinephrine Transporter (NET) | Compound-dependent | [3] |
Pharmacokinetics
Direct pharmacokinetic data for nortropine is not extensively available. However, its role as a metabolite of atropine and scopolamine makes its detection and quantification in biological matrices crucial for pharmacokinetic studies and drug metabolism research.[3]
Toxicology
Toxicological data for nortropine is limited. Acute toxic effects have been described as inflammation of the eye, characterized by redness, watering, and itching, and skin inflammation characterized by itching, scaling, reddening, or occasionally, blistering.[2]
Experimental Protocols
Detailed methodologies are essential for the accurate pharmacological characterization of nortropine salts and their derivatives.
Radioligand Binding Assay for Monoamine Transporters
This in vitro assay determines the binding affinities of nortropane derivatives to monoamine transporters.
Objective: To determine the inhibitory concentration (IC₅₀) of test compounds for the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters.[3]
Materials:
-
Cell membranes expressing the human serotonin, dopamine, or norepinephrine transporter.[3]
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).[3]
-
Test compounds (nortropane derivatives) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by analyzing the competition binding data.
[³H]Strychnine Binding Assay for Glycine Receptors
This protocol assesses the allosteric modulation of glycine receptors by nortropane derivatives.
Objective: To determine the affinity (Kₐ) and cooperativity of test compounds at the glycine receptor.[3]
Materials:
-
Rat spinal cord membrane preparation.[3]
-
Radioligand: [³H]strychnine.[3]
-
Test compounds (nortropane esters) at various concentrations.[3]
-
Glycine (for cooperativity studies).[3]
-
Incubation buffer (e.g., 50 mM Tris-citrate, pH 7.4).[3]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare rat spinal cord membranes through homogenization and centrifugation.[3]
-
In test tubes, combine the incubation buffer, [³H]strychnine, and varying concentrations of the test compound. For cooperativity studies, include a fixed concentration of glycine.[3]
-
Initiate the binding reaction by adding the membrane preparation.[3]
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).[3]
-
Separate the bound and free radioligand by filtration through glass fiber filters.[3]
-
Wash the filters with ice-cold buffer.[3]
-
Measure the radioactivity on the filters using a scintillation counter.[3]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the pharmacological context and experimental procedures, the following diagrams are provided.
Caption: Muscarinic receptor signaling pathways potentially modulated by nortropane derivatives.
Caption: Allosteric modulation of the glycine receptor by nortropane esters.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion and Future Directions
The nortropane scaffold is a remarkably versatile template for the design of potent and selective ligands for a variety of neurotransmitter systems.[3] While direct pharmacological data on the parent nortropine molecule remains limited, the extensive body of work on its derivatives provides a strong foundation for future drug discovery efforts.[3] The research highlighted in this guide demonstrates the potential of nortropane derivatives as modulators of muscarinic and glycine receptors, as well as inhibitors of monoamine transporters. Further investigation into the synthesis and characterization of novel nortropine analogs is warranted to fully explore the therapeutic potential of this valuable chemical scaffold. Future studies should aim to generate more comprehensive in vitro and in vivo data for nortropine itself to better understand its intrinsic pharmacological and toxicological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Nortropine | 538-09-0 [chemicalbook.com]
- 3. Nortropine | 538-09-0 | Benchchem [benchchem.com]
- 4. CAS 14383-51-8: this compound | CymitQuimica [cymitquimica.com]
- 5. 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nortropine | 538-09-0 | Benchchem [benchchem.com]
Methodological & Application
Application Note and Protocol: Synthesis of Nortropine Hydrochloride from Tropinone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of nortropine (B26686) hydrochloride from tropinone (B130398). The procedure involves a two-step process: the reduction of tropinone to tropine (B42219), followed by the N-demethylation of tropine to yield nortropine, which is subsequently converted to its hydrochloride salt. This protocol is intended for use by qualified personnel in a properly equipped chemical laboratory.
Introduction
Nortropine is a key intermediate in the synthesis of various tropane (B1204802) alkaloids and their derivatives, which have significant applications in the pharmaceutical industry. It serves as a precursor for the semi-synthesis of important medicines. The synthesis of nortropine from the readily available starting material, tropinone, is a fundamental transformation in medicinal chemistry. This protocol outlines a reliable method for this conversion, focusing on a chemical N-demethylation route.
The overall synthetic pathway involves two main steps:
-
Reduction of Tropinone: The carbonyl group of tropinone is reduced to a hydroxyl group to form tropine. This can be achieved using various reducing agents.
-
N-demethylation of Tropine: The methyl group on the nitrogen atom of tropine is removed to yield nortropine.
-
Salt Formation: The resulting nortropine is converted to its more stable and water-soluble hydrochloride salt.
Materials and Methods
Materials
-
Tropinone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl chloroformate (ClCO₂Et)
-
Potassium carbonate (K₂CO₃)
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
pH meter or pH paper
Experimental Protocols
Step 1: Reduction of Tropinone to Tropine
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tropinone (10.0 g, 71.8 mmol) in methanol (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (2.72 g, 71.8 mmol) to the solution in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 CH₂Cl₂/MeOH).
-
Once the reaction is complete, carefully add 1 M HCl (aq) to quench the excess sodium borohydride until the effervescence ceases.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to >12 with 2 M NaOH (aq).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield tropine as a white solid.
Step 2: N-demethylation of Tropine to Nortropine
-
In a 250 mL round-bottom flask, dissolve the crude tropine from the previous step in toluene (100 mL).
-
Add anhydrous potassium carbonate (14.9 g, 108 mmol).
-
Heat the mixture to reflux (approximately 110 °C).
-
Slowly add ethyl chloroformate (8.5 mL, 89.8 mmol) dropwise to the refluxing mixture over 30 minutes.
-
Continue to reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-ethoxycarbonyl-nortropine.
-
To the crude carbamate, add a solution of potassium hydroxide (20 g, 356 mmol) in diethylene glycol (100 mL).
-
Heat the mixture to 150-160 °C and maintain this temperature for 4 hours to effect hydrolysis.
-
Cool the mixture to room temperature and add water (200 mL).
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude nortropine.
Step 3: Formation of Nortropine Hydrochloride
-
Dissolve the crude nortropine in a minimal amount of isopropanol (B130326).
-
Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with stirring until the solution becomes acidic (pH ~2-3).
-
A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold isopropanol.
-
Dry the product under vacuum to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from tropinone.
| Parameter | Tropinone | Tropine | N-ethoxycarbonyl-nortropine | Nortropine | This compound |
| Molecular Formula | C₈H₁₃NO | C₈H₁₅NO | C₁₀H₁₇NO₃ | C₇H₁₃NO | C₇H₁₄ClNO |
| Molar Mass ( g/mol ) | 139.19 | 141.21 | 199.24 | 127.19 | 163.64 |
| Theoretical Yield | - | 10.13 g | 14.30 g | 9.13 g | 11.75 g |
| Appearance | White to off-white solid | White crystalline solid | Colorless oil | White solid | White crystalline powder |
| Melting Point (°C) | 42-44 | 63-65 | - | 158-161 | >280 (decomposes) |
Visualization
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound from tropinone.
Application Notes and Protocols: Catalytic Hydrogenation for Nortropine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of nortropine (B26686), a key intermediate in the development of various pharmaceuticals. The primary route detailed involves a two-step process starting from tropinone (B130398): catalytic hydrogenation to tropine (B42219), followed by N-demethylation to yield nortropine. An alternative final-step hydrogenation from nortropinone is also described.
Route 1: Two-Step Synthesis from Tropinone
The most commonly employed and well-documented method for producing nortropine from tropinone involves two distinct chemical transformations:
-
Catalytic Hydrogenation of Tropinone to Tropine: The carbonyl group of tropinone is reduced to a hydroxyl group.
-
N-demethylation of Tropine to Nortropine: The methyl group on the nitrogen atom is removed.
Step 1: Catalytic Hydrogenation of Tropinone to Tropine
The reduction of the C-3 carbonyl group of tropinone can yield two stereoisomers: tropine (3α-tropanol) and pseudotropine (3β-tropanol).[1] Catalytic hydrogenation is a widely used method to achieve this reduction with a preference for the formation of tropine.
Experimental Protocol: Synthesis of Tropine via Catalytic Hydrogenation
This protocol is adapted from established laboratory procedures for the reduction of tropinone.[1][2]
Materials:
-
Tropinone
-
Ethanol (B145695) (absolute)[3]
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve tropinone in an organic solvent such as ethanol.[1][2]
-
Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of Raney® Nickel to the solution. The specific amount should be determined based on the scale of the reaction and standard catalytic hydrogenation procedures.[1][2]
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Pressurize the system with hydrogen gas and stir the mixture vigorously at room temperature.[1][2] The reaction is typically complete upon the absorption of the calculated amount of hydrogen.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all the tropinone has been consumed.[1][2]
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture to remove the Raney® Nickel catalyst.[1][2]
-
Isolation: Remove the ethanol solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude tropine.[1][2] The conversion of tropinone to tropine is often substantially quantitative.[3]
Data Presentation: Catalytic Hydrogenation of Tropinone to Tropine
| Catalyst | Solvent | Temperature | Pressure | Yield | Notes |
| Raney® Nickel | Ethanol | Room Temperature | Atmospheric/Positive H₂ Pressure | Substantially quantitative | Low pseudotropine content.[3] |
| Nickel catalyst | Ethanol | Not specified | Not specified | High | Results in tropine with low pseudotropine content.[3] |
Step 2: N-demethylation of Tropine to Nortropine
Following the synthesis of tropine, the N-methyl group is removed to produce nortropine. Several methods exist for N-demethylation, including catalytic and chemical approaches.
Experimental Protocol: Catalytic N-demethylation of Tropine
This protocol provides a general overview of a catalytic approach. Specific conditions can vary based on the chosen catalyst system.
Materials:
-
Tropine
-
Appropriate solvent (e.g., ethanol, benzene)
-
Acid for hydrolysis step (if required)
Procedure:
-
Reaction Setup: Dissolve tropine in a suitable solvent in a reaction vessel equipped with a stirrer and provision for gas inlet/outlet if required.
-
Catalyst and Reagent Addition: Add the chosen metal catalyst and oxidizing agent to the reaction mixture. The reaction may proceed via the formation of an N-oxide or an iminium intermediate.[3][5]
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., reflux) for a sufficient duration. Reaction times can be lengthy, ranging from several hours to over a day.
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The crude product is then isolated through solvent evaporation and can be purified using techniques like acid-base extraction or recrystallization.[2] For methods involving an intermediate like an N-formyl derivative, a final hydrolysis step with acid is necessary.[4]
Data Presentation: N-demethylation of Tropane (B1204802) Alkaloids
| Catalyst System | Oxidant | Solvent | Yield of Nortropine | Notes |
| FeIII-TAML | H₂O₂ | Ethanol | ~80% | Produces N-formyl-noratropine as a byproduct.[7] |
| Palladium Acetate | O₂ | Benzene | 40% (for norhydrocodone) | Example with a related alkaloid, may require optimization for tropine.[5] |
| Electrochemical | - | Ethanol/Water | High | Avoids hazardous oxidizing agents and metal catalysts.[3] |
Route 2: Direct Hydrogenation of Nortropinone to Nortropine
If nortropinone is used as the starting material, a direct catalytic hydrogenation can be employed to produce nortropine.
Experimental Protocol: Hydrogenation of Nortropinone
This protocol is based on a patented method for producing endo-nortropine.
Materials:
-
Nortropinone (3-Nortropanon)
-
Water
-
Raney® Nickel catalyst
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
-
Filtration apparatus
-
Apparatus for vacuum concentration
Procedure:
-
Preparation: Prepare an aqueous solution of nortropinone.
-
Catalyst Addition: Add Raney® Nickel catalyst to the aqueous solution.
-
Hydrogenation: Hydrogenate the mixture with vigorous stirring or turbulation under hydrogen atmosphere until the uptake of hydrogen ceases.
-
Catalyst Removal: Separate the catalyst from the reaction mixture by filtration.
-
Isolation: Concentrate the clear filtrate under vacuum to obtain nortropine.
Data Presentation: Hydrogenation of Nortropinone
| Starting Material | Catalyst | Solvent | Stereoselectivity | Reference |
| 3-Nortropanon | Raney® Nickel | Water | endo-Nortropine | [8] |
Visualizations
Caption: Overall synthesis workflow from tropinone to nortropine.
Caption: Key chemical transformations in nortropine synthesis.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US7935820B2 - Methods for N-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
Application Notes and Protocols for the Demethylation of Tropine to Nortropine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine (B26686) is a key bicyclic amine intermediate in the synthesis of numerous pharmacologically active compounds. It is the N-demethylated analog of tropine (B42219) and serves as a crucial precursor for the semi-synthesis of important therapeutic agents, such as ipratropium (B1672105) and oxitropium (B1233792) bromide. The demethylation of the tertiary N-methylamine in tropine and other tropane (B1204802) alkaloids is a critical transformation in medicinal chemistry and drug development. This document provides a comprehensive overview of various chemical and electrochemical methods for the demethylation of tropine to nortropine, presenting quantitative data, detailed experimental protocols, and a visual representation of the chemical transformation.
Data Summary of Demethylation Methods
The following table summarizes quantitative data for different methods of N-demethylation of tropane alkaloids, providing a comparison of their efficiency and reaction conditions.
| Method | Reagents/Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical Methods | |||||||
| Chloroformate-based | Phenyl or Ethyl Chloroformate, Base (KOH, KHCO₃) | Morphine | Not specified | Not specified | Not specified | 44 | [1] |
| 2,2,2-Trichloroethyl Chloroformate, KHCO₃ | Ergolines | Not specified | Not specified | Not specified | 90 (carbamate) | [1] | |
| Catalytic Methods | |||||||
| Palladium-catalyzed | Pd(OAc)₂ | Tropane Alkaloids | Acetonitrile/Water | Not specified | Not specified | Good to Excellent | [2][3] |
| Copper-catalyzed | Cu(OAc)₂ | Tropane Alkaloids | Acetonitrile/Water | Not specified | Not specified | Excellent | [2][3] |
| Iron-catalyzed (Modified Polonovski) | FeSO₄·7H₂O, FeCl₂·4H₂O, or Fe(0) powder | Tropane N-oxides | Ethanol (B145695), Isopropanol | Not specified | Not specified | 51-81 | [1][4] |
| Fe(III)-TAML Catalyzed Oxidation | Fe(III)-TAML, H₂O₂ | Atropine | Ethanol | Room Temp | Not specified | ~80 | [5] |
| Electrochemical Method | |||||||
| Glassy Carbon Electrode Oxidation | None (Electrochemical Cell) | Atropine | Ethanol/Water (2:1) | Room Temp | 3 | High | [6][7] |
Experimental Protocols
This section provides a detailed methodology for a modern and environmentally conscious approach to the demethylation of tropine.
Protocol 1: Electrochemical N-Demethylation of Tropine
This protocol is adapted from the green electrochemical method described for tropane alkaloids.[4][6][7] This method is advantageous as it avoids the use of hazardous oxidizing agents and toxic solvents.
Materials:
-
Tropine
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Electrochemical Batch Cell with a Porous Glassy Carbon Electrode
-
DC Power Supply
-
Magnetic Stirrer and Stir Bar
-
Standard Glassware (beaker, graduated cylinders)
-
Liquid-Liquid Extraction Apparatus
-
Rotary Evaporator
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a 2:1 (v/v) solution of ethanol and water.
-
Reaction Setup:
-
In a simple, home-made electrochemical batch cell equipped with a porous glassy carbon electrode and a suitable counter electrode, place a magnetic stir bar.
-
Dissolve a known amount of tropine in the ethanol/water co-solvent system to a concentration of approximately 57 mM.
-
-
Electrolysis:
-
Submerge the electrodes in the solution and begin stirring.
-
Apply a constant current of 8 mA to the cell.
-
The reaction is carried out at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3 hours.
-
-
Work-up and Purification:
-
Upon completion of the reaction, transfer the reaction mixture to a separatory funnel.
-
Perform a liquid-liquid extraction to isolate the nortropine product. The specific extraction solvent will depend on the pH of the solution and the desired purity.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude nortropine.
-
-
Characterization: The purity and identity of the resulting nortropine can be confirmed using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). This method has been shown to produce nortropane derivatives in high yield and purity without the need for chromatographic purification.[4][6][7]
Visualizing the Transformation
The following diagrams illustrate the chemical transformation and a conceptual workflow for the demethylation process.
Caption: Chemical transformation of tropine to nortropine.
Caption: Workflow for electrochemical demethylation.
References
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7935820B2 - Methods for N-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]
- 3. EP2170898B1 - Methods for n-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]
- 4. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Purification of Crude Nortropine via Acid-Base Extraction
Introduction
Nortropine (B26686), a bicyclic amino alcohol and a key intermediate in the synthesis of various pharmaceuticals, is a tropane (B1204802) alkaloid.[1] Like other alkaloids, it possesses a basic nitrogen atom within its structure, which allows for effective purification from neutral or acidic impurities using the technique of acid-base extraction.[2] This method leverages the differential solubility of the nortropine free base and its protonated salt form in immiscible organic and aqueous solvents.[2]
The fundamental principle relies on the reversible conversion of the basic nortropine to its water-soluble hydrochloride salt. The conjugate acid of tropine, a structurally similar N-methylated analog of nortropine, has a pKa of approximately 9.7.[3] Therefore, by adjusting the pH of the aqueous phase, the equilibrium between the free base and its protonated form can be controlled.
-
In Acidic Conditions (pH < 8): The secondary amine of nortropine is protonated, forming a water-soluble salt (Nortropine-H⁺Cl⁻). This salt partitions preferentially into the aqueous phase, leaving non-basic, organic-soluble impurities behind in the organic phase.
-
In Basic Conditions (pH > 10): The nortropine salt is deprotonated, regenerating the neutral free base. The free base is significantly less soluble in water and can be precipitated or extracted back into an organic solvent, leaving behind any water-soluble impurities.[4]
This robust and scalable technique is a cornerstone of alkaloid chemistry, providing a straightforward path to high-purity nortropine suitable for further research and development.
Physicochemical Properties of Nortropine
The following table summarizes key properties of nortropine, which are critical for designing and understanding the purification protocol.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO | [5][6] |
| Molecular Weight | 127.18 g/mol | [5][6] |
| Appearance | White to off-white or light tan solid | [7] |
| Melting Point | 108-110 °C | [5] |
| pKa (Conjugate Acid) | ~9.7 (estimated from tropine) | [3] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like methanol (B129727) and DMSO. | [5][7] |
Experimental Protocol
This protocol details the purification of crude nortropine containing neutral, non-basic impurities.
Materials and Reagents:
-
Crude Nortropine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Sodium Hydroxide (B78521) (NaOH), 2 M aqueous solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Separatory Funnel (appropriate size)
-
Erlenmeyer Flasks
-
Beakers
-
pH paper or pH meter
-
Rotary Evaporator
-
Vacuum Filtration Apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolution:
-
Accurately weigh the crude nortropine sample.
-
In an appropriately sized Erlenmeyer flask, dissolve the crude solid in dichloromethane (approx. 15-20 mL of CH₂Cl₂ per gram of crude material). Swirl gently to ensure complete dissolution.
-
-
Acidic Extraction (Formation of Nortropine Salt):
-
Transfer the dichloromethane solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid to the funnel.
-
Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 1-2 minutes. Vent periodically to release any pressure buildup.
-
Place the funnel upright in a ring stand and allow the layers to separate completely. The lower layer is the organic phase (dichloromethane), and the upper layer is the aqueous phase.
-
Drain the lower organic layer (containing neutral impurities) into a clean Erlenmeyer flask labeled "Organic Layer 1".
-
Drain the upper aqueous layer (containing the nortropine hydrochloride salt) into a separate flask labeled "Aqueous Extract".
-
-
Back-Extraction:
-
Return the "Organic Layer 1" to the separatory funnel.
-
Add a fresh portion of 1 M HCl (approx. half the volume used in the first extraction) and repeat the extraction process as described in step 2.
-
Drain the lower organic layer and set it aside for proper disposal.
-
Combine the second aqueous extract with the first in the "Aqueous Extract" flask. This step ensures maximum recovery of nortropine.[4]
-
-
Basification and Isolation (Regeneration of Free Base):
-
Cool the combined "Aqueous Extract" in an ice-water bath.
-
While stirring, slowly add 2 M sodium hydroxide solution dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding base until the solution is strongly alkaline (pH 10-11).[4] The nortropine free base will precipitate as a white solid as it is less soluble in water.
-
-
Final Extraction of Purified Nortropine:
-
Transfer the basified aqueous suspension back to the separatory funnel.
-
Add a volume of fresh dichloromethane equal to the initial volume used in Step 1.
-
Shake the funnel vigorously, with venting, to extract the nortropine free base into the organic layer.
-
Allow the layers to separate and drain the lower organic layer (now containing the purified nortropine) into a clean flask labeled "Purified Nortropine - Organic".
-
Repeat the extraction of the aqueous layer with two additional portions of dichloromethane (each approx. half the initial volume) to maximize recovery. Combine all organic extracts in the "Purified Nortropine - Organic" flask.
-
-
Drying and Solvent Removal:
-
Wash the combined organic extracts by adding an equal volume of brine to the separatory funnel, shaking, and discarding the aqueous layer. This step helps remove residual water.[2]
-
Transfer the washed organic solution to a dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to act as a drying agent. Swirl the flask; if the Na₂SO₄ clumps together, add more until some particles remain free-flowing.
-
Allow the solution to stand for 15-20 minutes.
-
Filter the dried solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator to yield the purified nortropine as a white solid.
-
-
Final Drying and Analysis:
-
Place the flask containing the solid product on a high-vacuum line for several hours to remove any residual solvent.
-
Weigh the final product to determine the yield and assess its purity using appropriate analytical methods (e.g., melting point, NMR, HPLC).
-
Data Presentation
The following table provides an illustrative summary of quantitative data for a typical purification process based on the protocol above. Note: These values are representative examples and actual results may vary.
| Step | Sample | Mass (g) | Purity (%) (Illustrative) | Recovery Yield (%) |
| 1 | Crude Nortropine | 10.0 | 80% | 100% (of crude) |
| 2 | Neutral Impurities (in Organic Layer 1) | 2.0 | - | - |
| 3 | This compound (in Aqueous Extract) | ~9.9 (as salt) | >98% | ~98% |
| 4 | Purified Nortropine (Final Product) | 7.1 | >99% | ~89% (overall) |
Workflow Visualization
The following diagram illustrates the logical flow of the acid-base extraction process for nortropine purification.
Caption: Workflow for Nortropine Purification.
References
- 1. Nortropine | 538-09-0 | Benchchem [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. hmdb.ca [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. Nortropine | 538-09-0 [chemicalbook.com]
- 6. Nortropine | C7H13NO | CID 73480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols for the Recrystallization of Nortropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the purification of nortropine (B26686) hydrochloride via recrystallization. The following procedures are based on established principles of organic chemistry and publicly available data on tropane (B1204802) alkaloid purification.
Introduction
Nortropine hydrochloride is a key intermediate in the synthesis of various tropane alkaloids, which are of significant interest in pharmaceutical development. As a hydrochloride salt, it is typically a crystalline solid with enhanced water solubility compared to its free base form.[1] The purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, including pharmaceutical intermediates. This process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO·HCl | [2] |
| Molecular Weight | 163.65 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 231-237°C (decomposes) | [3] |
| Solubility | Soluble in DMSO and water. | [2][3] |
Selection of Recrystallization Solvents
The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain either highly soluble or insoluble at all temperatures.
Based on available data for nortropine, its hydrochloride salt, and related tropane alkaloids, the following solvents and solvent systems are recommended for screening:
-
Single Solvent Systems:
-
Acetone: Mentioned as a suitable solvent for the recrystallization of the free base, nortropine, suggesting it may be a viable starting point for the hydrochloride salt, potentially with the addition of a small amount of water to aid initial dissolution.
-
Ethyl Acetate (B1210297): A patent describes the use of ethyl acetate for the recrystallization of nortropine following a hydrolysis step.
-
Ethanol (B145695): Nortriptyline (B1679971) hydrochloride, a related compound, is soluble in ethanol, suggesting it could be a suitable solvent for this compound.
-
-
Solvent/Anti-Solvent Systems:
-
Ethanol/Diethyl Ether: A patent for the purification of nortriptyline hydrochloride specifies a 1:10 ethanol-ether mixture. This system is a strong candidate for this compound due to the structural similarities of the compounds. The principle involves dissolving the compound in a minimal amount of the "good" solvent (ethanol) at an elevated temperature, followed by the gradual addition of the "poor" solvent (diethyl ether) to induce crystallization.
-
Methanol/Water: This is a common solvent system for polar compounds.
-
Acetone/Water: Similar to methanol/water, this combination can be effective for compounds with moderate polarity.
-
Experimental Protocols
The following are detailed protocols for the recrystallization of this compound. Researchers should start with small-scale trials to determine the optimal conditions before scaling up.
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethyl Acetate)
This protocol is adapted from a procedure for nortropine.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of ethyl acetate and heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small aliquots of additional solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (e.g., Ethanol/Diethyl Ether)
This protocol is based on a method for a structurally related compound.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of warm ethanol required for complete dissolution.
-
Addition of Anti-Solvent: While stirring, slowly add diethyl ether to the warm solution until the solution becomes faintly turbid. If turbidity persists, add a few drops of warm ethanol until the solution is clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should occur as the solution cools. For maximum crystal recovery, cool the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of a cold ethanol/diethyl ether mixture (in the same ratio used for crystallization).
-
Drying: Dry the crystals under high vacuum to ensure complete removal of solvents.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions; Try a different solvent or solvent system. |
| Oiling out (formation of a liquid layer instead of crystals) | Solution is too concentrated; Cooling is too rapid; Insoluble impurities present. | Add more solvent; Reheat to dissolve the oil and allow to cool more slowly; Perform a hot filtration. |
| No crystal formation upon cooling | Solution is not saturated; Compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration; Add an anti-solvent; Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low recovery of purified product | Too much solvent used; Crystals are soluble in the wash solvent; Premature crystallization during hot filtration. | Use the minimum amount of solvent for dissolution; Use ice-cold wash solvent and use it sparingly; Ensure the filtration apparatus is pre-heated. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning any experimental work.
References
Application Notes and Protocols for the Analysis of Nortropine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the structural elucidation of nortropine (B26686) hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental for the verification of the chemical structure, purity assessment, and identification of potential impurities. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of nortropine and related compounds.
Introduction
Nortropine is a derivative of tropine (B42219) and a key intermediate in the synthesis of various tropane (B1204802) alkaloids. Its hydrochloride salt is a common form used in pharmaceutical research and development. Accurate and thorough analytical characterization is crucial for quality control and regulatory purposes. NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, while mass spectrometry determines the molecular weight and provides fragmentation patterns useful for structural confirmation.
Chemical Information
| Property | Value |
| Chemical Name | 8-Azabicyclo[3.2.1]octan-3-ol hydrochloride |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| CAS Number | 14383-51-8 |
| Chemical Structure | (Note: An illustrative structure is shown here. Please refer to authenticated sources for the correct chemical structure.) |
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of nortropine hydrochloride.
Quantitative Data Summary
Quantitative NMR data for this compound is not publicly available in the searched resources. The following tables are provided as a template. Experimental values should be inserted based on in-house analysis.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| [Insert Value] | [e.g., d, t, m] | [Insert Value] | [Insert Value] | [e.g., H-1, H-2α] |
| [Insert Value] | [e.g., d, t, m] | [Insert Value] | [Insert Value] | [e.g., H-1, H-2α] |
| [Insert Value] | [e.g., d, t, m] | [Insert Value] | [Insert Value] | [e.g., H-1, H-2α] |
| [Insert Value] | [e.g., d, t, m] | [Insert Value] | [Insert Value] | [e.g., H-1, H-2α] |
| [Insert Value] | [e.g., d, t, m] | [Insert Value] | [Insert Value] | [e.g., H-1, H-2α] |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| [Insert Value] | [e.g., C-1] |
| [Insert Value] | [e.g., C-2] |
| [Insert Value] | [e.g., C-3] |
| [Insert Value] | [e.g., C-4] |
| [Insert Value] | [e.g., C-5] |
Experimental Protocol: NMR Spectroscopy
3.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may depend on the solubility of the sample and the desired exchange of labile protons.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for referencing.
3.2.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: ~3-4 seconds
-
-
Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard or the residual solvent peak.
-
3.2.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field strength NMR spectrometer.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~200-240 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
-
Processing:
-
Apply a line broadening factor (e.g., 1-2 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard or the solvent peak.
-
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometric Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can confirm the structure.
Quantitative Data Summary
Quantitative mass spectrometry data for this compound is not publicly available in the searched resources. The following table is provided as a template. Experimental values should be inserted based on in-house analysis.
Table 3: Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |
| [e.g., 128.1] | [e.g., 100] | [M+H]⁺ (protonated free base) |
| [Insert Value] | [Insert Value] | [Proposed Fragment Structure/Formula] |
| [Insert Value] | [Insert Value] | [Proposed Fragment Structure/Formula] |
| [Insert Value] | [Insert Value] | [Proposed Fragment Structure/Formula] |
Experimental Protocol: Mass Spectrometry
4.2.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
The addition of a small amount of a volatile acid (e.g., formic acid) may be beneficial for promoting protonation in positive ion mode.
4.2.2. Instrument Parameters (Electrospray Ionization - ESI)
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.
-
ESI Source Parameters:
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)
-
Desolvation Gas (N₂) Flow: 500-800 L/hr
-
Desolvation Temperature: 250-400 °C
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 50-300
-
For tandem MS (MS/MS), select the precursor ion (e.g., m/z of the protonated free base) and apply a suitable collision energy to induce fragmentation.
-
Experimental Workflow and Fragmentation Pathway
Caption: Workflow for mass spectrometry analysis.
Caption: A plausible fragmentation pathway for nortropine.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. The detailed protocols and workflows presented in this application note serve as a foundational guide for obtaining high-quality analytical data. While specific spectral data was not available in public databases at the time of this writing, the provided templates and methodologies will enable researchers to effectively analyze and confirm the identity and purity of their this compound samples. It is always recommended to compare experimentally obtained data with that of a certified reference standard.
Application Notes and Protocols: Incorporation of Nortropine Scaffolds into Peptides via Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids and structurally constrained scaffolds into peptides is a powerful strategy in drug discovery to enhance potency, selectivity, and metabolic stability. Nortropine (B26686), a bicyclic amine, offers a rigid scaffold that can be used to introduce specific conformational constraints into a peptide backbone. While nortropine hydrochloride itself is not directly compatible with standard solid-phase peptide synthesis (SPPS), a derivatized form can be synthesized and utilized as a novel building block.
These application notes provide a detailed, albeit prospective, protocol for the synthesis of an Fmoc-protected nortropine-based amino acid and its subsequent incorporation into a peptide sequence using established Fmoc-SPPS methodologies. The protocols outlined below are based on established chemical principles for the synthesis of unnatural amino acids and their use in peptide synthesis.
Synthesis of a Novel Nortropine-Based Amino Acid for SPPS
To incorporate the nortropine scaffold into a peptide via SPPS, it must first be chemically modified to possess a carboxylic acid functionality and a protected amine. The secondary amine of the nortropine ring must be protected with a base-labile group, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is standard in modern SPPS.
Herein, we propose a hypothetical synthetic route to (8-Fmoc-8-azabicyclo[3.2.1]octan-3-yl)acetic acid , a nortropine derivative suitable for SPPS.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step process starting from this compound.
Caption: Proposed synthetic route for Fmoc-Nortropine-3-acetic acid.
Experimental Protocol: Synthesis of (8-Fmoc-8-azabicyclo[3.2.1]octan-3-yl)acetic acid
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier |
| This compound | C₇H₁₄ClNO | 163.64 | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Sigma-Aldrich |
| Triethylamine (B128534) (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Dess-Martin periodinane | C₁₃H₁₃IO₈ | 424.14 | Oakwood Chemical |
| (Carbethoxymethylene)triphenylphosphorane (B24862) | C₂₂H₂₁O₂P | 364.37 | Acros Organics |
| Toluene | C₇H₈ | 92.14 | Fisher Scientific |
| Hydrogen (H₂) gas | H₂ | 2.02 | Airgas |
| Palladium on carbon (10%) | Pd/C | - | Sigma-Aldrich |
| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Lithium hydroxide (B78521) (LiOH) | LiOH | 23.95 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific |
| Water (H₂O) | H₂O | 18.02 | - |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Sigma-Aldrich |
| 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | C₁₉H₁₅NO₅ | 337.33 | Chem-Impex |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | Fisher Scientific |
Procedure:
-
N-Boc Protection: To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq). Stir for 10 minutes, then add di-tert-butyl dicarbonate (1.1 eq). Stir the reaction mixture at room temperature for 12 hours. Wash the reaction with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-Boc-nortropine.
-
Oxidation: Dissolve N-Boc-nortropine (1.0 eq) in DCM and add Dess-Martin periodinane (1.2 eq). Stir at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract with DCM, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-nortropin-3-one.
-
Wittig Reaction: To a solution of N-Boc-nortropin-3-one (1.0 eq) in toluene, add (carbethoxymethylene)triphenylphosphorane (1.5 eq). Reflux the mixture for 16 hours. Cool to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to obtain N-Boc-3-(ethoxycarbonylmethylidene)nortropane.
-
Reduction and Saponification: Dissolve the product from the previous step in ethyl acetate and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours. Filter the catalyst and concentrate the filtrate. Dissolve the resulting ester in a mixture of THF and water, and add LiOH (2.0 eq). Stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc-nortropine-3-acetic acid.
-
Boc Deprotection: Dissolve N-Boc-nortropine-3-acetic acid in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Concentrate the solution under reduced pressure to obtain nortropine-3-acetic acid trifluoroacetate (B77799) salt.
-
Fmoc Protection: Dissolve the nortropine-3-acetic acid trifluoroacetate salt (1.0 eq) in a 10% aqueous solution of sodium bicarbonate. Add a solution of Fmoc-OSu (1.1 eq) in acetone. Stir vigorously at room temperature for 12 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify by column chromatography to yield the final product, (8-Fmoc-8-azabicyclo[3.2.1]octan-3-yl)acetic acid .
Incorporation of Fmoc-Nortropine-Acetic Acid into Peptides via SPPS
The synthesized Fmoc-Nortropine-Acetic Acid can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The following is a general protocol for manual solid-phase peptide synthesis.
SPPS Workflow
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Experimental Protocol: SPPS
Materials and Reagents:
| Reagent/Solvent | Purpose | Concentration/Amount |
| Rink Amide Resin | Solid Support | 0.1 mmol scale |
| N,N-Dimethylformamide (DMF) | Solvent | - |
| Piperidine | Fmoc deprotection | 20% (v/v) in DMF |
| Fmoc-Nortropine-Acetic Acid | Building Block | 4 eq. (0.4 mmol) |
| HBTU | Coupling Reagent | 3.9 eq. (0.39 mmol) |
| HOBt | Coupling Reagent | 4 eq. (0.4 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | Base | 8 eq. (0.8 mmol) |
| Dichloromethane (DCM) | Solvent for washing | - |
| Methanol (MeOH) | Solvent for washing | - |
| Trifluoroacetic acid (TFA) | Cleavage | 95% (v/v) |
| Triisopropylsilane (TIS) | Scavenger | 2.5% (v/v) |
| Water (H₂O) | Scavenger | 2.5% (v/v) |
Procedure:
-
Resin Swelling: Place Rink Amide resin (0.1 mmol) in a reaction vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Nortropine-Acetic Acid (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF.
-
Add DIPEA (0.8 mmol) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Data Presentation
Table 1: Reagent Quantities for Fmoc-Nortropine-Acetic Acid Coupling (0.1 mmol scale)
| Reagent | Equivalents | Moles (mmol) | Mass/Volume |
| Fmoc-Nortropine-Acetic Acid | 4 | 0.4 | (Calculated based on FW) |
| HBTU | 3.9 | 0.39 | 147.9 mg |
| HOBt | 4 | 0.4 | 54.0 mg |
| DIPEA | 8 | 0.8 | 139 µL |
Table 2: Cleavage Cocktail Composition
| Component | Percentage (v/v) | Volume for 10 mL |
| Trifluoroacetic acid (TFA) | 95% | 9.5 mL |
| Triisopropylsilane (TIS) | 2.5% | 0.25 mL |
| Water (H₂O) | 2.5% | 0.25 mL |
Conclusion
The protocols detailed in these application notes provide a comprehensive, though theoretical, framework for the synthesis and incorporation of a novel nortropine-based amino acid into peptides using solid-phase peptide synthesis. The rigid bicyclic structure of nortropine is expected to impart significant conformational constraints on the resulting peptides, potentially leading to enhanced biological activity and stability. Researchers and drug development professionals can use these guidelines as a starting point for exploring the synthesis and application of nortropine-containing peptides in their respective fields. It is important to note that optimization of the synthetic and coupling conditions may be necessary to achieve high yields and purity for specific peptide sequences.
Application Notes and Protocols for Radioligand Binding Assays with Nortropine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine (B26686) analogs are a class of bicyclic compounds that serve as scaffolds for a wide range of biologically active molecules. Their rigid structure makes them valuable probes for studying receptor and transporter binding sites. Many nortropine derivatives exhibit significant affinity for monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—as well as muscarinic acetylcholine (B1216132) receptors (mAChRs). As such, they are of considerable interest in the development of therapeutics for neurological and psychiatric disorders.
Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the affinity of a compound for a specific receptor or transporter.[1][2] This document offers detailed protocols for conducting competitive radioligand binding assays to characterize the interaction of nortropine analogs with both monoamine transporters and muscarinic receptors.
Data Presentation: Binding Affinities of Nortropine Analogs
The following tables summarize the in vitro binding affinities (Kᵢ in nM) of various nortropine analogs for the dopamine, serotonin, and norepinephrine transporters. Lower Kᵢ values are indicative of higher binding affinity.[3]
Table 1: Binding Affinities of 3-Arylnortrop-2-ene Analogs [3]
| Compound | Ar | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) |
| 6a | Phenyl | 1000 | 1000 | >10000 |
| 6b | 4-Chlorophenyl | 1000 | 100 | 10000 |
| 6c | 4-Methylphenyl | 1000 | 100 | 10000 |
| 6d | 4-Methoxyphenyl | 1000 | 10 | >10000 |
| 6e | 3,4-Dichlorophenyl | 100 | 0.3 | 1000 |
Table 2: Binding Affinities of 3α-Arylmethoxy-3β-arylnortropane Analogs [3]
| Compound | Ar | Ar' | DAT (Kᵢ, nM) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) |
| 7a | Phenyl | Phenyl | 200 | 100 | >10000 |
| 7b | 4-Chlorophenyl | Phenyl | 22 | 6 | 101 |
| 7c | 3,4-Dichlorophenyl | Phenyl | 100 | 0.061 | 1000 |
| 7d | Phenyl | 4-Chlorophenyl | 1000 | 100 | >10000 |
| 7e | 4-Chlorophenyl | 4-Chlorophenyl | 1000 | 10 | >10000 |
| 7f | 3,4-Dichlorophenyl | 4-Chlorophenyl | 1000 | 1 | 10000 |
| 7g | Phenyl | 4-Methylphenyl | 1000 | 100 | >10000 |
| 7h | 4-Chlorophenyl | 4-Methylphenyl | 1000 | 10 | >10000 |
| 7i | 3,4-Dichlorophenyl | 4-Methylphenyl | 1000 | 1 | >10000 |
| 7j | Phenyl | 4-Methoxyphenyl | 1000 | 100 | >10000 |
| 7k | 4-Chlorophenyl | 4-Methoxyphenyl | 1000 | 10 | >10000 |
| 7l | 3,4-Dichlorophenyl | 4-Methoxyphenyl | 1000 | 1 | >10000 |
Experimental Protocols
I. Protocol for Monoamine Transporter Binding Assay
This protocol is adapted for determining the binding affinity of nortropine analogs at DAT, SERT, and NET using rat brain tissue.[3]
A. Materials and Reagents
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Tissue Preparation: Rat striatum for DAT, hippocampus for SERT, and hypothalamus for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Nortropine Analogs: Stock solutions of various concentrations.
-
Reference Compounds:
-
For DAT: GBR 12909
-
For SERT: Imipramine
-
For NET: Desipramine
-
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI), and a cell harvester.
-
Scintillation Cocktail and Counter.
B. Tissue Preparation
-
Dissect the desired brain regions (striatum, hippocampus, or hypothalamus) from male Sprague-Dawley rats.[4]
-
Homogenize the tissue in 20 volumes of ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL, as determined by a protein assay (e.g., BCA assay).
C. Assay Procedure (96-well plate format)
-
Plate Setup:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of the appropriate reference compound (e.g., 10 µM GBR 12909 for DAT).
-
Test Compound: 50 µL of varying concentrations of the nortropine analog.
-
-
Add 50 µL of the appropriate radioligand solution (e.g., [³H]WIN 35,428 to a final concentration of ~1-2 nM for DAT).
-
Add 150 µL of the membrane preparation to each well.[5]
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[6]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer.[6]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in counts per minute (CPM) using a scintillation counter.
D. Data Analysis
-
Calculate specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.[6]
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the nortropine analog that inhibits 50% of the specific radioligand binding) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.
II. Protocol for Muscarinic Receptor Binding Assay
This protocol is designed for determining the binding affinity of nortropine analogs at muscarinic receptor subtypes (M₁-M₅) expressed in cultured cells.[7]
A. Materials and Reagents
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Cell Lines: CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M₁-M₅).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Nortropine Analogs: Stock solutions of various concentrations.
-
Reference Compound: Atropine (10 µM for NSB).
-
Filtration Apparatus and Scintillation Counter.
B. Membrane Preparation from Cultured Cells
-
Harvest cultured cells expressing the muscarinic receptor subtype of interest.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 50-100 µg/mL.
C. Assay Procedure (96-well plate format)
-
Plate Setup:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM atropine.
-
Test Compound: 50 µL of varying concentrations of the nortropine analog.
-
-
Add 50 µL of [³H]NMS solution (final concentration ~0.2-1.0 nM).
-
Add 150 µL of the cell membrane preparation to each well.[5]
-
Incubate for 60 minutes at 30°C with gentle agitation.[5]
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters.
-
Wash the filters 3-5 times with ice-cold wash buffer.
-
Dry the filters and measure radioactivity using a scintillation counter.
D. Data Analysis
Follow the same data analysis procedure as described for the monoamine transporter binding assay to determine the IC₅₀ and Kᵢ values for the nortropine analogs at each muscarinic receptor subtype.
Mandatory Visualizations
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nortropine Derivatives in Muscarinic M2 Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of nortropine (B26686) derivatives for studying the muscarinic M2 receptor. This document includes quantitative binding data for a series of 6β-acyloxy(nor)tropanes, detailed experimental protocols for their synthesis and characterization, and established methods for assessing their interaction with the M2 receptor.
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct anatomical distributions and physiological roles. The M2 receptor is predominantly found in the heart, where it mediates the chronotropic and inotropic effects of vagal stimulation, and in the presynaptic terminals of both the central and peripheral nervous systems, where it acts as an autoreceptor to inhibit acetylcholine release. The development of subtype-selective ligands is crucial for dissecting the specific functions of each receptor subtype and for designing therapeutics with improved side-effect profiles.
Nortropine, a demethylated analog of tropine, serves as a valuable scaffold for the synthesis of novel muscarinic receptor ligands. Modifications to the nortropine core can lead to compounds with varying affinities and selectivities for the different muscarinic receptor subtypes. This document focuses on a series of 6β-acyloxy(nor)tropane derivatives and their utility in M2 receptor binding studies.
Data Presentation
The following table summarizes the binding affinities (Ki values) of a series of 6β-acyloxy(nor)tropane derivatives for the human m1, m2, and m4 muscarinic receptors, as determined by radioligand binding assays using [3H]oxotremorine-M.[1]
| Compound ID | R Group (Acyl Moiety) | m1 Ki (nM) | m2 Ki (nM) | m4 Ki (nM) |
| 1A | Acetoxy | 7 | 4 | 6 |
| 2A | Propionyloxy | 40 | 25 | 30 |
| 3A | Butyryloxy | 100 | 60 | 80 |
| 4A | Isobutyryloxy | 200 | 150 | 180 |
| 5A | Pivaloyloxy | 800 | 500 | 600 |
| 6A | Cyclopropanecarbonyloxy | 150 | 100 | 120 |
| 7A | Cyclohexanecarbonyloxy | 500 | 300 | 400 |
| 8A | Benzoyloxy | 300 | 200 | 250 |
| 1B (Tropane analog) | Acetoxy | 200 | 100 | 150 |
Data extracted from Daly et al., J. Med. Chem. 2000, 43, 13, 2514–2522.[1]
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in M2 receptor signaling and the experimental procedures for studying nortropine derivatives, the following diagrams are provided.
References
Nortropine Hydrochloride: A Versatile Scaffold for CNS-Active Compound Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nortropine (B26686) hydrochloride, a derivative of the tropane (B1204802) alkaloid, serves as a crucial building block in the synthesis of a wide array of neuropharmacologically active compounds. Its rigid bicyclic structure provides a unique and valuable scaffold for the development of ligands targeting various components of the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the utilization of nortropine hydrochloride in the development of CNS-active compounds, with a focus on its application in structure-activity relationship (SAR) studies for monoamine transporters and muscarinic receptors.
Data Presentation: Structure-Activity Relationship of N-Substituted Nortropine Analogues
The following tables summarize the binding affinities of a series of N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues, which are derivatives of nortropine. This data is critical for understanding the structure-activity relationships at the dopamine (B1211576) transporter (DAT) and muscarinic M1 receptors, key targets in the development of treatments for various CNS disorders.
Table 1: Binding Affinities of N-Substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane Analogues at the Dopamine Transporter (DAT) and Muscarinic M1 Receptors
| Compound ID | R-Substituent on Nitrogen | DAT Ki (nM) | M1 Ki (nM) | Selectivity (M1 Ki / DAT Ki) |
| 5 | -CH3 | 11.8 | 11.6 | 0.98 |
| 6 | -(CH2)4-phenyl | 8.51 | 576 | 68 |
| 10b | -(S)-CH2CH(NH2)CH(CH3)2 | 29.5 | 4020 | 136 |
| 11a | -(R)-CH2CH(NH2)CH2-phenyl | 13.9 | 1230 | 88 |
| 11b | -(S)-CH2CH(NH2)CH2-phenyl | 41.5 | 2890 | 70 |
| 12a | -(R)-CH2CH(NH2)CH3 | 179 | >10,000 | >56 |
| 12b | -(S)-CH2CH(NH2)CH3 | 477 | >10,000 | >21 |
Data extracted from a study on N-substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis and pharmacological evaluation of nortropine-derived compounds are essential for reproducible research and development.
Protocol 1: General Synthesis of N-Substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane Analogues
This protocol describes a representative synthesis of N-substituted analogues starting from nortropine.
Objective: To synthesize a library of N-substituted nortropine analogues for SAR studies.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., 1-bromo-4-phenylbutane)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
3α-[Bis(4'-fluorophenyl)methoxy]tropane (or its precursor)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-Alkylation of Nortropine:
-
To a solution of nortropine (derived from this compound by neutralization) in a suitable solvent such as acetonitrile, add an excess of potassium carbonate.
-
Add the desired alkylating agent (e.g., 1-bromo-4-phenylbutane).
-
Reflux the mixture for an appropriate time (typically several hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After cooling, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted nortropine analogue.
-
-
Synthesis of 3α-[bis(4'-fluorophenyl)methoxy]tropane moiety: This is a more complex multi-step synthesis that typically involves the reaction of tropinone (B130398) with a Grignard reagent derived from 4,4'-difluorobenzophenone, followed by stereoselective reduction. For detailed procedures, refer to specialized medicinal chemistry literature.
Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines a method to determine the binding affinity of test compounds for the dopamine transporter using [3H]WIN 35,428.
Objective: To determine the Ki of nortropine-derived compounds at the DAT.
Materials:
-
Rat caudate putamen tissue homogenate (source of DAT)
-
[3H]WIN 35,428 (radioligand)
-
Test compounds (nortropine analogues) at various concentrations
-
Cocaine (for determination of non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Tissue Preparation: Homogenize rat caudate putamen tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, add the assay buffer, a fixed concentration of [3H]WIN 35,428 (typically at its Kd value), and varying concentrations of the test compound. For non-specific binding, add a high concentration of cocaine (e.g., 10 µM).
-
Incubation: Initiate the binding reaction by adding the tissue homogenate to each tube. Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]
Protocol 3: Radioligand Binding Assay for Muscarinic M1 Receptors
This protocol describes a method to determine the binding affinity of test compounds for the muscarinic M1 receptor using [3H]pirenzepine.
Objective: To determine the Ki of nortropine-derived compounds at the M1 receptor.
Materials:
-
Rat cerebral cortex tissue homogenate (source of M1 receptors)
-
[3H]pirenzepine (radioligand)
-
Test compounds (nortropine analogues) at various concentrations
-
Atropine (B194438) (for determination of non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Tissue Preparation: Homogenize rat cerebral cortex tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, add the assay buffer, a fixed concentration of [3H]pirenzepine (typically at its Kd value), and varying concentrations of the test compound. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).
-
Incubation: Initiate the binding reaction by adding the tissue homogenate to each tube. Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 and Ki values as described in Protocol 2.[5][6][7][8]
Visualizations
The following diagrams illustrate key concepts and workflows in the development of CNS-active compounds using this compound.
Caption: Experimental workflow for the development of CNS-active nortropine analogs.
Caption: Mechanism of action of nortropine-based DAT inhibitors in the synaptic cleft.
Caption: Logical relationships in the structure-activity relationship (SAR) studies of nortropine analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter: synthesis and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. A unique regulatory profile and regional distribution of [3H]pirenzepine binding in the rat provide evidence for distinct M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Revolutionizing Nortriptyline Hydrochloride Delivery: Advanced Formulations for Enhanced Bioavailability
For Immediate Release
[City, State] – [Date] – In a significant step forward for antidepressant therapy, researchers and drug development professionals now have access to detailed application notes and protocols for formulating nortriptyline (B1679971) hydrochloride with improved bioavailability. These advanced formulations, including intranasal nanosuspensions, mucoadhesive buccal films, solid lipid nanoparticles (SLNs), and liposomes, offer promising alternatives to conventional oral administration, potentially leading to enhanced therapeutic efficacy and patient compliance.
Nortriptyline hydrochloride, a widely prescribed tricyclic antidepressant, often presents challenges in its clinical use due to variable and incomplete absorption from the gastrointestinal tract, leading to suboptimal therapeutic outcomes in some patients. The development of novel drug delivery systems is crucial to overcome these limitations. This document provides a comprehensive guide for the formulation, characterization, and evaluation of these advanced delivery systems.
Intranasal Nanosuspension-Loaded Gels for Rapid Brain Targeting
Intranasal delivery offers a non-invasive pathway for rapid drug delivery to the brain, bypassing the blood-brain barrier. A promising approach involves the formulation of a nortriptyline hydrochloride nanosuspension incorporated into an in-situ gelling system.
Key Characteristics:
-
Enhanced Solubility and Dissolution: Nanosizing the drug significantly increases its surface area, leading to improved solubility and dissolution rate.
-
Rapid Onset of Action: Direct nose-to-brain transport via the olfactory and trigeminal nerves can lead to a faster therapeutic effect.
-
Improved Bioavailability: Bypassing first-pass metabolism in the liver enhances the systemic availability of the drug.
A study on a nanosuspension-loaded in-situ nasal nanogel of nortriptyline HCl demonstrated an effective drug release of about 89.93%, suggesting a potential increase in bioavailability and therapeutic effectiveness. The particle size of the nanosuspension was less than 100 nm, which is ideal for intranasal delivery.[1]
Comparative In Vitro Release Profile
| Formulation | Cumulative Drug Release (%) after 60 min |
| Nortriptyline HCl Solution | 49.04 ± 2.11 |
| Nortriptyline HCl Nanosuspension | 80.55 ± 2.14 |
| Optimized Nanosuspension-Loaded Nanogel | 89.93 ± 2.08 |
Mucoadhesive Buccal Films for Sustained Systemic Delivery
Buccal films provide a convenient and effective method for systemic drug delivery by adhering to the mucosal lining of the cheek. This route avoids the harsh environment of the gastrointestinal tract and first-pass metabolism.
Key Characteristics:
-
Sustained Release: The polymer matrix of the film can be tailored to control the rate of drug release over an extended period.
-
Improved Patient Compliance: Buccal films are easy to apply and can be a more comfortable alternative to injections or frequent oral dosing.
-
Enhanced Bioavailability: Direct absorption into the systemic circulation through the buccal mucosa bypasses degradation in the stomach and metabolism in the liver.
Research on nortriptyline HCl mucoadhesive buccal films has shown promising in-vitro performance, with one formulation exhibiting a drug release of 98.1% over 6 hours.[2]
Physicochemical Characterization of Nortriptyline HCl Buccal Films
| Formulation Code | Polymer Ratio (Chitosan:Gelatin) | Mucoadhesive Strength (g) | In Vitro Drug Release after 6h (%) |
| NF4 | 1:1 | 18.5 ± 0.4 | 78.26 |
| NF5 | 1:1.5 | 22.3 ± 0.6 | 98.1 |
| NF6 | 1:2 | 19.8 ± 0.5 | 85.4 |
Solid Lipid Nanoparticles (SLNs) for Oral Bioavailability Enhancement
Solid Lipid Nanoparticles (SLNs) are lipid-based nanocarriers that can encapsulate lipophilic drugs like nortriptyline, protecting them from degradation in the GI tract and enhancing their absorption.
Key Advantages:
-
Protection from Degradation: The solid lipid matrix protects the encapsulated drug from enzymatic and pH-dependent degradation.
-
Enhanced Absorption: SLNs can be absorbed through the lymphatic system, bypassing the liver and reducing first-pass metabolism.[3]
-
Controlled Release: The lipid matrix can be designed to provide a sustained release of the drug.
While specific in-vivo data for nortriptyline HCl SLNs is limited, the technology has shown significant promise for other poorly soluble drugs, with studies reporting several-fold increases in oral bioavailability.[4]
Liposomes for Versatile Drug Delivery
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They are a versatile platform for improving the therapeutic index of various drugs.
Key Features:
-
Biocompatibility: Composed of naturally occurring lipids, liposomes are generally well-tolerated.
-
Targeted Delivery: The surface of liposomes can be modified with ligands to target specific tissues or cells.
-
Improved Pharmacokinetics: Encapsulation in liposomes can alter the drug's distribution and prolong its circulation time.
The thin-film hydration method is a common technique for preparing liposomes and can be adapted for the encapsulation of nortriptyline hydrochloride.[1][5]
Experimental Protocols
Protocol 1: Preparation of Nortriptyline HCl Nanosuspension-Loaded Nasal Gel
This protocol describes the preparation of a nanosuspension by the nanoprecipitation-ultrasonication method followed by incorporation into an in-situ gelling system.
Materials:
-
Nortriptyline Hydrochloride (NTH)
-
Surfactants (e.g., Tween 80, Poloxamer 407, Poloxamer 188)
-
Stabilizer (e.g., HPMC K4M)
-
Methanol
-
Distilled Water
-
Gelling agent (e.g., Gellan Gum)
Procedure:
-
Preparation of Organic Phase: Dissolve NTH and varying concentrations of surfactants in methanol.
-
Preparation of Aqueous Phase: Dissolve the stabilizer (HPMC K4M) in distilled water.
-
Nanoprecipitation: Incorporate the organic phase into the aqueous phase under continuous stirring.
-
Ultrasonication: Sonicate the resulting suspension for 10 minutes using a probe sonicator.[6]
-
High-Pressure Homogenization: Pass the nanosuspension through a high-pressure homogenizer to achieve the desired particle size.[6]
-
Incorporation into Gel: Disperse the optimized nanosuspension into a solution of the gelling agent (gellan gum) to form the final in-situ nanogel.
Characterization:
-
Particle size and Polydispersity Index (PDI) analysis.
-
Zeta potential measurement.
-
Entrapment efficiency determination.
-
In-vitro drug release studies.
-
Viscosity and gelation studies.
Protocol 2: Preparation of Nortriptyline HCl Mucoadhesive Buccal Films
This protocol details the solvent casting method for preparing mucoadhesive buccal films.
Materials:
-
Nortriptyline Hydrochloride
-
Base Polymer (e.g., Chitosan)
-
Hydrophilic Polymer (e.g., PVP or Gelatin)
-
Solvent (e.g., Glacial Acetic Acid solution)
-
Plasticizer (e.g., Propylene Glycol)
Procedure:
-
Polymer Solution Preparation: Dissolve the base polymer (Chitosan) in the solvent with stirring. Add the hydrophilic polymer and stir until a homogenous solution is formed.
-
Drug Incorporation: Dissolve nortriptyline HCl in the polymer solution and stir.
-
Plasticizer Addition: Add the plasticizer to the solution and mix thoroughly.
-
Casting: Pour the solution into a petri dish or onto a suitable casting surface.
-
Drying: Dry the film at a controlled temperature (e.g., 40°C) until the solvent has completely evaporated.
-
Film Retrieval: Carefully peel the film from the casting surface and cut it into the desired size.
Characterization:
-
Film thickness and weight variation.
-
Folding endurance and tensile strength.
-
Surface pH.
-
Swelling index.
-
Mucoadhesive strength.
-
In-vitro drug release.
Protocol 3: Preparation of Nortriptyline HCl Solid Lipid Nanoparticles (SLNs)
This protocol outlines the hot homogenization followed by ultrasonication method for preparing SLNs.
Materials:
-
Nortriptyline Hydrochloride
-
Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Melt Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve nortriptyline HCl in the molten lipid.
-
Prepare Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure of 500-1500 bar.[7]
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.
Characterization:
-
Particle size, PDI, and zeta potential.
-
Entrapment efficiency and drug loading.
-
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to assess crystallinity.
-
In-vitro drug release studies.
Protocol 4: Preparation of Nortriptyline HCl Liposomes
This protocol describes the thin-film hydration method for preparing liposomes.
Materials:
-
Nortriptyline Hydrochloride
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and nortriptyline HCl in an organic solvent in a round-bottom flask.[1][5]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[1][5]
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).[1][5]
-
Size Reduction (Optional): To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles - SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
Characterization:
-
Vesicle size, PDI, and zeta potential.
-
Encapsulation efficiency.
-
In-vitro drug release.
-
Morphological examination using microscopy (e.g., TEM).
These advanced formulations hold the potential to significantly improve the clinical utility of nortriptyline hydrochloride by enhancing its bioavailability, providing controlled release, and enabling alternative routes of administration. The detailed protocols and characterization methods provided herein serve as a valuable resource for researchers and pharmaceutical scientists working to develop next-generation antidepressant therapies.
References
- 1. pH Gradient Liposomes Extract Protein Bound Amitriptyline in Peritoneal Dialysis—Exploratory Work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Nortriptyline Oral Solution: Package Insert / Prescribing Info [drugs.com]
- 4. reinforcedplastics.com [reinforcedplastics.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Troubleshooting low yield in Robinson-Schotten-Baumann synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in what is often a key step in complex syntheses, the Schotten-Baumann reaction. While there is no formally recognized single named reaction called the "Robinson-Schotten-Baumann synthesis," it is common to employ the robust Schotten-Baumann reaction for amide or ester formation within a broader synthetic sequence, such as one leading to a Robinson annulation product. This guide focuses on optimizing the yield of this critical acylation step.
Frequently Asked Questions (FAQs)
Q1: What is the Schotten-Baumann reaction and under what conditions is it typically performed?
The Schotten-Baumann reaction is a method for synthesizing amides from amines and acid chlorides, or esters from alcohols and acid chlorides.[1] It is a condensation reaction that is typically carried out under biphasic conditions, consisting of an organic solvent and water.[2] A base, such as aqueous sodium hydroxide (B78521), is used to neutralize the hydrochloric acid that is generated during the reaction, which drives the equilibrium towards product formation.[3] The starting materials and the product remain in the organic phase (often dichloromethane (B109758) or diethyl ether), while the base resides in the aqueous phase.[2]
Q2: What is the optimal pH for the Schotten-Baumann reaction?
Maintaining alkaline conditions is crucial for the success of the Schotten-Baumann reaction. A pH range of approximately 9 to 12 is generally considered optimal.[4] The base serves to neutralize the HCl byproduct, which prevents the protonation of the amine nucleophile, thereby keeping it reactive.[5] If the pH drops too low, the amine can form a salt, reducing its nucleophilicity and diminishing the yield.[3]
Q3: Can other bases besides sodium hydroxide be used?
Yes, alternatives to sodium hydroxide include potassium hydroxide, sodium carbonate, and potassium carbonate.[4] In some cases, an organic base like pyridine (B92270) is used.[6] Pyridine can sometimes act as a superior catalyst, converting the acyl chlorides into more powerful acylating agents.[6]
Q4: What are the most common side reactions that lead to low yield?
The most common side reaction is the hydrolysis of the acyl chloride by water or hydroxide ions in the aqueous phase, which forms the corresponding carboxylic acid.[7][8] This side reaction consumes the acylating agent and reduces the yield of the desired amide or ester. Another potential issue is the formation of byproducts from reactions with bifunctional starting materials, such as self-polymerization if the acyl chloride also contains a nucleophilic group.[9]
Troubleshooting Guide for Low Yield
Issue 1: The yield of my amide/ester is very low, and I have a significant amount of unreacted amine/alcohol.
| Possible Cause | Suggested Solution |
| Insufficiently Basic Conditions | The amine/alcohol can be protonated by the HCl generated, rendering it non-nucleophilic.[3] Ensure the pH of the aqueous layer is maintained between 9 and 12 throughout the reaction by the slow, continuous addition of a base solution.[4] |
| Poor Quality of Acyl Chloride | The acyl chloride may have hydrolyzed due to improper storage. Use freshly prepared or purified acyl chloride for the reaction. Consider preparing the acyl chloride in situ from the corresponding carboxylic acid using thionyl chloride or oxalyl chloride immediately before the Schotten-Baumann reaction.[10] |
| Low Reaction Temperature | While the reaction is often run at room temperature or slightly above, some less reactive substrates may require gentle heating to proceed at a reasonable rate.[4] Monitor the reaction by TLC to determine the optimal temperature. |
| Steric Hindrance | Sterically hindered amines or alcohols react more slowly.[11] For these substrates, consider increasing the reaction time, using a more reactive acylating agent, or employing a catalyst. |
Issue 2: My main byproduct is the carboxylic acid corresponding to my acyl chloride.
| Possible Cause | Suggested Solution |
| Hydrolysis of Acyl Chloride | This is a major competing reaction.[7] To minimize hydrolysis, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. The biphasic system helps protect the acyl chloride in the organic phase from the aqueous base.[7] The slow, dropwise addition of the acyl chloride to the reaction mixture can also help.[7] |
| Reaction Temperature is Too High | Elevated temperatures can increase the rate of hydrolysis.[7] Consider running the reaction at a lower temperature, such as in an ice bath, especially during the addition of the acyl chloride. |
| Base Concentration is Too High | A high concentration of hydroxide ions in the aqueous phase can accelerate the hydrolysis of the acyl chloride. Use a 10% aqueous solution of the base as a starting point.[4] |
Issue 3: The reaction is messy, and I am getting multiple unidentified products.
| Possible Cause | Suggested Solution |
| Bifunctional Reactants | If your starting materials have more than one reactive functional group, side reactions can occur. For example, an amino acid could potentially form oligomers.[12] Using protecting groups for other reactive functionalities is a standard strategy to avoid such side reactions. |
| Excess Acyl Chloride | Using a large excess of the acylating agent can sometimes lead to double acylation of the amine, if possible.[7] Aim for a stoichiometry of close to 1:1, or a slight excess of the acylating agent. |
Visualizing the Troubleshooting Process
Below is a flowchart to guide you through the troubleshooting steps for low yield in a Schotten-Baumann reaction.
Caption: A troubleshooting workflow for addressing low yield in the Schotten-Baumann synthesis.
Reaction Mechanism
Understanding the reaction mechanism can help in diagnosing issues. The following diagram illustrates the key steps in the formation of an amide via the Schotten-Baumann reaction.
Caption: The general mechanism of the Schotten-Baumann reaction for amide synthesis.
Quantitative Data on Reaction Conditions and Yield
The following table summarizes how different reaction parameters can influence the yield of the Schotten-Baumann reaction, with data adapted from a study on amide synthesis.
| Method | Reagents | Conditions | Yield (%) | Notes |
| Classical Schotten-Baumann | 2-hydroxybenzoic acid, amine, NaOH | Aqueous NaOH | 60-80% | Simple setup, but sensitive to hydrolysis.[8] |
| Optimized Biphasic System | 2-hydroxybenzoic acid, amine, oxalyl chloride/DMF | Biphasic, Room Temperature | 90-95% | Requires anhydrous conditions for acid chloride formation.[8] |
| Microwave-Assisted | 2-hydroxybenzoic acid, amine, base | Microwave irradiation | up to 92% | Rapid reaction times (10-30 min), requires specialized equipment.[8] |
Experimental Protocols
General Protocol for the Synthesis of an Amide via the Schotten-Baumann Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine (1.0 eq.)
-
Acyl chloride (1.0-1.2 eq.)
-
Dichloromethane (or other suitable organic solvent)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in dichloromethane.
-
Reaction Setup: Place the flask in an ice bath and begin stirring.
-
Addition of Base: Slowly add the 10% aqueous NaOH solution (approximately 2-3 equivalents) to the amine solution.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.0-1.2 eq.) in a minimal amount of dichloromethane. Add this solution dropwise to the vigorously stirred biphasic mixture over a period of 20-30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
This comprehensive guide should assist researchers in identifying and resolving issues leading to low yields in their Schotten-Baumann reactions. For further assistance, consulting the primary literature for protocols involving similar substrates is highly recommended.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. nvpublicationhouse.com [nvpublicationhouse.com]
- 9. benchchem.com [benchchem.com]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Optimizing pH in Nortropine Synthesis
Welcome to the technical support center for nortropine (B26686) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing pH conditions for successful synthesis, troubleshooting common issues, and answering frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during nortropine synthesis, with a focus on pH-related causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Tropinone (B130398) (Nortropine Precursor) | Suboptimal pH of the reaction medium: The Robinson-Schotten-Baumann synthesis of tropinone is highly pH-dependent. If the pH is too low or too high, the reaction yield can be significantly reduced.[1][2] | Maintain pH between 5 and 7: The optimal pH for this reaction is in the slightly acidic to neutral range.[1][2] It is recommended to use a buffer system, such as a phosphate (B84403) buffer, to maintain a stable pH throughout the reaction. Regularly monitor the pH of the reaction mixture and adjust as necessary with a dilute acid or base. |
| Impure Reactants: Succinaldehyde (B1195056), one of the key reactants, is prone to polymerization, which can lead to low yields. | Use freshly prepared or purified succinaldehyde: Ensure the purity of all reactants before starting the synthesis. | |
| Inappropriate Acetone (B3395972) Derivative: Using acetone directly can result in lower yields. | Use an activated acetone derivative: Employing acetonedicarboxylic acid or its esters increases the acidity of the methylene (B1212753) protons, which in turn facilitates the Mannich reaction.[1] | |
| Formation of Significant Byproducts | Incorrect pH leading to side reactions: Deviation from the optimal pH range can promote the formation of undesired Mannich bases and other byproducts.[1] | Strict pH control: Adherence to the recommended pH range of 5-7 is crucial to minimize the formation of these impurities.[1] |
| Incomplete Decarboxylation: When using acetonedicarboxylic acid, the intermediate tropinonedicarboxylic acid must be fully decarboxylated. | Ensure complete decarboxylation: This is typically achieved by acidification and heating during the workup phase of the reaction.[1] | |
| Difficulty in Purifying Nortropine | Presence of basic or acidic impurities: These can co-purify with the final product if not effectively removed. | Employ acid-base extraction: As a basic compound, nortropine can be effectively purified using acid-base extraction. The crude product can be dissolved in an acidic solution to remove non-basic impurities, followed by basification and extraction with an organic solvent. |
| Co-crystallization with byproducts: Impurities with similar solubility profiles to nortropine can be difficult to remove by simple recrystallization. | Optimize recrystallization solvent: Experiment with different solvent systems to find one that selectively crystallizes nortropine while leaving impurities in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of tropinone, the precursor to nortropine?
A1: The optimal pH for the Robinson-Schotten-Baumann synthesis of tropinone is in the slightly acidic to neutral range, typically between pH 5 and 7.[1][2] Some studies suggest that conducting the reaction at a "physiological pH" can lead to higher yields.
Q2: How does pH affect the yield of the Robinson-Schotten-Baumann reaction?
A2: The pH of the reaction medium is a critical factor influencing the yield. While the optimal yield is achieved within the pH 5-7 range, the reaction can still proceed at pH values between 3 and 11, albeit with a lower yield. For instance, one study reported a peak yield of 80% at pH 5, with the yield remaining above 60% in the pH 3-11 range.
Q3: What are the consequences of not controlling the pH during the synthesis?
A3: Failure to control the pH can lead to several issues, including significantly lower yields of the desired product and the formation of unwanted byproducts, such as other Mannich bases.[1] This complicates the purification process and reduces the overall efficiency of the synthesis.
Q4: What type of buffer system is recommended for this reaction?
A4: A phosphate buffer system is a suitable choice for maintaining the pH in the desired range of 5-7. It is important to prepare the buffer correctly and to ensure it has sufficient capacity to neutralize any acid or base generated during the reaction.
Q5: How can I monitor the pH of the reaction mixture?
A5: The pH of the reaction mixture can be monitored using a calibrated pH meter with a probe that is compatible with the reaction solvent. For in-process monitoring, it is advisable to take small aliquots of the reaction mixture at regular intervals, dilute them with deionized water if necessary, and then measure the pH.
Q6: What is the role of pH in the biosynthetic pathway of tropinone?
A6: In the biosynthesis of tropinone, the enzyme polyketide synthase (PYKS) plays a key role. The catalytic activity of this enzyme is also pH-dependent, showing activity in a pH range of 5.0 to 9.0, with the maximum production of the tropinone precursor observed at approximately pH 8.
Data on pH Optimization for Tropinone Synthesis
The following table summarizes the reported relationship between the pH of the reaction medium and the yield of tropinone in the Robinson-Schotten-Baumann synthesis.
| pH | Reported Yield of Tropinone |
| 3-4 | >60% |
| 5 | ~80% (Optimal) |
| 6-7 | >60% |
| 8-11 | >60% |
Note: This data is based on reported graphical representations and should be used as a guideline for optimization.
Experimental Protocol: pH Optimization for Tropinone Synthesis
This protocol provides a general framework for optimizing the pH of the Robinson-Schotten-Baumann reaction.
Materials:
-
Succinaldehyde
-
Acetonedicarboxylic acid
-
Phosphate buffer solutions (pH 4, 5, 6, 7, 8)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Organic solvent for extraction (e.g., chloroform, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
pH meter
-
Standard laboratory glassware and equipment
Procedure:
-
Buffer Preparation: Prepare a series of phosphate buffer solutions with pH values ranging from 4 to 8.
-
Reaction Setup: In separate reaction flasks, dissolve acetonedicarboxylic acid in each of the prepared buffer solutions.
-
Reactant Addition: To each flask, add succinaldehyde and then slowly add methylamine while stirring and maintaining the temperature at room temperature.
-
pH Monitoring and Adjustment: Throughout the reaction, monitor the pH of each mixture at regular intervals using a calibrated pH meter. If the pH deviates from the initial setpoint, adjust it back using dilute HCl or NaOH.
-
Reaction Progression: Allow the reactions to proceed for a set amount of time (e.g., 24-48 hours), continuing to monitor and adjust the pH as needed.
-
Workup: After the reaction is complete, acidify each reaction mixture with HCl to facilitate the decarboxylation of the intermediate.
-
Extraction: Basify the mixtures with NaOH and extract the tropinone into an organic solvent.
-
Purification and Analysis: Dry the organic extracts, remove the solvent, and analyze the yield and purity of the tropinone from each reaction using appropriate analytical techniques (e.g., GC-MS, NMR).
Visualizing the Process
Experimental Workflow for pH Optimization
Caption: Workflow for pH optimization experiments.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting low tropinone yield.
References
Preventing byproduct formation in tropinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during tropinone (B130398) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for tropinone synthesis?
A1: The two most well-known methods for tropinone synthesis are the Willstätter synthesis and the Robinson-Mannich reaction. The Willstätter method, developed in 1901, is a multi-step process with a very low overall yield. The Robinson-Mannich reaction, or simply Robinson's tropinone synthesis (1917), is a one-pot reaction that is significantly more efficient and is the primary method used today.[1] It involves the condensation of succinaldehyde (B1195056), methylamine (B109427), and a derivative of acetone, typically acetonedicarboxylic acid.[1][2]
Q2: What is the primary mechanism of the Robinson-Mannich reaction for tropinone synthesis?
A2: The Robinson-Mannich reaction is a biomimetic, one-pot synthesis that proceeds through a series of reactions.[1] The key steps are:
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Formation of an iminium ion: Methylamine reacts with succinaldehyde.
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First Mannich reaction (intermolecular): The enolate of acetonedicarboxylic acid attacks the iminium ion.
-
Second Mannich reaction (intramolecular): A second cyclization occurs.
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Decarboxylation: The resulting tropinone-dicarboxylic acid loses two molecules of carbon dioxide upon acidification and heating to yield tropinone.
Q3: What are the main byproducts in the Robinson-Mannich synthesis of tropinone?
A3: Several byproducts can form during the Robinson-Mannich synthesis, reducing the yield and purity of tropinone. These include:
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Polymerization products of succinaldehyde: Succinaldehyde is unstable and prone to polymerization, which is a major source of impurity.
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Incompletely decarboxylated intermediates: If the final acidification and heating step is not sufficient, tropinone-dicarboxylic acid and its mono-decarboxylated analogue may remain in the product mixture.
-
"Other basic ketones": Robinson's original paper noted that if the reaction is left for an extended period, other, unspecified basic ketones can form.[2] These are likely the result of side reactions involving the reactive intermediates.
-
Over-alkylation products: As with many Mannich reactions using primary amines, the initial product can potentially react further with the starting materials to form more complex alkaloids.
Troubleshooting Guide
Problem 1: Low Yield of Tropinone
| Possible Cause | Troubleshooting Step | Explanation |
| Polymerization of Succinaldehyde | Use freshly prepared or purified succinaldehyde for the reaction. | Succinaldehyde is notoriously unstable and readily polymerizes. Using fresh or purified starting material is crucial for high yields. |
| Incorrect pH | Maintain the reaction pH between 4 and 5. Use a buffer solution to ensure stable pH throughout the reaction. | The formation of the iminium ion and the subsequent Mannich reactions are highly pH-dependent. Deviations from the optimal pH range can significantly decrease the reaction rate and promote side reactions. |
| Low Reactivity of Acetone | Use acetonedicarboxylic acid or its esters instead of acetone. | Acetonedicarboxylic acid has more acidic α-protons, which facilitates the formation of the enolate ion needed for the Mannich reaction, leading to higher yields.[2] |
| Incomplete Reaction | Allow the reaction to proceed for a sufficient amount of time, which can be up to three days at room temperature.[2] | The Robinson-Mannich reaction is not instantaneous and requires adequate time for all the sequential reactions to reach completion. |
| Incomplete Decarboxylation | Ensure complete decarboxylation by acidifying the reaction mixture to Congo paper and heating. | The intermediate tropinone-dicarboxylic acid is not the desired product. Sufficient acidification and heating are necessary to remove both carboxylic acid groups.[2] |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Explanation |
| Formation of "Other Basic Ketones" | Optimize the reaction time. Monitor the reaction progress using techniques like TLC to determine the optimal endpoint. | Prolonged reaction times can lead to the formation of unspecified side products, as noted by Robinson.[2] |
| Polymerized Succinaldehyde | Purify the crude product by steam distillation followed by extraction and crystallization. | Steam distillation can effectively separate the volatile tropinone from non-volatile polymeric impurities. Robinson's original method details this purification process.[2] |
| Incompletely Decarboxylated Products | After initial workup, re-acidify and heat the crude product to ensure complete decarboxylation before final purification. | This will drive the decarboxylation of any remaining carboxylic acid intermediates to completion. |
Experimental Protocols
Robinson's Synthesis of Tropinone (Adapted from the 1917 publication) [2]
This protocol is based on the original method described by Robert Robinson. Modern adaptations may exist, but this provides the fundamental procedure.
Materials:
-
Succindialdehyde (freshly prepared)
-
Acetonedicarboxylic acid
-
Methylamine
-
Calcium carbonate (precipitated)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Ether
-
Light petroleum (b.p. 50-60 °C)
Procedure:
-
Preparation of Reactants:
-
Prepare an aqueous solution of succindialdehyde.
-
Dissolve acetonedicarboxylic acid in water and neutralize with an excess of precipitated calcium carbonate.
-
-
Reaction:
-
Cool the solution of calcium acetonedicarboxylate in an ice-water bath.
-
Gradually add an aqueous solution of methylamine to the cooled solution.
-
Allow the reaction mixture to stand for three days to ensure completion.
-
-
Workup and Decarboxylation:
-
Acidify the reaction mixture to Congo paper with hydrochloric acid.
-
Concentrate the acidified solution in a high vacuum. This step initiates the decarboxylation of tropinone-dicarboxylic acid.
-
-
Purification:
-
Render the residue alkaline with sodium hydroxide.
-
Perform steam distillation on the alkaline mixture. Collect the distillate until it is neutral to litmus.
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Acidify the distillate with hydrochloric acid and concentrate it under vacuum.
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Make the concentrated solution alkaline with sodium hydroxide and extract repeatedly with ether.
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Dry the combined ethereal extracts over potassium hydroxide.
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Remove the ether by distillation. The residue should gradually crystallize.
-
Remove any oily impurities by contact with porous porcelain.
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Recrystallize the crude tropinone from light petroleum (b.p. 50-60 °C) to obtain colorless needles.
-
Visualizations
References
Technical Support Center: Efficient Tropine Demethylation to Nortropine
Welcome to the technical support center for the synthesis of nortropine (B26686) via tropine (B42219) demethylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-demethylation of tropine to nortropine?
A1: Several methods are employed for the N-demethylation of tropine. Key approaches include:
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Electrochemical N-demethylation: This method offers a green and efficient route, avoiding hazardous reagents and catalysts. It typically involves the use of a glassy carbon electrode in a simple electrochemical cell.[1][2][3]
-
Oxidative N-demethylation: This approach often utilizes an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst in conjunction with an oxidizing agent like hydrogen peroxide.[4][5]
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Photochemical N-demethylation: Certain alkaloids, including tropine, can be N-demethylated under photochemical conditions using a sensitizer (B1316253) like tetraphenylporphyrin (B126558) and oxygen.[6]
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Modified Polonovski Reaction: This classical method has been adapted using iron catalysts for the N-demethylation of tropane (B1204802) alkaloids.[3]
Q2: What are the common starting materials for nortropine synthesis?
A2: Besides tropine, common precursors for nortropine synthesis include tropinone, which can be reduced to tropine before demethylation.[7] Nortropine can also be synthesized through the hydrolysis of N-alkoxycarbonyl nortropine.[7]
Q3: What are the major byproducts observed during tropine demethylation?
A3: The formation of byproducts can significantly impact the yield and purity of nortropine. Common byproducts include N-formyl-nortropine, tropane-N-oxide, and N-hydroxy-nortropine.[3][4][5] The reaction conditions, particularly the choice of oxidant and solvent, can influence the formation of these byproducts.[5]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of nortropine?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring the reaction progress, identifying byproducts, and determining the conversion of tropine.[2][3] For purity validation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Nortropine | Incomplete reaction. | Increase reaction time or adjust the applied current in electrochemical methods. Ensure the pH is optimized; a basic pH can facilitate the reaction.[3] |
| Over-oxidation of the product. | In electrochemical methods, decreasing the applied current may prevent over-oxidation.[3] For oxidative methods, control the rate of addition of the oxidizing agent. | |
| Suboptimal reaction conditions. | Screen different solvents and co-solvents. For instance, a mixture of ethanol (B145695) or methanol (B129727) and water has been shown to be effective in electrochemical demethylation.[2][3] | |
| Catalyst deactivation. | For catalytic methods, ensure the catalyst is active and used at the appropriate loading.[4] | |
| Formation of Multiple Byproducts | Non-selective reaction conditions. | Adjusting the reaction parameters such as temperature, solvent, and the amount of oxidant can improve selectivity. |
| Presence of water. | The concentration of water can affect the selectivity of the reaction; optimization may be required.[5] | |
| Difficulty in Product Purification | Similar polarities of tropine and nortropine. | Achieving full conversion of tropine is crucial to simplify purification.[3] Liquid-liquid extraction is a convenient method for isolating nortropine without the need for chromatography.[2][3] |
| Presence of polar byproducts. | An acid-base extraction can be effective for separating the basic nortropine from non-basic impurities.[7] Recrystallization from a suitable solvent like acetone (B3395972) can further purify the final product.[7] | |
| Reaction Not Initiating | Incorrect pH. | For electrochemical methods, an acidic pH due to the use of a salt form of the substrate (e.g., tropacocaine·HCl) can prevent the reaction. Adjusting the pH to be more basic is recommended.[3] |
| Inactive catalyst or reagents. | Verify the quality and activity of all catalysts and reagents before starting the experiment. |
Data Presentation
Table 1: Comparison of Tropine Demethylation Methods
| Method | Reagents/Catalyst | Solvent | Typical Yield | Key Advantages | Key Disadvantages | References |
| Electrochemical | Glassy Carbon Electrode | Ethanol/Water or Methanol/Water | High | Green, avoids hazardous reagents, room temperature, one-step process, straightforward purification. | Requires electrochemical setup. | [1][2][3] |
| Oxidative (FeIII-TAML) | FeIII-TAML, H₂O₂ | Ethanol | Moderate to High | Biomimetic pathway. | Can produce byproducts, requires catalyst. | [4][5] |
| Photochemical | Tetraphenylporphyrin, O₂ | Not specified | Not specified | Clean reaction. | May lead to further reactions of the product. | [6] |
Experimental Protocols
Protocol 1: Electrochemical N-demethylation of Tropine
This protocol is adapted from the efficient and green electrochemical method.[1][3]
Materials:
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Tropine
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Ethanol or Methanol
-
Deionized Water
-
Sodium Carbonate (optional, for pH adjustment)
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Home-made or commercial electrochemical batch cell
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Porous glassy carbon electrode (anode)
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Platinum foil or wire (cathode)
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DC power supply
-
Magnetic stirrer
Procedure:
-
Prepare the Electrolyte Solution: Dissolve tropine in a 2:1 mixture of ethanol (or methanol) and water. The concentration of tropine can be around 57 mM.[2]
-
Assemble the Electrochemical Cell: Place the porous glassy carbon electrode as the anode and the platinum electrode as the cathode in the electrochemical cell containing the electrolyte solution.
-
Set Reaction Conditions: Stir the solution at room temperature. Apply a constant current (e.g., 8 mA) using the DC power supply.[2]
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Monitor the Reaction: Monitor the progress of the reaction by LC-MS until full conversion of tropine is observed. This may take several hours.
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Work-up and Purification:
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After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Perform a liquid-liquid extraction. The specific procedure may vary, but typically involves adjusting the pH and extracting with an organic solvent.
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The organic layers are then combined, dried, and the solvent is evaporated to yield nortropine. This method often provides high purity nortropine without the need for column chromatography.[1][3]
-
Mandatory Visualization
Diagram 1: General Workflow for Tropine Demethylation and Analysis
Caption: Workflow for tropine demethylation experiment.
Diagram 2: Troubleshooting Logic for Low Nortropine Yield
Caption: Troubleshooting guide for low nortropine yield.
References
- 1. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Photochemical N-demethylation of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies of Nortropine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies on nortropine (B26686) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a forced degradation study for nortropine derivatives?
A1: The primary objective of a forced degradation study, also known as stress testing, is to identify the likely degradation products of a drug substance.[1][2] This process is crucial for several reasons:
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It helps in developing and validating stability-indicating analytical methods.[3][4]
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It provides insights into the degradation pathways and the intrinsic stability of the molecule.[1][4]
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The data generated is a critical component of regulatory submissions to agencies like the FDA.[5][6]
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It aids in the development of stable formulations and the selection of appropriate packaging and storage conditions.[1][4]
Q2: What are the typical stress conditions applied in a forced degradation study for nortropine derivatives?
A2: Based on general guidelines and studies on related compounds like nortriptyline, the following stress conditions are typically employed:
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Acid Hydrolysis: Exposure to acidic conditions, commonly using 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][5]
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Base Hydrolysis: Exposure to basic conditions, typically using 0.1 M to 1.0 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][5]
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Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30%.[1][7]
-
Thermal Degradation: Exposing the drug substance to high temperatures, generally between 40°C and 80°C.[5][7]
-
Photodegradation: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as recommended by ICH Q1B guidelines.[5]
Q3: How much degradation should I aim for in my study?
A3: The goal is to achieve a level of degradation that is significant enough to be detected and characterized, but not so extensive that it leads to secondary degradation products that would not be observed under normal storage conditions. A target degradation of 5-20% is generally considered appropriate.[3][5][8]
Q4: What analytical techniques are most suitable for analyzing the degradation products of nortropine derivatives?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for separating and quantifying the parent drug and its degradation products.[9] A well-developed HPLC method should be "stability-indicating," meaning it can resolve the parent drug from all potential degradation products.[9] For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[9] High-Performance Thin-Layer Chromatography (HPTLC) can also be used as a simpler and more cost-effective alternative for separation.[10]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| No or very little degradation observed under stress conditions. | The stress conditions (concentration of stressor, temperature, duration) may be too mild for the specific nortropine derivative. | Gradually increase the severity of the stress conditions. For example, increase the concentration of acid/base, raise the temperature, or extend the exposure time.[5] It is a delicate balance, as overly harsh conditions can lead to unrealistic degradation pathways.[11] |
| Greater than 20% degradation observed. | The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug.[5] | Reduce the severity of the stress conditions (e.g., lower the concentration of the stressor, decrease the temperature, or shorten the exposure time). The goal is to achieve a target degradation of 5-20%.[3][5] |
| Poor resolution between the parent drug peak and degradation product peaks in the chromatogram. | The analytical method is not stability-indicating. The chromatographic conditions (e.g., mobile phase composition, column type, pH, gradient) are not optimized for the separation of the specific analytes.[11] | Optimize the HPLC method. This may involve trying different columns, adjusting the mobile phase pH, changing the organic modifier, or modifying the gradient profile. The goal is to achieve baseline separation of all peaks. |
| Mass balance is not within the acceptable range (typically 95-105%). | Some degradation products may not be detected by the analytical method (e.g., they are volatile, do not have a chromophore for UV detection, or are retained on the column). Co-elution of peaks can also lead to inaccurate quantification. | Ensure the analytical method can detect all degradation products. This may require using a universal detector like a mass spectrometer or a charged aerosol detector. Re-evaluate the peak purity of the parent drug and all degradation products to check for co-elution.[3] |
| Appearance of extraneous peaks in the chromatogram. | These peaks could be from the degradation of excipients (in a drug product), impurities in the reagents used for stressing, or interactions between the drug and excipients. | Analyze a placebo (all formulation components except the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipients.[3] Use high-purity reagents and solvents. |
Experimental Protocols
The following are generalized protocols for a forced degradation study on a nortropine derivative. These should be adapted based on the specific properties of the molecule under investigation.
Preparation of Stock Solution
Prepare a stock solution of the nortropine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water, or a mixture).[10]
Forced Degradation Procedures
For each condition, a control sample (drug substance in the same solvent but not subjected to the stressor) should be prepared and analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Reflux the mixture at 80°C for a specified period (e.g., 2, 4, 6, 8 hours).[10]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N NaOH.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Reflux the mixture at 80°C for a specified period (e.g., 2, 4, 6, 8 hours).[10]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N HCl.
-
Dilute the solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24, 48, 72 hours), protected from light.[10]
-
Dilute the solution to a suitable concentration for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid drug substance in a petri dish.
-
Expose it to a high temperature (e.g., 60°C or 80°C) in an oven for a specified period (e.g., 24, 48, 72 hours).[10]
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
-
Photodegradation:
-
Expose the stock solution to direct sunlight or a photostability chamber for a specified duration (e.g., 24, 48 hours).[10]
-
Analyze the sample at different time points.
-
Sample Analysis
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. The method should be capable of separating the nortropine derivative from all its degradation products.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table.
Table 1: Summary of Forced Degradation Results for Nortropine Derivative X
| Stress Condition | Duration | % Assay of Nortropine Derivative X | % Degradation | Number of Degradation Products | Peak Area of Major Degradant |
| Control | 0 hours | 100.0 | 0.0 | 0 | - |
| 1 N HCl | 8 hours | 85.2 | 14.8 | 2 | 123456 |
| 1 N NaOH | 8 hours | 90.5 | 9.5 | 1 | 98765 |
| 30% H₂O₂ | 48 hours | 88.7 | 11.3 | 3 | 112233 |
| Thermal (80°C) | 72 hours | 95.1 | 4.9 | 1 | 45678 |
| Photolytic | 48 hours | 98.2 | 1.8 | 1 | 23456 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study of a nortropine derivative.
Logical Relationship for Troubleshooting Analytical Method
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech-asia.org [biotech-asia.org]
- 3. sgs.com [sgs.com]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. onyxipca.com [onyxipca.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. ijcps.org [ijcps.org]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
How to improve the solubility of nortropine hydrochloride in water
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of nortropine (B26686) hydrochloride in water.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of nortropine hydrochloride in water?
Q2: What factors can influence the solubility of this compound?
Several factors can affect the solubility of this compound in aqueous solutions:
-
pH: As an amine hydrochloride, the pH of the solution is a critical factor. Aqueous solutions of hydrochloride salts can be slightly acidic.[1] Adjusting the pH can significantly alter the ionization state and, consequently, the solubility.
-
Temperature: For most solids, solubility increases with temperature. Heating the solution can help dissolve more this compound.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of compounds that are otherwise difficult to dissolve in water alone.
-
Particle Size: Smaller particle sizes increase the surface area available for solvation, which can lead to a faster dissolution rate.
Q3: At what pH is this compound most soluble?
To maximize the solubility of an amine hydrochloride like this compound, the pH of the solution should be kept in the acidic range. This ensures that the amine group remains protonated, favoring the more soluble ionic form. The pKa of the parent compound, nortropine, is predicted to be around 14.89, while the pKa of the structurally similar tropine (B42219) is reported to be in the range of 9.7 to 10.6. To maintain the protonated state, the pH of the solution should be kept well below the pKa of the free base. A slightly acidic pH is generally optimal.
Troubleshooting Guides
Issue: this compound is not dissolving completely in water at the desired concentration.
This is a common issue that can often be resolved by systematically applying the following techniques.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Dissolution by Sonication
Sonication uses sound energy to agitate particles in a solution, which can accelerate dissolution by breaking down intermolecular interactions.
Methodology:
-
Weigh the desired amount of this compound and add it to your aqueous solvent in a suitable container (e.g., a glass vial or flask).
-
Place the container in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your container.
-
Turn on the sonicator. For many compounds, short bursts of sonication (e.g., 5-10 minutes) are effective.
-
Visually inspect the solution for any remaining solid particles. If the compound has not fully dissolved, continue to sonicate in short intervals.
-
Caution: Sonication can generate heat. To avoid potential degradation of the compound, it is advisable to use a cooled water bath or sonicate in pulses (e.g., 1 second on, 1 second off) to manage the temperature.[1]
Protocol 2: Dissolution by Gentle Heating
Increasing the temperature of the solvent can enhance the solubility of many solid compounds.
Methodology:
-
Prepare a suspension of this compound in your aqueous solvent.
-
Gently warm the suspension in a water bath. A temperature of 37°C is often a good starting point, but this can be increased if necessary.[1]
-
Continuously stir the solution while heating to promote dissolution.
-
Once the solid has completely dissolved, the solution can be slowly cooled to room temperature.
-
Note: Be aware of the potential for the compound to precipitate out of solution upon cooling if a supersaturated state was achieved. If this occurs, the solution was saturated at the higher temperature.
Protocol 3: pH Adjustment
For amine hydrochlorides, solubility is highly pH-dependent.
Methodology:
-
Suspend the this compound in water.
-
Measure the initial pH of the suspension.
-
If the solution is not acidic, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Monitor the pH and continue to add acid until the solid dissolves. A pH well below the pKa of nortropine (estimated to be similar to tropine's pKa of ~9.7-10.6) will favor the more soluble protonated form.
-
It is important to use a minimal amount of acid to avoid significantly altering the final composition of your solution.
Protocol 4: Use of Co-solvents
If this compound has limited solubility in your aqueous buffer, a water-miscible organic co-solvent can be used.
Methodology:
-
First, attempt to dissolve the this compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or propylene (B89431) glycol.
-
Once dissolved in the co-solvent, this stock solution can be slowly added to the aqueous buffer with vigorous stirring.
-
Important: The final concentration of the organic co-solvent in your aqueous solution should be kept to a minimum, as it may affect your experiment. For cell culture experiments, the final DMSO concentration should typically be below 0.5%.[1]
Data Presentation
Table 1: Physicochemical Properties of Nortropine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (Strongest Basic) | Water Solubility |
| Nortropine | C₇H₁₃NO | 127.19 | 14.89 ± 0.20[5] | Sparingly soluble[5] |
| Nortropine HCl | C₇H₁₄ClNO | 163.65 | - | Soluble[2][3] |
| Tropine | C₈H₁₅NO | 141.21 | 9.7 | 50 mg/mL (requires ultrasound)[4] |
| Pseudotropine | C₈H₁₅NO | 141.21 | 9.7[6] | 645.0 mg/mL[6] |
Note: The provided pKa and solubility values are based on available data and predictions for nortropine and its close structural analogs. Experimental conditions can influence these values.
Logical Relationships and Workflows
Decision-Making for Co-solvent Use
Caption: Decision-making process for using co-solvents to dissolve this compound.
References
Addressing stability issues of nortropine hydrochloride in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of nortropine (B26686) hydrochloride during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for nortropine hydrochloride?
A1: this compound should be stored in a cool, dry, and well-ventilated place, protected from light.[1] It is recommended to keep the container tightly closed to prevent moisture absorption.
Q2: I've observed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as yellowing, can be an indication of degradation. This is often caused by exposure to light or high temperatures. It is crucial to re-test the purity of the material before use.
Q3: My this compound solution has become cloudy. What should I do?
A3: Cloudiness or precipitation in a solution can indicate the formation of insoluble degradation products or that the solubility limit has been exceeded. The solution should not be used. Investigate potential causes such as improper solvent, pH changes, or degradation.
Q4: How can I assess the stability of my this compound sample?
A4: The stability of this compound is best assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method can separate the intact drug from its degradation products, allowing for accurate quantification of purity and potency.
Q5: What are the common degradation pathways for this compound?
A5: this compound is susceptible to degradation through hydrolysis and oxidation.[1][2] The tropane (B1204802) ring can undergo cleavage under certain conditions.
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Chromatogram
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Possible Cause 1: Sample Degradation.
-
Troubleshooting:
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Verify the storage conditions of the this compound raw material and solutions.
-
Prepare a fresh solution from a new batch of this compound and re-analyze.
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If the unexpected peaks persist, it is likely they are degradation products.
-
-
-
Possible Cause 2: Contaminated Mobile Phase or Diluent.
-
Troubleshooting:
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Prepare fresh mobile phase and diluent.
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Filter all solutions before use.
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Run a blank injection (diluent only) to check for background contamination.
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-
Issue: Loss of Potency (Lower than expected assay value)
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Possible Cause 1: Degradation due to Improper Storage.
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Troubleshooting:
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Review the storage history of the sample (temperature, light, and humidity exposure).
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Compare the assay value with a reference standard stored under ideal conditions.
-
-
-
Possible Cause 2: Inaccurate Standard or Sample Preparation.
-
Troubleshooting:
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Verify the purity and potency of the reference standard.
-
Ensure accurate weighing and dilution steps during sample and standard preparation.
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Calibrate balances and volumetric glassware.
-
-
Data Presentation
The following table summarizes forced degradation data for nortriptyline (B1679971) hydrochloride, a structurally related compound. This data is illustrative and provides insight into the potential stability of the tropane alkaloid structure under various stress conditions.
| Stress Condition | Time | % Degradation | Reference |
| 1N HCl at 80°C | 3 hrs | 44% | [2] |
| 1N NaOH at 80°C | 3 hrs | 66% | [2] |
| 6% H₂O₂ at room temperature | - | 48% | [2] |
| Thermal (Dry Heat) at 105°C | 24 hrs | 20.17% | [3] |
| Photolytic (UV light) | 48 hrs | 9.06% | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline and may require optimization for specific equipment and samples.
-
Chromatographic Conditions:
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Column: C18, 5 µm particle size, 4.6 x 250 mm.
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Mobile Phase: A mixture of methanol (B129727) and phosphate (B84403) buffer (pH 6.3) in a ratio of 95:5 (v/v).[1]
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Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 239 nm.[1]
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
-
-
Preparation of Solutions:
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Phosphate Buffer (pH 6.3): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 6.3 with orthophosphoric acid.
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Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
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Sample Solution: Prepare the sample solution by dissolving the this compound test material in the mobile phase to achieve a similar concentration to the standard solution.
-
-
Procedure:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
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Calculate the assay of this compound and the percentage of any degradation products by comparing the peak areas in the sample chromatogram to the standard chromatogram.
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Protocol: Forced Degradation Study
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Acid Hydrolysis: Reflux the drug solution in 1N HCl at 80°C for 3 hours.[2]
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Base Hydrolysis: Reflux the drug solution in 1N NaOH at 80°C for 3 hours.[2]
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Oxidative Degradation: Treat the drug solution with 6% H₂O₂ at room temperature.[2]
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Thermal Degradation: Expose the solid drug to dry heat at 105°C for 24 hours.[3]
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Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.[3]
After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples appropriately with the mobile phase before HPLC analysis.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a stability study.
References
Optimizing reaction time and temperature for nortropine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for the synthesis of nortropine (B26686). Below are frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for nortropine synthesis? A1: Nortropine is typically synthesized from precursors such as tropinone (B130398) or tropine (B42219). A common route involves the reduction of tropinone to tropine, which is then demethylated to produce nortropine.[1] Other methods include the hydrolysis of N-alkoxycarbonyl nortropine or using intermediates like 8-benzyl-nortropan-3-one perchlorate.[1]
Q2: How is the key precursor, tropinone, typically synthesized? A2: The most well-known method for synthesizing tropinone is the Robinson-Schotten-Baumann reaction.[1][2] This is a one-pot, biomimetic tandem reaction that uses simple precursors like succinaldehyde (B1195056), methylamine, and acetonedicarboxylic acid.[1][2]
Q3: What is the importance of stereoselectivity when preparing nortropine precursors? A3: Stereoselectivity is critical during the reduction of the C-3 carbonyl group of tropinone, which can produce two stereoisomers: tropine (3α-tropanol) or pseudotropine (3β-tropanol).[1] The choice of chemical reducing agents and reaction conditions will determine the stereochemical outcome.[1] For enzymatic reductions, specific enzymes like tropinone reductase I (TR-I) yield tropine, while tropinone reductase II (TR-II) produces pseudotropine.[1]
Q4: What are the primary methods for the N-demethylation of tropine to yield nortropine? A4: A widely used chemical method involves reacting tropine with a chloroformate ester (e.g., benzyl (B1604629) or propyl chloroformate) followed by acidic hydrolysis to remove the resulting protecting group.[1] Additionally, electrochemical N-demethylation offers a greener alternative that operates at room temperature and avoids hazardous oxidizing agents.[3][4]
Q5: Which analytical techniques are recommended for validating the purity of the final nortropine product? A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for purity validation and structural confirmation of nortropine.[1] Techniques such as 2D homonuclear NMR (e.g., COSY, TOCSY) are particularly useful for resolving any structural ambiguities.[1]
Troubleshooting Guides
Problem 1: Low yield in the synthesis of tropinone precursor.
Question: My Robinson-Schotten-Baumann synthesis of tropinone is resulting in a very low yield. What are the most critical factors to check?
Answer: Several factors are crucial for optimizing the yield in this reaction.
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Purity of Reactants: Succinaldehyde is susceptible to polymerization. Always use freshly prepared or purified succinaldehyde to prevent this side reaction.[1]
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Reaction pH: The reaction is highly pH-sensitive. It is essential to maintain the pH of the reaction medium between 5 and 7 using a buffer for optimal results.[1]
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Choice of Acetone (B3395972) Derivative: Using acetone directly often leads to low yields. It is recommended to use an activated derivative like acetonedicarboxylic acid or its esters to enhance the acidity of the methylene (B1212753) protons, which facilitates the crucial Mannich reaction.[1]
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Reaction Time: This reaction can be slow. Ensure it is allowed to proceed for a sufficient duration, which may be up to 72 hours at room temperature, to reach completion.[1]
Problem 2: Low yield during the demethylation of tropine to nortropine.
Question: The demethylation of tropine to nortropine is inefficient in my experiments. How can this be optimized?
Answer: This two-step process requires careful control of reaction conditions.
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Step 1 (Chloroformate Reaction): Ensure this reaction is conducted in an appropriate solvent like chloroform (B151607) or 1,2-dichloroethane.[1] The temperature should be carefully controlled within the 0–60°C range, and the reaction should run for 10–15 hours to ensure complete conversion.[1]
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Step 2 (Acidic Hydrolysis): The final hydrolysis is critical for removing the protecting group. This step typically requires concentrated hydrochloric acid or acetic acid at an elevated temperature of 70–100°C for 8–12 hours.[1] Incomplete hydrolysis will result in a low yield of the final nortropine product.
Problem 3: Difficulty in purifying the crude nortropine product.
Question: I am struggling to purify my final nortropine product. What is a reliable purification method?
Answer: A combination of extraction and recrystallization is highly effective.
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Acid-Base Extraction: Since nortropine is a basic compound, acid-base extraction is an excellent method for separating it from non-basic impurities. After the reaction, the mixture can be acidified, washed, and then made alkaline (e.g., with sodium hydroxide) to extract the nortropine into an organic solvent like ether or chloroform.[1]
-
Recrystallization: Following the initial extraction, recrystallization from a suitable solvent, such as acetone, can be employed to obtain a highly pure final product.[1]
Data Presentation: Reaction Parameter Tables
Table 1: Optimization of Tropine Demethylation to Nortropine
| Step | Parameter | Recommended Range | Solvent | Duration | Notes |
| 1. Chloroformate Ester Reaction | Temperature | 0–60°C | Chloroform or 1,2-dichloroethane | 10–15 hours | Careful temperature control is critical for minimizing side reactions.[1] |
| 2. Acidic Hydrolysis | Temperature | 70–100°C | Concentrated HCl or Acetic Acid | 8–12 hours | Ensures complete removal of the protecting group to yield nortropine.[1] |
Experimental Protocols
Protocol 1: Synthesis of Tropine via Catalytic Hydrogenation of Tropinone
This protocol is adapted from standard laboratory procedures for the reduction of tropinone.[1]
-
Dissolution: Dissolve tropinone in a suitable organic solvent, such as ethanol (B145695), within a reaction vessel.
-
Catalyst Addition: Carefully add a catalytic amount of Raney nickel to the solution. The precise amount should be determined based on the reaction scale and standard catalytic hydrogenation procedures.[1]
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Pressurize the system with hydrogen gas and stir the mixture vigorously at room temperature.[1]
-
Reaction Monitoring: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all the tropinone has been consumed.[1]
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture to remove the Raney nickel catalyst.[1]
-
Isolation: Remove the ethanol solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude tropine product.[1]
Protocol 2: Demethylation of Tropine to Nortropine
This protocol is based on the chloroformate ester method.
-
Reaction Setup: In a reaction vessel, dissolve tropine in chloroform or 1,2-dichloroethane. Cool the solution in an ice bath to 0°C.
-
Chloroformate Addition: Slowly add a chloroformate ester (e.g., benzyl chloroformate or propyl chloroformate) to the cooled solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a controlled temperature between 40-60°C. Let the reaction proceed for 10-15 hours.[1]
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Workup (Step 1): After the reaction is complete, cool the mixture and wash it with water to remove any water-soluble impurities. Dry the organic layer and concentrate it under reduced pressure to obtain the crude N-alkoxycarbonyl nortropine intermediate.
-
Hydrolysis: Add concentrated hydrochloric acid to the crude intermediate. Heat the mixture to 70–100°C and maintain it for 8–12 hours to ensure complete hydrolysis.[1]
-
Isolation and Purification: After cooling, perform an acid-base extraction as described in the troubleshooting guide to isolate the crude nortropine. Further purify the product by recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Selecting the right catalyst for stereoselective reduction of tropinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate catalyst for the stereoselective reduction of tropinone (B130398) to its corresponding alcohols, tropine (B42219) and pseudotropine. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate successful and selective chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of tropinone reduction, and why is stereoselectivity important?
The reduction of the ketone group in tropinone yields two diastereomeric alcohols: tropine (endo-alcohol) and pseudotropine (exo-alcohol). The stereochemistry of the resulting alcohol is critical as it determines the final tropane (B1204802) alkaloid being synthesized. For instance, tropine is a precursor to atropine (B194438) and scopolamine, while pseudotropine is a precursor to other alkaloids like tigloidine.[1][2][3] Therefore, controlling the stereoselectivity of the reduction is paramount for the efficient synthesis of the desired pharmaceutical agent.
Q2: What are the main catalytic strategies for the stereoselective reduction of tropinone?
There are two primary approaches for the stereoselective reduction of tropinone:
-
Enzymatic Reduction: This method utilizes enzymes, specifically tropinone reductases (TRs), which exhibit high stereospecificity. Tropinone Reductase I (TR-I) selectively produces tropine, while Tropinone Reductase II (TR-II) selectively produces pseudotropine.[2][3][4]
-
Chemical Reduction: This approach involves the use of chemical reagents, most notably catalytic hydrogenation with metal catalysts like Raney Nickel, or hydride-donating agents such as sodium borohydride (B1222165). The choice of catalyst and reaction conditions significantly influences the stereochemical outcome.
Q3: How do I choose between an enzymatic and a chemical reduction method?
The choice depends on several factors:
-
Desired Stereoisomer: If high stereospecificity for either tropine or pseudotropine is the primary goal, enzymatic reduction is often superior. TR-I and TR-II are highly selective for their respective products.[2][3]
-
Scale of Reaction: Chemical reductions, particularly catalytic hydrogenation, are often more readily scalable for industrial production.
-
Cost and Availability of Catalyst: The cost and accessibility of enzymes versus chemical catalysts can be a determining factor.
-
Reaction Conditions: Enzymatic reactions typically occur under mild conditions (e.g., physiological pH and temperature), whereas chemical reductions may require elevated temperatures, pressures, or inert atmospheres.
Q4: Which chemical catalyst is best for producing tropine?
Catalytic hydrogenation using Raney Nickel is a well-established method for the stereoselective reduction of tropinone to tropine, often with a low pseudotropine content.[5] The steric hindrance of the bicyclic tropane structure generally favors hydride attack from the less hindered equatorial face, leading to the formation of the axial 3α-alcohol (tropine).[1]
Q5: How can I selectively synthesize pseudotropine using chemical methods?
While enzymatic reduction with TR-II is the most selective method, certain chemical conditions can favor the formation of pseudotropine. The Meerwein-Ponndorf-Verley reduction or the use of sodium metal in n-pentanol have been reported to provide good stereoselectivity for pseudotropine.[6]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Tropinone Reduction (High percentage of the undesired stereoisomer)
-
Potential Cause (Chemical Reduction): The reducing agent is not selective enough. For example, standard sodium borohydride can produce mixtures of tropine and pseudotropine.[1]
-
Suggested Solution:
-
Optimize Chemical Reductant: For tropine synthesis, switch to a more sterically demanding reducing agent or a heterogeneous catalyst like Raney Nickel.
-
Control Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity.[1]
-
-
-
Potential Cause (Enzymatic Reduction): Cross-contamination of enzymes or suboptimal reaction conditions.
-
Suggested Solution:
-
Ensure Enzyme Purity: Use highly purified TR-I or TR-II to avoid contamination from the other reductase.
-
Optimize pH and Temperature: Ensure the reaction is carried out at the optimal pH and temperature for the specific enzyme being used.
-
-
Issue 2: Incomplete Reaction or Low Yield
-
Potential Cause (Catalytic Hydrogenation): Catalyst poisoning or insufficient catalyst activity.
-
Suggested Solution:
-
Purify Starting Material: Ensure the tropinone starting material is free of impurities that could poison the catalyst, such as sulfur compounds.
-
Increase Catalyst Loading: Incrementally increase the amount of catalyst.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can improve the reaction rate.
-
Check Catalyst Quality: Use a fresh or properly activated catalyst.
-
-
-
Potential Cause (Enzymatic Reduction): Enzyme inhibition or denaturation.
-
Suggested Solution:
-
Check for Inhibitors: Ensure the reaction mixture is free from any known inhibitors of the specific tropinone reductase.
-
Verify Cofactor Presence: Ensure an adequate supply of the necessary cofactor (NADPH) is present. Consider using a cofactor regeneration system for larger-scale reactions.[1]
-
Maintain Optimal Conditions: Strictly control the pH and temperature to prevent enzyme denaturation.
-
-
Issue 3: Difficulty in Separating Tropine and Pseudotropine
-
Potential Cause: Similar physical properties of the two diastereomers.
-
Suggested Solution:
-
Chromatography: Thin-layer chromatography (TLC) or column chromatography can be used to separate the two isomers. A common solvent system is chloroform:methanol:ammonia.[7]
-
Crystallization: Fractional crystallization can sometimes be employed to separate diastereomers, although this may be challenging.
-
-
Data Presentation
Table 1: Comparison of Catalysts for Stereoselective Reduction of Tropinone
| Catalyst | Target Product | Typical Reagents/Conditions | Reported Yield | Diastereomeric Ratio (Tropine:Pseudotropine) | Key Considerations |
| Tropinone Reductase I (TR-I) | Tropine | NADPH, Buffer (e.g., MES-NaOH pH 6.7), 25-37 °C[1][7] | High | Highly selective for tropine[2] | High stereospecificity, mild conditions. Requires cofactor. |
| Tropinone Reductase II (TR-II) | Pseudotropine | NADPH, Buffer (e.g., pH 5.8-6.25), ~30 °C[8] | High | Highly selective for pseudotropine[2] | High stereospecificity, mild conditions. Requires cofactor. |
| Raney Nickel | Tropine | H₂, Ethanol, Room Temperature, atmospheric or slightly elevated pressure[5] | Quantitative | High preference for tropine, low pseudotropine content[5] | Scalable, high yield. Risk of catalyst poisoning. |
| Sodium Borohydride (NaBH₄) | Tropine (major) | Methanol, 0 °C to room temperature[7] | Good to high | Mixture of isomers, ratio can vary | Less selective, may require optimization for desired stereoisomer. |
Experimental Protocols
Protocol 1: Enzymatic Reduction of Tropinone to Tropine using TR-I [1][7]
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Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM MES-NaOH buffer (pH 6.7).
-
Substrate Addition: Dissolve tropinone in the buffer to a final concentration of 2.5 mM.
-
Cofactor Addition: Add NADPH to a final concentration of 100 µM. For larger scale reactions, a cofactor regeneration system is recommended.
-
Enzyme Addition: Initiate the reaction by adding the purified TR-I enzyme solution. If using a whole-cell system, add the cell suspension.
-
Incubation: Maintain the reaction at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, extract the product with an organic solvent such as chloroform. Evaporate the solvent and purify the tropine product if necessary.
Protocol 2: Catalytic Hydrogenation of Tropinone to Tropine using Raney Nickel [5]
-
Reaction Setup: In a hydrogenation vessel, dissolve tropinone in absolute ethanol.
-
Catalyst Addition: Add Raney Nickel catalyst to the solution (e.g., 0.5 parts by weight of catalyst to 10 parts by weight of tropinone).
-
Hydrogenation: Introduce hydrogen gas into the vessel at a pressure of a few inches of water above atmospheric pressure. Maintain the reaction at room temperature with efficient agitation.
-
Monitoring: The reaction is complete upon the absorption of the calculated amount of hydrogen.
-
Work-up: Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Isolation: Evaporate the solvent in vacuo to obtain the crude tropine product. The product can be further purified by crystallization or chromatography.
Visualizations
Caption: Catalyst selection for stereoselective tropinone reduction.
Caption: Troubleshooting low stereoselectivity in tropinone reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2366760A - Production of tropine - Google Patents [patents.google.com]
- 6. Pseudotropine - Wikipedia [en.wikipedia.org]
- 7. Tropine Forming Tropinone Reductase Gene from Withania somnifera (Ashwagandha): Biochemical Characteristics of the Recombinant Enzyme and Novel Physiological Overtones of Tissue-Wide Gene Expression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized Nortropine Hydrochloride by NMR
For Researchers, Scientists, and Drug Development Professionals
Nortropine (B26686) hydrochloride is a key synthetic intermediate in the production of various pharmaceuticals, including anticholinergic and antispasmodic agents. Ensuring the purity of this precursor is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While several analytical techniques can be employed for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for both structural confirmation and quantification of nortropine hydrochloride and its potential impurities.
This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the purity of synthesized this compound. We present supporting experimental data, detailed methodologies, and a clear workflow to assist researchers in selecting the most appropriate analytical strategy.
Common Impurities in Nortropine Synthesis
The synthesis of nortropine typically involves the demethylation of tropine (B42219) or the reduction of tropinone.[1] Consequently, common impurities may include residual starting materials, by-products of the synthesis, or degradation products.[2] These can include:
-
Tropine: The N-methylated precursor to nortropine.
-
Tropinone: The ketone precursor to tropine and nortropine.
-
Other tropane (B1204802) alkaloids: Structurally related compounds that may be present in the starting materials or formed as by-products.
Purity Validation by NMR Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. For this compound, ¹H NMR is particularly useful due to its high sensitivity and the presence of distinct proton signals.
¹H and ¹³C NMR Spectral Data of Nortropine and Common Impurities
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for nortropine, tropine, and tropinone. These data are essential for identifying the main compound and potential impurities in a synthesized sample.
Table 1: ¹H NMR Chemical Shifts (ppm) of Nortropine and Common Impurities
| Compound | H1/H5 | H2/H4 | H3 | H6/H7 | N-CH₃ |
| Nortropine | ~3.6 | ~1.9-2.1 | ~4.1 | ~1.5-1.7 | - |
| Tropine | ~3.1 | ~1.9-2.1 | ~4.0 | ~1.6 | ~2.2 |
| Tropinone | ~3.5 | ~2.7 | - | ~2.2 | ~2.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (ppm) of Nortropine and Common Impurities
| Compound | C1/C5 | C2/C4 | C3 | C6/C7 | C=O | N-CH₃ |
| Nortropine | ~55 | ~36 | ~65 | ~27 | - | - |
| Tropine | ~62 | ~36 | ~65 | ~26 | - | ~40 |
| Tropinone | ~61 | ~48 | - | ~28 | ~217 | ~40 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Comparison of Analytical Techniques for Purity Determination
While NMR provides comprehensive structural information and direct quantification, HPLC and GC-MS are also widely used for purity analysis. The choice of technique depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural elucidation of unknown impurities.
Table 3: Comparison of NMR, HPLC, and GC-MS for this compound Purity Validation
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Separates volatile components of a mixture followed by detection and identification based on their mass-to-charge ratio. |
| Primary Use | Structural elucidation and absolute quantification (qNMR). | Quantitative analysis of purity and impurity profiling. | Identification and quantification of volatile impurities. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Dissolution in a suitable mobile phase, may require filtration. | May require derivatization to increase volatility. |
| Limit of Detection (LOD) | ~0.1% (analyte dependent) | 0.1 ng/mL[3] | 5.0 ng/mL[4] |
| Limit of Quantification (LOQ) | ~0.3% (analyte dependent) | 0.5 ng/mL[3] | 10-5000 ng/mL linearity range[4] |
| Linearity Range | Excellent over a wide range. | 0.5 - 500 ng/mL (r² > 0.998)[3] | 10 - 1000 ng/mL (r² > 0.995)[3] |
| Advantages | - Non-destructive- Provides detailed structural information- Primary ratio method for absolute quantification- No need for specific reference standards for each impurity | - High sensitivity and resolution- Well-established and widely available- Robust and reproducible | - Excellent for volatile impurities- Provides molecular weight and fragmentation data for identification |
| Limitations | - Lower sensitivity compared to HPLC and GC-MS- Higher instrument cost | - Requires reference standards for each impurity for accurate quantification- May not resolve all co-eluting impurities | - Not suitable for non-volatile or thermally labile compounds- Derivatization can introduce errors |
A Certificate of Analysis for a commercial batch of this compound reported a purity of 99.65% as determined by HPLC, with the ¹H NMR spectrum being consistent with the structure, illustrating the common industrial practice of using these techniques complementarily.[5]
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of all protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at pH 7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of a certified this compound reference standard.
-
-
Analysis:
-
Inject the sample and calibration standards.
-
Determine the purity by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve for external standardization.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: A temperature gradient suitable for separating tropane alkaloids (e.g., start at 100 °C, ramp to 280 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., methanol).
-
Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and peak shape.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify impurities based on their mass spectra and retention times.
-
Quantify impurities using an internal or external standard method.
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating the purity of synthesized this compound.
Caption: Workflow for Purity Validation of Synthesized this compound.
Conclusion
Validating the purity of synthesized this compound is a critical step in pharmaceutical development. NMR spectroscopy, particularly quantitative ¹H NMR, offers a powerful and direct method for both structural confirmation and absolute purity determination without the need for specific impurity reference standards. While HPLC provides excellent sensitivity for quantitative analysis and GC-MS is well-suited for identifying volatile impurities, NMR offers a comprehensive solution for a thorough characterization of the synthesized material. The choice of analytical technique will ultimately depend on the specific goals of the analysis, available instrumentation, and regulatory requirements. For a complete and robust purity assessment, a combination of these orthogonal techniques is often the most effective approach.
References
A Comparative Analysis of N-Substituted Nortropine Analogs: Probing Dopamine Transporter and Muscarinic Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
N-substituted nortropine (B26686) analogs represent a versatile class of compounds that have garnered significant attention for their interactions with key neurological targets, primarily the dopamine (B1211576) transporter (DAT) and muscarinic acetylcholine (B1216132) receptors (mAChRs). The strategic modification of the nitrogen substituent on the nortropine scaffold has profound effects on binding affinity, selectivity, and functional activity, making these analogs valuable tools for probing the structure-activity relationships (SAR) of these important proteins. This guide provides a comparative analysis of a series of N-substituted nortropine analogs, presenting key binding affinity data, detailed experimental protocols for their characterization, and visualizations of the relevant signaling pathways.
Quantitative Comparison of Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) of a series of N-substituted benztropine (B127874) analogs, which are structurally related to nortropine, for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and muscarinic M1 receptor. Lower Ki values indicate higher binding affinity.
| Compound | N-Substituent | DAT Ki (nM)[1] | SERT Ki (nM)[1] | NET Ki (nM)[1] | M1 Ki (nM)[1] |
| AHN 1-055 | -CH₃ | 11 | 376 | 457 | 11.6 |
| JHW 005 | -CH₂CH₂-morpholine | 24 | 1040 | 1680 | 177 |
| JHW 007 | -CH₂CH₂-pyrrolidine | 108 | 3260 | 4810 | 1030 |
| JHW 013 | -CH₂-cyclopropane | 25 | 1230 | 2130 | 562 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize N-substituted nortropine analogs.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand that binds to the DAT.
Objective: To determine the inhibitory constant (Ki) of N-substituted nortropine analogs for the dopamine transporter.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (e.g., HEK-293 or CHO cells) or from brain tissue rich in DAT (e.g., striatum).
-
Radioligand: [³H]WIN 35,428.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Test Compounds: N-substituted nortropine analogs at various concentrations.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the test compound or the non-specific binding control in the assay buffer. The total assay volume is typically 250-500 µL.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4]
Functional Assay: Intracellular Calcium Mobilization for Muscarinic M1 Receptor Activation
This protocol outlines a method to assess the functional activity of N-substituted nortropine analogs as agonists or antagonists at Gq-coupled muscarinic receptors (e.g., M1, M3, M5) by measuring changes in intracellular calcium concentration.
Objective: To determine the potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) of N-substituted nortropine analogs at muscarinic M1 receptors.
Materials:
-
Cells: A cell line stably expressing the human muscarinic M1 receptor (e.g., CHO-M1 or HEK-293-M1).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: A physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's buffer, often supplemented with a probenecid (B1678239) solution to prevent dye extrusion.
-
Agonist: A known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) for antagonist assays.
-
Test Compounds: N-substituted nortropine analogs at various concentrations.
-
Fluorescence Plate Reader: A plate reader with the capability for kinetic fluorescence measurements and automated liquid handling.
Procedure:
-
Cell Plating: Seed the M1-expressing cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye solution in the dark at 37°C for approximately 30-60 minutes.
-
Cell Washing: After incubation, gently wash the cells with the assay buffer to remove excess dye.
-
Assay:
-
For Agonist Testing: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add varying concentrations of the test compounds and monitor the change in fluorescence intensity over time. The peak fluorescence response is typically reached within seconds to minutes.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compounds for a defined period. Then, add a fixed concentration of a known muscarinic agonist (typically the EC80 concentration) and measure the fluorescence response.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the log of the compound concentration to determine the EC50 value. For antagonists, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.[5][6][7][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by N-substituted nortropine analogs and a typical experimental workflow for their characterization.
Caption: Signaling pathways of muscarinic acetylcholine receptors.
Caption: Mechanism of dopamine transporter inhibition by N-substituted nortropine analogs.
Caption: Typical workflow for characterizing N-substituted nortropine analogs.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Nortropine Hydrochloride vs. Tropine: A Comparative Guide for Synthetic Precursors
For researchers, scientists, and drug development professionals, the selection of a suitable starting material is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of tropane (B1204802) alkaloid chemistry, both nortropine (B26686) hydrochloride and tropine (B42219) serve as valuable precursors, yet their distinct structural features dictate their respective applications and synthetic utility. This guide provides an objective comparison of their performance, supported by experimental data, to inform the strategic selection of these key building blocks.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the structural and physical properties of nortropine hydrochloride and tropine is essential for appreciating their differential reactivity in chemical synthesis.
| Property | This compound | Tropine |
| Chemical Structure | Secondary amine hydrochloride | Tertiary amine |
| Molecular Formula | C₇H₁₄ClNO | C₈H₁₅NO[1] |
| Molecular Weight | 163.65 g/mol [2] | 141.21 g/mol [1] |
| Appearance | White to off-white crystalline solid[3] | White to cream-colored, hygroscopic, crystalline powder[1] |
| Solubility | Soluble in water[2] | Very soluble in water, diethyl ether, ethanol[4] |
| Key Reactive Site | Secondary amine (for N-substitution) | 3α-hydroxyl group (for esterification) |
Synthetic Utility and Performance Comparison
The primary distinction between nortropine and tropine in a synthetic context lies in the nature of their nitrogen atom. Nortropine, as a secondary amine, provides a direct handle for N-substitution reactions, making it an ideal precursor for synthesizing a wide array of N-substituted tropane alkaloids.[5] In contrast, tropine is a tertiary amine, with a methyl group on the nitrogen. This renders it suitable for modifications at other positions, primarily the 3α-hydroxyl group, but requires N-demethylation to access the secondary amine for further N-functionalization.
This compound: The Gateway to N-Substituted Tropane Alkaloids
This compound is the precursor of choice when the synthetic goal is to introduce diverse functionalities at the nitrogen atom of the tropane scaffold. The secondary amine of nortropine is readily available for a variety of chemical transformations, including N-alkylation, N-arylation, and N-acylation. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery, where modifications at the nitrogen position can significantly influence the pharmacological properties of the resulting compounds.
Caption: Synthetic pathway from this compound to N-alkylated derivatives.
Tropine: A Versatile Precursor for Esterification and as a Source of Nortropine
Tropine is a naturally occurring tropane alkaloid that serves as a critical intermediate in the biosynthesis of pharmacologically important compounds like atropine (B194438) and scopolamine.[1][6] In chemical synthesis, its primary utility lies in the esterification of its 3α-hydroxyl group. Furthermore, tropine can be chemically converted to nortropine through N-demethylation, thus serving as an indirect source for N-substituted analogs.
Caption: Synthetic routes originating from tropine.
Experimental Protocols
N-Alkylation of Nortropine
This protocol describes a general procedure for the N-alkylation of nortropine.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
This compound is converted to its free base by partitioning between a suitable organic solvent (e.g., chloroform) and an aqueous solution of a mild base (e.g., sodium bicarbonate). The organic layer is then dried and concentrated.
-
To a solution of nortropine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the alkyl halide, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Esterification of Tropine to Atropine
This protocol outlines the synthesis of atropine from tropine.[7]
Materials:
-
Tropine
-
Tropic acid
-
Hydrochloric acid (catalyst)
-
Suitable solvent (e.g., toluene)
Procedure:
-
Tropine (1.0 eq) and tropic acid (1.0 eq) are dissolved in a suitable solvent.
-
A catalytic amount of hydrochloric acid is added to the mixture.
-
The reaction is heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often through crystallization.
Concluding Remarks
The choice between this compound and tropine as a synthetic precursor is dictated by the desired final product. For the synthesis of N-substituted tropane alkaloids, this compound is the more direct and efficient starting material due to its available secondary amine. Tropine, on the other hand, is the preferred precursor for modifications at the 3α-hydroxyl group, such as in the synthesis of atropine. While tropine can be converted to nortropine, this adds an extra step to the synthetic sequence. Therefore, a thorough analysis of the synthetic route and the target molecule's structure should guide the selection of the appropriate precursor to optimize the overall efficiency of the synthesis.
References
Structure-Activity Relationship of Nortropine Derivatives: A Comparative Guide for Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
The nortropine (B26686) scaffold, a bicyclic amine core, is a privileged structure in medicinal chemistry, forming the foundation for a wide range of biologically active molecules. Derivatives of nortropine have been extensively explored as potent inhibitors of monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nortropine derivatives, supported by quantitative binding affinity data and detailed experimental protocols.
Comparative Analysis of Binding Affinities
The affinity of nortropine derivatives for monoamine transporters is highly dependent on the nature and position of substituents on the tropane (B1204802) ring. The following tables summarize the in vitro binding affinities (Kᵢ or IC₅₀ in nM) for several series of nortropane analogs, providing a clear comparison of their potency and selectivity. Lower values indicate higher binding affinity.
Table 1: N-Substituted 3α-(bis[4-fluorophenyl]methoxy)tropane Analogues
This series explores the impact of substitutions at the N-8 position of the tropane ring on binding affinity at DAT, SERT, and NET.[1][2]
| Compound | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a | H | 12.3 | >10,000 | 2,100 |
| 1b | CH₃ | 13.5 | 1,400 | 1,200 |
| 1c | n-Propyl | 10.6 | 1,200 | 980 |
| 1d | n-Butyl | 8.9 | 1,000 | 750 |
| 1e | Allyl | 11.2 | 1,500 | 1,100 |
| 1f | Benzyl | 15.8 | 2,000 | 1,300 |
SAR Insights: For this series, N-alkylation generally maintains high affinity for DAT while having minimal affinity for SERT and NET, indicating a high degree of selectivity for the dopamine transporter.[1][2]
Table 2: 3β-(Substituted Phenyl)nortropane-2β-carboxylic Acid Methyl Esters
This series, analogous to cocaine, investigates the effect of substituents on the 3β-phenyl ring.[3]
| Compound | 3β-Phenyl Substituent | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 2a | 4-H | 117 | 3,340 | 2,430 |
| 2b | 4-F | 29.5 | 1,120 | 1,060 |
| 2c | 4-Cl | 12.4 | 439 | 455 |
| 2d | 4-I | 13.9 | 196 | 321 |
| 2e | 4-CH₃ | 40.6 | 1,510 | 1,230 |
| 2f | 4-Ethyl-3-Iodo | 1,150 | 1.89 | 2,780 |
SAR Insights: Halogen substitution at the 4'-position of the phenyl ring generally increases affinity for all three transporters compared to the unsubstituted analog.[4] Interestingly, the combination of a 4-ethyl and 3-iodo substituent dramatically shifts the selectivity towards SERT, making compound 2f a highly potent and selective SERT inhibitor.[3]
Table 3: 3α-Arylmethoxy-3β-arylnortropanes
This series explores a different substitution pattern, with arylmethoxy and aryl groups at the 3α and 3β positions, respectively.[5]
| Compound | 3α-Arylmethoxy | 3β-Aryl | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 3a | Phenylmethoxy | Phenyl | 1,060 | 4.6 | 2,130 |
| 3b | 4-Chlorophenylmethoxy | Phenyl | 22 | 6.0 | 101 |
| 3c | 3,4-Dichlorophenylmethoxy | Phenyl | 103 | 0.061 | 225 |
| 3d | Phenylmethoxy | 4-Chlorophenyl | 2,100 | 1.2 | 3,500 |
| 3e | 4-Chlorophenylmethoxy | 4-Chlorophenyl | 118 | 0.2 | 450 |
SAR Insights: This class of compounds generally exhibits high affinity and selectivity for SERT. The introduction of chloro-substituents on the 3α-arylmethoxy group, particularly the 3,4-dichloro substitution in compound 3c , results in exceptionally high potency at SERT.[5] Compound 3b is notable for its high affinity at all three transporters.[5]
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines the general procedure for determining the binding affinity of nortropine derivatives to DAT, SERT, and NET using competitive binding assays with radiolabeled ligands.
Objective: To determine the in vitro binding affinity (Kᵢ) of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Paroxetine or [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Ligand: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).
-
Test Compounds: Nortropine derivatives dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: Prepare a 96-well plate with the following for each transporter:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Non-specific binding ligand, radioligand, and cell membranes.
-
Test Compound: Serial dilutions of the nortropine derivative, radioligand, and cell membranes.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), often with gentle agitation.[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.
-
Visualizations
Mechanism of Monoamine Transporter Inhibition
The primary mechanism of action for these nortropine derivatives is the inhibition of neurotransmitter reuptake. By binding to the monoamine transporters, they block the translocation of dopamine, serotonin, or norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, thereby enhancing neurotransmission.
Caption: Inhibition of monoamine reuptake by a nortropine derivative.
Experimental Workflow for SAR Studies
The structure-activity relationship of new chemical entities is typically determined through a systematic workflow involving synthesis, in vitro screening, and further characterization of lead compounds.
Caption: A typical experimental workflow for SAR studies of monoamine transporter inhibitors.
Dopaminergic Signaling Pathway Modulation
Inhibition of the dopamine transporter (DAT) by a nortropine derivative leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine repeatedly stimulates postsynaptic D1 and D2 receptors, leading to downstream signaling cascades, primarily involving adenylyl cyclase and cyclic AMP (cAMP).
Caption: Modulation of postsynaptic dopaminergic signaling by a DAT inhibitor.
References
- 1. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Nortropane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of novel nortropane derivatives against established reference compounds, focusing on their interaction with monoamine transporters. The data presented is essential for the preclinical assessment of potential therapeutic agents for neuropsychiatric disorders.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of novel nortropane derivatives compared to the reference compounds, cocaine and RTI-113, at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).
Table 1: Binding Affinities (Ki, nM) of Novel Nortropane Derivatives and Reference Compounds at Monoamine Transporters.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio | Reference(s) |
| Reference Compounds | ||||||
| Cocaine | ~298 | ~304 | ~523 | 0.98 | 0.57 | [1] |
| RTI-113 | 3.0 | 229 | 31 | 76.3 | 10.3 | [2] |
| Novel 3α-Arylmethoxy-3β-arylnortropanes | ||||||
| 3α-(3,4-Dichlorophenylmethoxy)-3β-phenylnortropane (7b) | 22 | 6 | 101 | 3.67 | 0.22 | [3][4] |
| 3α-(3,4-Dichlorophenylmethoxy)-3β-(3,4-dichlorophenyl)nortropane (7c) | 16 | 0.061 | >10,000 | 262.3 | <0.0016 | [3][4] |
| Novel 3-Arylnortrop-2-enes | ||||||
| 3-(3,4-Dichlorophenyl)nortrop-2-ene (6e) | 99 | 0.3 | 125 | 330 | 0.79 | [3][4] |
| Novel 3β-(Substituted phenyl)tropane-2β-carboxylic acid methyl esters | ||||||
| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i) | 2.5 (IC50) | 3.5 | 2040 | 0.71 | 0.0012 | [5][6][7] |
| 3β-(3'-Methyl-4'-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-112) | 1.1 (IC50) | 1.4 | 0.8 | 0.79 | 1.38 | [2][8] |
| 3β-(4'-(3-Phenyl-1-propynyl)phenyl)tropane-2β-carboxylic acid methyl ester (4b) | 1.82 (IC50) | 1.19 | 16.5 | 1.53 | 0.11 | [9] |
| 3β-((4'-Phenylethyl)phenyl)tropane-2β-carboxylic acid methyl ester (5a) | 5.14 (IC50) | 21 | 6.5 | 0.24 | 0.79 | [9] |
Note: IC50 values are presented where Ki values were not available in the cited sources. Selectivity ratios are calculated based on the provided affinity values.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are synthesized from established methods in the field[10][11][12][13].
Radioligand Binding Assays
This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for DAT, SERT, and NET using membranes from HEK-293 cells stably expressing the respective human transporters.
a. Materials and Reagents:
-
HEK-293 cells stably expressing human DAT, SERT, or NET
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET)
-
Test compounds (novel nortropane derivatives)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
b. Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells expressing the target transporter in appropriate culture medium at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells at 80-90% confluency.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold Lysis Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation.
-
Store membrane aliquots at -80°C until use.
c. Binding Assay Procedure:
-
On the day of the assay, thaw the membrane preparation on ice.
-
Prepare serial dilutions of the test compounds and reference compounds in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand, 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of the appropriate non-specific binding inhibitor, 50 µL of radioligand, 100 µL of membrane preparation.
-
Test Compound: 50 µL of each dilution of the test compound, 50 µL of radioligand, 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Neurotransmitter Uptake Inhibition Assays
This protocol describes the measurement of the functional potency (IC50) of test compounds to inhibit the uptake of radiolabeled neurotransmitters into HEK-293 cells expressing the corresponding transporters.
a. Materials and Reagents:
-
HEK-293 cells stably expressing human DAT, SERT, or NET
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine
-
Uptake inhibitors for defining non-specific uptake (as in the binding assay)
-
Test compounds
-
96-well microplates (poly-D-lysine coated)
-
Scintillation cocktail
-
Scintillation counter
b. Cell Culture:
-
Seed HEK-293 cells expressing the target transporter into 96-well plates and grow to near confluence.
c. Uptake Inhibition Assay Procedure:
-
On the day of the experiment, wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or reference compounds in KRH buffer for 10-20 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells (e.g., with 1% SDS or a suitable lysis buffer).
-
Transfer the cell lysates to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
d. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve using non-linear regression.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and procedures relevant to the in vitro evaluation of nortropane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the Monoamine Uptake Inhibitors RTI-112 and RTI-113 on Cocaine- and Food-Maintained Responding in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter | RTI [rti.org]
- 8. Synthesis and monoamine transporter binding properties of 3beta-(3',4'-disubstituted phenyl)tropane-2beta-carboxylic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and transporter binding properties of 3beta-[4'-(phenylalkyl, -phenylalkenyl, and -phenylalkynyl)phenyl]tropane-2beta-carboxylic acid methyl esters: evidence of a remote phenyl binding domain on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nortropine Scaffold: A Comparative Guide to Formulation Efficacy
For researchers, scientists, and drug development professionals, the nortropine (B26686) backbone presents a versatile scaffold for designing potent and selective therapeutic agents. This guide offers an objective comparison of the in vitro efficacy of various nortropine-based drug formulations, with a focus on their interactions with muscarinic acetylcholine (B1216132) receptors and the dopamine (B1211576) transporter. The information herein is supported by experimental data and detailed methodologies to facilitate further investigation and development.
The rigid bicyclic structure of nortropine, a derivative of tropine, provides an ideal starting point for creating a diverse array of compounds targeting the central nervous system.[1] Modifications to this core structure can significantly alter a compound's binding affinity and selectivity for various receptors, leading to a range of pharmacological effects. This guide will delve into the comparative efficacy of different nortropine-based formulations, primarily focusing on their antagonist activity at muscarinic acetylcholine receptors (mAChRs) and their inhibitory potential at the dopamine transporter (DAT).
Comparative Efficacy at the Dopamine Transporter (DAT)
N-substituted analogues of benztropine (B127874), a well-known nortropine derivative, have been extensively studied for their potent inhibition of dopamine uptake.[1][2] The following table summarizes the in vitro binding affinities (Ki) of a selection of these analogues for the dopamine transporter. Lower Ki values indicate a higher binding affinity.
| Compound | N-Substituent | DAT Ki (nM)[1] |
| Benztropine (BZT) | Methyl | 39.4 |
| N-n-propyl-BZT | n-Propyl | 18.5 |
| N-n-butyl-BZT | n-Butyl | 12.3 |
| N-n-pentyl-BZT | n-Pentyl | 20.3 |
| N-n-hexyl-BZT | n-Hexyl | 30.6 |
| N-cyclopropylmethyl-BZT | Cyclopropylmethyl | 24.7 |
| N-benzyl-BZT | Benzyl | 51.0 |
| N-phenethyl-BZT | Phenethyl | 17.0 |
| N-(4-phenyl-n-butyl)-BZT | 4-Phenyl-n-butyl | 12.0 |
Comparative Efficacy at Muscarinic Acetylcholine Receptors (mAChRs)
| Compound | M1 Ki (nM)[3] | M2 Ki (nM)[3] | M3 Ki (nM)[3] | M4 Ki (nM)[3] | M5 Ki (nM)[3] |
| Pirenzepine | 16 | 510 | 180 | 89 | 110 |
| AF-DX 116 | 680 | 140 | 1200 | 370 | 2100 |
| Methoctramine | 110 | 14 | 200 | 59 | 210 |
| Dicyclomine | 41 | 240 | 74 | 110 | 85 |
| Hexahydro-sila-difenidol | 100 | 1300 | 32 | 200 | 230 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of nortropine-based drug formulations.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.[4][5]
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled nortropine derivatives for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Membrane preparations from cells stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells).[3]
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Test compounds (nortropine derivatives) at various concentrations.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS) at physiological pH.
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the functional potency of a compound to inhibit the uptake of dopamine by the dopamine transporter.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of nortropine derivatives for the human dopamine transporter.
Materials:
-
Cells expressing the human dopamine transporter (e.g., HEK293 or CHO cells).[9]
-
Radiolabeled dopamine: [³H]-Dopamine.
-
Test compounds (nortropine derivatives) at various concentrations.
-
Uptake Buffer: A buffered salt solution (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Plating: Plate the DAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a set period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Uptake Initiation: Add a fixed concentration of [³H]-Dopamine to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes).[9]
-
Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove extracellular [³H]-Dopamine.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-Dopamine uptake against the concentration of the test compound to determine the IC50 value.
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the activation of muscarinic acetylcholine receptors and the regulation of the dopamine transporter.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters | MDPI [mdpi.com]
A Comparative Guide to the Binding Affinity and Selectivity of Nortropine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity and selectivity of various nortropine (B26686) analogs for key neurotransmitter receptors and transporters. The nortropane scaffold, a core structural motif in molecules like cocaine and atropine, has been extensively utilized in the development of ligands targeting the central nervous system. Understanding the structure-activity relationships of these analogs is crucial for the rational design of novel therapeutics with improved potency and selectivity.
Quantitative Analysis of Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values) of selected nortropine analogs for muscarinic acetylcholine (B1216132) receptors (mAChRs) and monoamine transporters (SERT, DAT, NET). These values, collated from multiple studies, represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective target. Lower values indicate higher binding affinity.
| Compound | m1 (Ki, nM) | m2 (Ki, nM) | m3 (Ki, nM) | m4 (Ki, nM) | m5 (Ki, nM) | Reference |
| Atropine | 1.6 | 2.1 | 2.5 | 1.8 | 2.3 | [1] |
| Pirenzepine | 8.1 | 140 | 160 | 50 | - | [2] |
| 6β-benzoyloxynortropane | - | - | - | - | - | [3] |
| Tripitramine (B121858) | 1.62 | 0.27 | 38.3 | 6.48 | 33.8 | [4] |
| Nortriptyline (B1679971) | - | - | - | - | - | [5] |
| E-10-hydroxynortriptyline | - | - | - | - | - | [5] |
Table 1: Binding Affinities of Nortropine Analogs and Reference Compounds at Muscarinic Receptor Subtypes. "-" indicates data not available in the cited sources.
| Compound | SERT (IC50, nM) | DAT (IC50, nM) | NET (IC50, nM) | SERT/DAT Selectivity | SERT/NET Selectivity | Reference |
| UCD0184 | ~10 | ~100 | ~1000 | ~10 | ~100 | [6] |
| Cocaine | ~250 | ~150 | ~300 | 0.6 | 1.2 | [6] |
| Benztropine | - | - | - | - | - | [6] |
Table 2: Binding Affinities and Selectivity of Nortropine Analogs at Monoamine Transporters. "-" indicates data not available in the cited sources.
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using radioligand binding assays.[7][8] These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[9]
General Radioligand Competition Binding Assay Protocol
This protocol outlines the general steps for determining the inhibitory constant (Ki) of a test compound.
-
Membrane Preparation: Cell membranes are prepared from tissues or cultured cells expressing the target receptor of interest (e.g., CHO or HEK293 cells transfected with a specific human muscarinic receptor subtype or monoamine transporter).[3][4][10] This is typically achieved through homogenization and centrifugation to isolate the membrane fraction.[10]
-
Assay Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (the nortropine analog).[9][10] The choice of radioligand is critical and depends on the target receptor. For example:
-
Muscarinic Receptors: [3H]N-methylscopolamine ([3H]NMS) or [3H]pirenzepine are commonly used.[1][2]
-
Serotonin Transporter (SERT): [³H]citalopram is a common choice.[7]
-
Dopamine Transporter (DAT): [³H]WIN 35,428 is often utilized.[7]
-
Norepinephrine Transporter (NET): [³H]nisoxetine is frequently used.[7]
-
-
Filtration and Washing: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[10] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[10]
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[10]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Simplified Signaling Pathway for Gq-Coupled Muscarinic Receptors (M1, M3, M5)
Caption: Gq-protein coupled muscarinic receptor signaling pathway.
References
- 1. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding profile of the selective muscarinic receptor antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of nortriptyline and its E-10-hydroxy metabolite for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nortropine | 538-09-0 | Benchchem [benchchem.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Nortropine Scaffold Hopping: A Comparative Guide to Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The nortropine (B26686) scaffold, a bicyclic amine, has long been a privileged structure in medicinal chemistry, serving as the foundation for a wide range of biologically active molecules. Its rigid conformation and synthetic tractability make it an attractive starting point for the design of novel therapeutics. Scaffold hopping, a strategy that involves modifying the core molecular framework of a known active compound, has emerged as a powerful tool to explore new chemical space, optimize pharmacological properties, and develop novel intellectual property. This guide provides a comparative analysis of nortropine-derived compounds and their alternatives, focusing on their performance as modulators of key neurological targets. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate further research and development in this promising area.
Performance Comparison: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki or IC50 values) of various nortropine analogs and reference compounds for muscarinic, adrenergic, dopamine (B1211576), and serotonin (B10506) transporters. Lower values indicate higher binding affinity.
Muscarinic Receptor Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| Atropine (Reference) | ~0.66 | ~1.38 | ~1.0 | ~1.0 | ~1.0 | [1] |
| Scopolamine (Reference) | - | - | - | - | - | [2] |
| 3-Quinuclidinyl benzilate (Reference) | - | - | - | - | - | [2] |
Adrenergic Receptor Ligands
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| Phenylephrine (α1 agonist) | α1 | - | [3] |
| Oxymetazoline (α1 agonist) | α1 | - | [3] |
| Clonidine (α2 agonist) | α2 | - | [3] |
| Dobutamine (β1 agonist) | β1 | - | [3] |
| Albuterol (β2 agonist) | β2 | - | [3] |
Note: Quantitative IC50 values for direct comparison of nortropine derivatives with these selective adrenergic drugs were not found in the provided search results. The table lists common selective agonists for reference.
Dopamine Transporter (DAT) Ligands
| Compound | DAT Ki (nM) | Reference |
| LBT-999 (Nortropane analog) | 2.4 | [4] |
| WIN 35,428 (CFT, Nortropane analog) | 3.2 | [5] |
| (-)-Cocaine (Tropane alkaloid) | - | [5] |
| Mazindol | - | [5] |
| GBR 12909 | - | [4] |
| 3-(4'-Azido-3'-iodo-biphenyl-4-yl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester | 15.1 ± 2.2 | [6] |
Serotonin Transporter (SERT) Ligands
| Compound | SERT Ki (nM) | Reference |
| Citalopram (Reference) | ~1.5 (human) | [7] |
| 3-(4'-Azido-3'-iodo-biphenyl-4-yl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester | 109 ± 14 | [6] |
| WF-31 (Tropane analog) | - | [8] |
| WF-50 (Tropane analog) | - | [8] |
Experimental Protocols
Detailed methodologies for key radioligand binding assays are provided below. These protocols are fundamental for determining the binding affinities presented in the comparison tables.
Competitive Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist from a specific muscarinic receptor subtype.
Methodology:
-
Receptor Preparation: Cell membranes are prepared from cell lines stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).[1]
-
Incubation: The prepared cell membranes are incubated in a suitable buffer solution.[1] This solution contains a fixed concentration of a high-affinity, non-selective radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.[1]
-
Equilibrium: The mixture is incubated for a sufficient duration to allow the binding reaction to reach equilibrium.[1]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the cell membranes.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³H]WIN 35,428 Binding Assay for Dopamine Transporter (DAT)
Objective: To measure the binding of the radiolabeled cocaine analog [³H]WIN 35,428 to the dopamine transporter.
Methodology:
-
Tissue Preparation: Membrane fractions are prepared from fresh caudate nucleus tissue, a brain region rich in dopamine transporters.[5]
-
Incubation: The membrane preparation is incubated with [³H]WIN 35,428 in a suitable buffer.[9]
-
Separation of Bound and Free Ligand: To separate the receptor-bound from the free radioligand, activated charcoal is added to the incubation mixture, followed by centrifugation.[9] The charcoal adsorbs the free radioligand, leaving the bound radioligand in the supernatant.
-
Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.
-
Saturation and Competition Assays: For saturation experiments, varying concentrations of [³H]WIN 35,428 are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[10] For competition experiments, a fixed concentration of [³H]WIN 35,428 is incubated with varying concentrations of unlabeled test compounds to determine their inhibitory constants (Ki).[5]
[³H]citalopram Binding Assay for Serotonin Transporter (SERT)
Objective: To determine the binding affinity of compounds to the serotonin transporter using [³H]citalopram.
Methodology:
-
Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat brain) or platelets, which are known to express the serotonin transporter.[7]
-
Incubation: The membrane preparation is incubated with [³H]citalopram at a specific temperature (e.g., 20°C).[7]
-
Competition Binding: To determine the affinity of test compounds, competition experiments are performed by incubating the membranes with a fixed concentration of [³H]citalopram and a range of concentrations of the unlabeled test compound.
-
Separation and Quantification: Bound and free radioligand are separated by rapid filtration, and the radioactivity on the filters is quantified by scintillation counting.
-
Data Analysis: The IC50 values are determined from the competition curves and converted to Ki values to represent the binding affinity of the test compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for screening novel compounds.
Caption: Muscarinic Receptor (M1, M3, M5) Signaling Pathway.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.[11][12]
Caption: Drug Discovery Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of (E)-N-(4-fluorobut-2-enyl)-2beta-carbomethoxy-3beta-(4'-tolyl)nortropane (LBT-999) as a highly promising fluorinated ligand for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a novel photoaffinity ligand for the dopamine and serotonin transporters based on 2beta-carbomethoxy-3beta-biphenyltropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential antidepressant effects of novel tropane compounds, selective for serotonin or dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Adrenergic receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Nortropine and Pseudotropine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nortropine (B26686) and its stereoisomer, pseudotropine, are pivotal intermediates in the synthesis of a diverse array of pharmacologically significant tropane (B1204802) alkaloids. While sharing the same bicyclic core, the distinct stereochemistry of their hydroxyl groups imparts unique properties that influence their synthetic utility and biological applications. This guide provides a comprehensive comparison of nortropine and pseudotropine, featuring experimental data, detailed synthetic protocols, and visual representations of key pathways to inform synthetic strategy and drug discovery efforts.
Introduction to Nortropine and Pseudotropine
Nortropine and pseudotropine are diastereomers, differing in the orientation of the hydroxyl group at the C-3 position of the 8-azabicyclo[3.2.1]octane skeleton. In nortropine, the hydroxyl group is in the axial (endo) position, while in pseudotropine, it is in the equatorial (exo) position. This stereochemical variance significantly impacts their physical properties, reactivity, and the conformation of their derivatives, ultimately influencing their biological activity.
Both compounds serve as crucial building blocks in medicinal chemistry. Nortropine is a key precursor for the synthesis of various antagonists for neurotransmitter receptors.[1] Pseudotropine and its parent compound, tropine (B42219), are foundational for the development of compounds like atropine (B194438) and scopolamine, which are known for their anticholinergic properties.[2][3]
Synthetic Strategies: A Comparative Overview
The primary synthetic route to both nortropine and pseudotropine begins with the common precursor, tropinone (B130398). The stereoselective reduction of the C-3 carbonyl group of tropinone is the critical step that dictates the formation of either the endo (tropine, the precursor to nortropine) or exo (pseudotropine) alcohol.
Stereoselective Reduction of Tropinone
The choice of reducing agent and reaction conditions is paramount in achieving high diastereoselectivity. Both chemical and enzymatic methods have been developed, with enzymatic reductions often providing superior stereocontrol.
Table 1: Comparison of Tropinone Reduction Methods
| Method | Reducing Agent/Enzyme | Product | Diastereomeric Excess (d.e.) | Yield | Key Conditions |
| Enzymatic | Tropinone Reductase I (TR-I) | Tropine | >99% (for tropine) | High | NADPH cofactor, pH 6.5-7.5, 25-37°C |
| Enzymatic | Tropinone Reductase II (TR-II) | Pseudotropine | >99% (for pseudotropine) | High | NADPH cofactor, pH 6.5-7.5, 25-37°C |
| Chemical | Sodium Borohydride (NaBH₄) | Mixture of Tropine and Pseudotropine | Low to moderate | High | Methanol, 0°C to room temperature |
| Chemical | L-Selectride® | Tropine | High | Good | Tetrahydrofuran, -78°C |
| Chemical | Sodium in n-pentanol | Pseudotropine | Good | Moderate | Reflux |
| Catalytic | Raney Nickel / H₂ | Tropine | Moderate to High | High | Ethanol, room temperature, H₂ pressure |
Note: Yields and diastereomeric excess can vary based on specific reaction conditions and scale.
Enzymatic reduction using Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II) offers the most efficient and stereospecific route to tropine and pseudotropine, respectively.[4] These enzymes, found in various plant species, have been cloned and can be used in isolated form or in whole-cell systems.[4]
Chemical methods, while often operationally simpler, typically provide lower stereoselectivity. However, the use of sterically hindered reducing agents like L-Selectride® can favor the formation of the thermodynamically less stable endo isomer (tropine) by attacking from the less hindered equatorial face. Conversely, dissolving metal reductions, such as sodium in propanol, tend to yield the more stable exo isomer (pseudotropine). Catalytic hydrogenation with catalysts like Raney Nickel can also provide good selectivity for tropine.
Synthesis of Nortropine from Tropine
Nortropine is obtained by the N-demethylation of tropine. Several methods are available for this transformation.
Table 2: Comparison of N-Demethylation Methods for Tropine
| Method | Reagent | Yield | Key Conditions |
| Von Braun Reaction | Cyanogen Bromide (BrCN) | Good | 1. Benzene, reflux; 2. Acid or base hydrolysis |
| Chloroformate Method | Ethyl Chloroformate or Vinyl Chloroformate | High | 1. Chloroform (B151607), reflux; 2. Acidic hydrolysis |
| Oxidative Demethylation | Potassium Permanganate (KMnO₄) | Moderate | Aqueous solution, controlled pH and temperature |
The chloroformate method is a widely used and efficient procedure for the demethylation of tropine to nortropine.
Experimental Protocols
Protocol 1: Enzymatic Reduction of Tropinone to Tropine using TR-I
Materials:
-
Tropinone
-
Tropinone Reductase I (TR-I) enzyme solution or whole-cell system
-
NADPH (or a cofactor regeneration system)
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reactor, dissolve tropinone in the phosphate buffer.
-
Add the NADPH cofactor to the solution.
-
Initiate the reaction by adding the TR-I enzyme solution or the whole-cell suspension.
-
Maintain the reaction temperature at 30°C and stir the mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tropine.
Protocol 2: Synthesis of Nortropine from Tropine via Demethylation
Materials:
-
Tropine
-
Ethyl chloroformate
-
Chloroform
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
-
Dichloromethane
Procedure:
-
Dissolve tropine in chloroform and cool the solution in an ice bath.
-
Slowly add ethyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and then reflux for 12 hours.
-
Cool the reaction mixture and wash with water.
-
Dry the organic layer and concentrate under reduced pressure to obtain the N-ethoxycarbonylnortropine intermediate.
-
Add concentrated hydrochloric acid to the intermediate and heat the mixture at 90°C for 10 hours.
-
Cool the solution and basify with a sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield nortropine.
Reactivity and Applications in Synthesis
The differing stereochemistry of the hydroxyl group in nortropine (axial) and pseudotropine (equatorial) leads to distinct differences in their reactivity, particularly in acylation and substitution reactions.
-
Acylation: The equatorial hydroxyl group of pseudotropine is generally more sterically accessible than the axial hydroxyl group of nortropine. This often results in faster reaction rates for the esterification of pseudotropine.
-
Substitution Reactions: The axial hydroxyl of nortropine can be more readily eliminated under certain conditions compared to the equatorial hydroxyl of pseudotropine.
-
Conformational Effects: The orientation of the C-3 substituent influences the overall conformation of the bicyclic ring system, which can affect the biological activity of the resulting derivatives.
These differences are leveraged in the synthesis of specific drug molecules. For instance, the endo orientation in nortropine derivatives is often crucial for binding to certain receptors, while the exo orientation in pseudotropine derivatives is characteristic of other classes of bioactive compounds.
Visualization of Synthetic Pathways
Biosynthetic Pathway of Tropane Alkaloids
The following diagram illustrates the key biosynthetic steps leading to tropine and pseudotropine from their common precursor, tropinone. This highlights the pivotal role of the stereoselective reductases.
Caption: Biosynthetic pathway of major tropane alkaloids.
General Synthetic Workflow
The following diagram outlines a typical laboratory workflow for the synthesis of nortropine and pseudotropine derivatives.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nortropine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance for the safe and compliant disposal of Nortropine hydrochloride, a crucial intermediate in pharmaceutical research and development. Adherence to these procedures is vital for ensuring personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols. In case of a spill, immediately contain the material using an inert absorbent and follow the cleanup procedures outlined below.
Quantitative Data Summary
| Parameter | Value (for Nortriptyline hydrochloride) | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Target Organ Toxicity | Causes damage to the nervous system. | [1] |
| Environmental Hazard | Not classified as environmentally hazardous, but large or frequent spills may be harmful. | [1] |
Note: The generator of the waste is ultimately responsible for making a proper hazardous waste determination.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following protocol provides a general framework for its proper disposal as a chemical waste.
1. Waste Identification and Classification:
-
Hazardous Waste Determination: As the generator, you are responsible for determining if your this compound waste is hazardous under the Resource Conservation and Recovery Act (RCRA).[1][3] This involves evaluating if the waste exhibits any of the following characteristics:
-
Ignitability (D001): Unlikely for the solid hydrochloride salt, but should be confirmed.
-
Corrosivity (D002): Dependent on the pH of any solutions.
-
Reactivity (D003): Unlikely based on available data, but should be considered if mixed with other reactive chemicals.
-
Toxicity (D004-D043): This would require specific testing (Toxicity Characteristic Leaching Procedure - TCLP).
-
-
P- or U-Listed Waste: this compound is not explicitly found on the EPA's P or U lists of acute hazardous wastes.[4]
-
Precautionary Principle: In the absence of definitive data, it is best practice to manage all discarded antineoplastic and other hazardous drugs as hazardous waste.[5] Therefore, it is strongly recommended to treat all this compound waste as hazardous chemical waste.
2. Waste Segregation and Container Management:
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid this compound waste and any contaminated materials (e.g., weighing boats, gloves, absorbent pads).
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Container Integrity: Ensure the container is in good condition, compatible with the chemical, and is kept securely closed except when adding waste.
3. On-Site Accumulation:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[1]
4. Disposal Request and Pickup:
-
Contact Environmental Health and Safety (EHS): When the container is full or the accumulation time limit is approaching (typically 90 days, but check your institution's policy), contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete all required waste disposal forms accurately and completely.
5. Spill Cleanup:
-
Containment: In the event of a spill, restrict access to the area.
-
Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water. All cleanup materials must also be disposed of as hazardous waste.
Empty Container Disposal:
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Download [lf-public.deq.utah.gov:443]
- 3. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 4. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safeguarding Research: A Comprehensive Guide to Handling Nortropine Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Nortropine hydrochloride in a laboratory setting. It is intended for all researchers, scientists, and drug development professionals to ensure a safe and compliant research environment.
This compound is a bicyclic alkaloid derivative used in pharmaceutical development and neuroscience research.[1][2] As with any chemical compound, understanding its properties and potential hazards is paramount to safe handling. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.
Essential Safety Information
Proper handling of this compound is critical to minimize exposure risks. The compound is harmful if swallowed and may cause respiratory, skin, and eye irritation.[3][4][5][6] Adherence to the following PPE and handling protocols is mandatory.
Personal Protective Equipment (PPE):
A multi-layered approach to PPE is required to prevent contact and inhalation. This includes:
-
Gloves: Double gloving with powder-free, disposable nitrile gloves is required.[7][8] Gloves should be changed immediately if contaminated.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[7][9] A face shield should be used when there is a significant risk of splashes.[7]
-
Respiratory Protection: For weighing or procedures that may generate dust, a NIOSH-approved N95 or higher respirator is necessary.[8][10]
-
Lab Coat/Gown: A long-sleeved, disposable gown or a dedicated lab coat that buttons completely is required.[7][10]
-
Full Body Protection: For large quantities or in case of a significant spill, "bunny suit" coveralls that offer head-to-toe protection are recommended.[7]
Quantitative Data Summary:
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO | [11] |
| Molecular Weight | 163.65 g/mol | [11] |
| Appearance | White to off-white solid | [11] |
| Purity (HPLC) | ≥ 99% | [2][11] |
| Storage | 4°C, sealed, away from moisture | [11] |
| In-Solvent Storage | -80°C (6 months), -20°C (1 month) | [11] |
| Acute Toxicity (Oral, mus) | LD50: 1420 mg/kg | [4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination.
1. Preparation:
- Designate a specific area for handling this compound, away from general lab traffic.
- Ensure all necessary PPE is readily available and in good condition.
- Verify that a chemical spill kit is accessible.[9]
- Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Aliquoting (in a designated area):
- Perform all manipulations of the solid compound within a chemical fume hood or a biological safety cabinet to control dust.[12]
- Use anti-static weigh paper or a weighing boat.
- Carefully transfer the desired amount to a labeled, sealed container.
- Clean the weighing area and any utensils immediately after use with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
3. Solution Preparation:
- Add the solvent to the this compound powder slowly to avoid splashing.
- If sonication is required, ensure the container is properly sealed.
- Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.
4. Post-Handling:
- Decontaminate all surfaces and equipment used.
- Carefully remove PPE, starting with the outer gloves, then the gown, followed by the inner gloves, and finally the eye and respiratory protection.
- Dispose of all contaminated PPE as hazardous waste.
- Wash hands thoroughly with soap and water after removing all PPE.[8]
Safe Handling Workflow
A diagram illustrating the procedural flow for safely handling this compound.
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[13]
-
Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.[12]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, secure satellite accumulation area away from incompatible materials.[14]
-
Collection: Follow your institution's specific procedures for hazardous waste pickup. Do not pour this compound waste down the drain.[13]
Waste Disposal Logical Relationship
A diagram showing the logical steps for proper disposal of this compound waste.
By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that the pursuit of scientific advancement is not compromised by avoidable risks. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the products you are using.
References
- 1. CAS 14383-51-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.be [fishersci.be]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. gerpac.eu [gerpac.eu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. essex.ac.uk [essex.ac.uk]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
